molecular formula C13H7Cl2NO3 B181320 4,4'-Dichloro-3-nitrobenzophenone CAS No. 31431-17-1

4,4'-Dichloro-3-nitrobenzophenone

Cat. No.: B181320
CAS No.: 31431-17-1
M. Wt: 296.1 g/mol
InChI Key: ZUFPZMPLEYZRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dichloro-3-nitrobenzophenone is a valuable benzophenone derivative designed for use as a key building block in organic synthesis and pharmaceutical research. Its structure, featuring chloro and nitro substituents, makes it a versatile precursor for nucleophilic aromatic substitution reactions . A primary research application is its role as a direct precursor in the synthesis of 4,4'-dihydroxy-3,3'-diaminobenzophenone, a compound accessed via a high-yield, two-step process involving hydrolysis and reduction . This highlights its critical function in constructing complex molecular architectures, particularly those containing diamino and dihydroxy functionalities for advanced material and drug discovery projects . The electron-withdrawing nitro group facilitates further functionalization, including reduction to amino groups, enabling the development of diverse chemical libraries for screening and discovery purposes . This compound is essential for researchers developing novel synthetic pathways and creating molecules with tailored properties in a laboratory setting.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFPZMPLEYZRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351043
Record name 4,4'-Dichloro-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31431-17-1
Record name 4,4'-Dichloro-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis via electrophilic aromatic substitution, detailed protocols for its purification, and a thorough analysis of its structural characterization using modern spectroscopic techniques. The causality behind experimental choices, safety considerations, and data interpretation are discussed in detail to provide a field-proven and scientifically rigorous resource for researchers.

Introduction and Significance

Substituted benzophenones are a class of compounds with a wide range of applications, from photoinitiators and fragrances to their prominent role as scaffolds in drug discovery. The introduction of chloro and nitro functionalities onto the benzophenone core, as in this compound, creates a molecule with specific electronic and steric properties, making it a valuable precursor for various derivatives. The electron-withdrawing nature of the nitro group and the presence of reactive chlorine atoms allow for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening avenues for the synthesis of novel bioactive compounds and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Friedel-Crafts acylation to form the dichlorobenzophenone backbone, followed by a regioselective nitration.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dichlorobenzophenone

The initial step involves the electrophilic acylation of chlorobenzene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reactants: Chlorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product. 4-chlorobenzoyl chloride is the acylating agent.

  • Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the electrophilic attack on the chlorobenzene ring.[3][4] More than one equivalent of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product.

  • Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction between AlCl₃ and the acyl chloride. The temperature is then raised to facilitate the reaction, which would be slow at room temperature due to the deactivating nature of the chlorine substituent on the aromatic ring.[5]

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.3-1.5 equivalents).

  • Add an excess of chlorobenzene to the flask.

  • Cool the mixture in an ice bath and slowly add 4-chlorobenzoyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours until the reaction is complete (monitored by TLC).[6]

  • Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[3]

  • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4,4'-dichlorobenzophenone.

  • The crude product can be purified by recrystallization from ethanol to obtain a white solid.[1]

Step 2: Nitration of 4,4'-Dichlorobenzophenone

The second step is the electrophilic nitration of the synthesized 4,4'-dichlorobenzophenone. The nitro group is directed to the ortho position of the carbonyl group and meta to the chlorine atom on one of the phenyl rings.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is used as the nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature: The reaction temperature must be carefully controlled. Nitration is an exothermic reaction, and higher temperatures can lead to the formation of dinitro and other side products.

  • Regioselectivity: The benzophenone core is deactivating towards electrophilic substitution. The nitration will occur on one of the rings. The carbonyl group is a meta-director, while the chlorine atom is an ortho, para-director. The directing effects of both substituents influence the final position of the nitro group. The position ortho to the carbonyl and meta to the chlorine is favored.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4,4'-dichlorobenzophenone (1 equivalent) in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude this compound is then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Purification and Physical Properties

Purification of the final product is crucial to remove any unreacted starting materials or side products.

Technique Description
Recrystallization The crude product can be dissolved in a hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly, leading to the formation of pure crystals.[7]
Column Chromatography For higher purity, silica gel column chromatography can be employed using a solvent system such as hexane/ethyl acetate.

Physical and Chemical Properties:

Property Value Source
Molecular Formula C₁₃H₇Cl₂NO₃[8]
Molecular Weight 296.11 g/mol [9]
IUPAC Name (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone[8]
CAS Number 31431-17-1[9]
Appearance Expected to be a pale yellow solid

Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

Functional Group Wavenumber (cm⁻¹) Appearance
C=O (ketone)1660-1680Strong, sharp
C-NO₂ (asymmetric stretch)1520-1550Strong
C-NO₂ (symmetric stretch)1340-1360Strong
C-Cl700-800Strong
C=C (aromatic)1450-1600Medium to weak

The IR spectrum of the related compound 4-Chloro-3-nitrobenzophenone shows characteristic peaks for the carbonyl and nitro groups, which would be very similar in the target molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.[11]

Expected ¹H NMR Spectral Data (in CDCl₃):

The aromatic region (7.5-8.5 ppm) will show a complex pattern of multiplets corresponding to the seven protons on the two phenyl rings. The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.

Expected ¹³C NMR Spectral Data (in CDCl₃):

The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon will appear significantly downfield (~190-195 ppm). The carbon attached to the nitro group will also be downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 295, with isotopic peaks for Cl³⁵ and Cl³⁷).

  • Fragmentation: Characteristic fragmentation patterns would involve the loss of NO₂, Cl, and the cleavage around the carbonyl group, leading to fragments such as [M-NO₂]⁺ and benzoyl-type cations.

Safety and Handling

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.[12]

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. 4-chlorobenzoyl chloride is a lachrymator and is corrosive. The reaction evolves HCl gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[13][14]

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[15] The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Product: Nitro compounds can be toxic and should be handled with care.

Conclusion

This guide has outlined a reliable and well-rationalized pathway for the synthesis of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and electrophilic nitration reactions, researchers can effectively produce this valuable chemical intermediate. The detailed characterization and safety protocols provided herein are intended to ensure the successful and safe execution of this synthesis in a laboratory setting.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nitration A Chlorobenzene + 4-Chlorobenzoyl Chloride C Reaction at 50-60°C A->C B Anhydrous AlCl₃ B->C D Quenching (Ice/HCl) C->D E Work-up & Purification D->E F 4,4'-Dichlorobenzophenone E->F G 4,4'-Dichlorobenzophenone F->G Intermediate I Reaction at 0-10°C G->I H Conc. HNO₃ / Conc. H₂SO₄ H->I J Quenching (Ice) I->J K Filtration & Purification J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Mechanism_Highlight cluster_acylation Friedel-Crafts Acylation cluster_nitration Nitration Acyl_Cl R-CO-Cl Acylium [R-C≡O]⁺ (Acylium Ion) Acyl_Cl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium Sigma_Complex Sigma Complex Acylium->Sigma_Complex Benzene Ar-H Benzene->Sigma_Complex + Acylium Ion Product_K Ar-CO-R Sigma_Complex->Product_K - H⁺ HNO3 HNO₃ Nitronium [NO₂]⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium Sigma_Complex2 Sigma Complex Nitronium->Sigma_Complex2 Aryl_Ketone Ar'-H Aryl_Ketone->Sigma_Complex2 + Nitronium Ion Product_N Ar'-NO₂ Sigma_Complex2->Product_N - H⁺

Sources

Physicochemical properties of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dichloro-3-nitrobenzophenone

This guide provides a comprehensive technical overview of this compound (CAS No. 31431-17-1), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the causality behind analytical choices and the compound's potential as a synthetic intermediate.

Compound Identification and Core Physical Properties

This compound is a polysubstituted aromatic ketone. Its structure, featuring two chlorinated phenyl rings and a nitro group, makes it a valuable, albeit complex, building block in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for developing more complex molecules, particularly within pharmaceutical and materials science research.[1][2]

The IUPAC name for this compound is (4-chloro-3-nitrophenyl)-(4-chlorophenyl)methanone.[3] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, analysis, and application in experimental design.

PropertyValueSource(s)
CAS Number 31431-17-1[3][4]
Molecular Formula C₁₃H₇Cl₂NO₃[3][4]
Molecular Weight 296.11 g/mol [4]
Melting Point 86-90 °C[4]
Boiling Point 446.9 °C at 760 mmHg[4]
Density 1.456 g/cm³[4]
XLogP3 4.2[3]
Appearance Yellow Powder (inferred)[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5]

Spectroscopic Characterization Profile (Predicted)

While publicly available spectra for this specific molecule are limited, its structure allows for a robust prediction of its spectral characteristics. This predictive analysis is crucial for researchers in verifying its synthesis and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. For this compound dissolved in a deuterated solvent like CDCl₃, the following proton (¹H) and carbon (¹³C) spectral features are anticipated:

  • ¹H NMR: The spectrum will exhibit complex signals in the aromatic region (approx. 7.5-8.2 ppm). The protons on the 4-chlorophenyl ring would likely appear as a doublet of doublets (an AA'BB' system). The three protons on the 4-chloro-3-nitrophenyl ring will present as distinct multiplets, with the proton adjacent to the nitro group shifted furthest downfield due to strong deshielding effects.

  • ¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon (C=O) is expected to have a chemical shift around 194-196 ppm. The aromatic carbons will appear between 120-140 ppm, with carbons directly attached to the nitro group and chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence of the compound's key functional groups. A KBr pellet or thin film IR spectrum is expected to show the following characteristic absorption bands:

  • ~1665 cm⁻¹ (strong): A sharp, strong absorption band corresponding to the C=O (ketone) stretching vibration.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Two distinct bands representing the asymmetric and symmetric stretching vibrations of the aromatic nitro (Ar-NO₂) group, respectively.

  • ~1100-1000 cm⁻¹ (medium-strong): Absorption due to the C-Cl stretching vibrations.

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

UV-Visible Spectroscopy

The benzophenone core is a strong chromophore. In a solvent like ethanol or acetonitrile, the UV-Vis spectrum is predicted to display significant absorption bands:

  • A strong absorption peak (λmax) around 260 nm, attributed to the π→π* electronic transitions within the conjugated aromatic system.[6]

  • A weaker, longer-wavelength shoulder corresponding to the n→π* transition of the carbonyl group. The presence of chloro and nitro substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzophenone.

Analytical Methodologies for Purity and Quantification

Establishing robust analytical methods is critical for any research or development involving this compound. The following protocols are designed as self-validating systems for the accurate identification and quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase (e.g., Acetonitrile) A->B C Vortex & Sonicate B->C D Filter (0.45 µm Syringe Filter) C->D E Inject into HPLC / GC-MS D->E F Separation on Analytical Column E->F G Detection (UV or MS) F->G H Peak Integration G->H I Quantification via Calibration Curve H->I J Purity Assessment I->J

Caption: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for assessing purity and performing quantitative analysis. The choice of a C18 column is based on the non-polar nature of the analyte, ensuring good retention and separation from potential impurities.

Protocol:

  • System Preparation: Use an HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 10 mM potassium dihydrogen phosphate buffer, pH 3.8 (Solvent B).[7]

    • Start with 65% A / 35% B.

    • Ramp to 95% A over 10 minutes.

    • Hold at 95% A for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 260 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile and create a series of dilutions to generate a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for unambiguous identification and for detecting volatile or semi-volatile impurities. The on-column injection technique is recommended to prevent thermal degradation of the analyte.[8]

Protocol:

  • System Preparation: Use a GC-MS system with an electron ionization (EI) source.

  • Column: A low-polarity capillary column such as a TR-5MS (30 m x 0.25 mm x 0.1 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • Injection: On-column injection is preferred to minimize thermal stress.

  • Mass Spectrometer: Scan from m/z 50 to 400. The molecular ion (M⁺) at m/z 295/297/299 (due to chlorine isotopes) and characteristic fragment ions will confirm the compound's identity.

Plausible Synthesis Pathway

Understanding the synthesis of this compound is key to recognizing potential process-related impurities. A common and logical approach involves a two-step process starting from commercially available materials.

G cluster_reactants Step 1: Friedel-Crafts Acylation cluster_intermediate cluster_nitration Step 2: Electrophilic Nitration cluster_product r1 Chlorobenzene int1 4,4'-Dichlorobenzophenone r1->int1 AlCl₃ (catalyst) r2 4-Chlorobenzoyl chloride r2->int1 AlCl₃ (catalyst) plus1 + plus1->int1 AlCl₃ (catalyst) prod This compound int1->prod Heat (30-70°C) r3 Conc. Nitric Acid (HNO₃) r3->prod Heat (30-70°C) r4 Conc. Sulfuric Acid (H₂SO₄) r4->prod Heat (30-70°C) plus2 + plus2->prod Heat (30-70°C)

Caption: A plausible two-step synthesis route.

  • Friedel-Crafts Acylation: 4,4'-Dichlorobenzophenone is synthesized by the reaction of chlorobenzene with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

  • Electrophilic Nitration: The resulting 4,4'-dichlorobenzophenone is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks one of the aromatic rings.[9] The reaction is controlled by temperature to favor mono-nitration at the position ortho to the activating carbonyl group and meta to the deactivating chloro group.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds like 4-chloro-3-nitrobenzophenone provide a strong basis for safe handling procedures.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5] Keep the container tightly closed when not in use.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a synthetic intermediate. The presence of three distinct functional handles—a reducible nitro group, a reactive ketone, and two aryl chlorides suitable for cross-coupling reactions—opens numerous avenues for molecular elaboration.

  • Scaffold for Heterocycles: The nitro group can be readily reduced to an amine, which can then be used in cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles or quinoxalines—privileged structures in medicinal chemistry.[1]

  • Cross-Coupling Reactions: The aryl chloride positions can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

  • Precursor for Photoaffinity Probes: Benzophenones are well-known photoactivatable groups. This compound could serve as a precursor for designing photoaffinity labels to study drug-target interactions.

The inclusion of chlorine atoms is also significant, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[2]

References

Click to expand
  • Gaurang International. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • Hov, M., et al. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(15), 13796-13803. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of: 4,4′-dichlorobenzophenone oxime (EtOH solution). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-nitrobenzophenone: Your Essential Partner in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Njardarson, J. T., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Chemical Biology, 7(4), 119-131. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4,4'-Dichloro-3-nitrobenzophenone: Synthesis, Application, and Core Identifiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry and organic synthesis, halogenated and nitrated aromatic ketones serve as foundational building blocks for a vast array of functional molecules. This guide provides an in-depth technical overview of 4,4'-Dichloro-3-nitrobenzophenone, a key intermediate whose strategic functionalization offers a gateway to novel therapeutic agents and materials. We will explore its core chemical identifiers, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its versatile applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Core Chemical Identity & Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. This compound is a polysubstituted aromatic ketone. The presence of two chlorine atoms and a nitro group on the benzophenone framework significantly influences its reactivity and physical characteristics.

Key Identifiers

The compound is uniquely identified by several internationally recognized numbering and notation systems.

IdentifierValueSource
CAS Number 31431-17-1[1][2][3]
IUPAC Name (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone[3]
Molecular Formula C₁₃H₇Cl₂NO₃[1][2][3]
Molecular Weight 296.11 g/mol [1][2]
InChI InChI=1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H[3]
InChIKey ZUFPZMPLEYZRJG-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N(=O)[O-][3]
DSSTox ID DTXSID40351043[2][3]
Physicochemical Data

The compound's physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Melting Point 86-90 °C[2]
Boiling Point (Predicted) 446.9 °C at 760 mmHg[2]
Density (Predicted) 1.456 g/cm³[2]
XLogP3 4.2[3]
Topological Polar Surface Area 62.9 Ų[3]
Complexity 350[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via the electrophilic nitration of 4,4'-dichlorobenzophenone. The choice of reagents and strict control over reaction conditions are paramount to achieving high yield and regioselectivity, selectively installing the nitro group at the C3 position, which is activated by the carbonyl group and directed by the existing chlorine atom.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Quenching & Isolation cluster_2 Step 3: Purification A 4,4'-Dichlorobenzophenone + Concentrated H₂SO₄ B Add Nitrating Mixture (HNO₃ + H₂SO₄) Control Temp: 0-10°C A->B C Reaction Stirring Monitor via TLC B->C D Pour onto Ice Water C->D E Precipitate Forms D->E F Vacuum Filtration E->F G Wash with H₂O until Neutral F->G H Crude Solid Product G->H I Recrystallization (e.g., from Ethanol) H->I J Isolate Pure Crystals I->J K Dry Under Vacuum J->K L L K->L Final Product: This compound

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating in-process controls and purification to ensure high purity of the final compound.

Materials:

  • 4,4'-Dichlorobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Protocol:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 4,4'-dichlorobenzophenone in 1.5-2.0 mol of concentrated sulfuric acid. Stir until a homogenous solution is formed.

    • Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.

  • Temperature Control: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Causality: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-nitration (e.g., the formation of the dinitro- product) and to minimize side reactions.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 0.5 mol of concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of dichlorobenzophenone over 60-90 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality: A pre-mixed nitrating agent ensures the controlled generation of the nitronium ion. Slow, dropwise addition is a key control point for managing the reaction's exothermicity.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

    • Causality: Quenching in ice water serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Isolation and Neutralization: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

    • Causality: Washing removes residual acids, which are critical to remove before subsequent steps and for the stability of the final product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

    • Causality: Recrystallization is a robust purification technique that separates the desired product from soluble impurities and any unreacted starting material, yielding a product of high purity.

  • Drying and Characterization: Collect the pure crystals by filtration and dry them in a vacuum oven. Characterize the final product by melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

Utility in Drug Discovery & Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable and versatile intermediate. Its chemical architecture provides three key points for modification, making it a powerful scaffold for building diverse molecular libraries. The strategic incorporation of chlorine and nitro groups is known to enhance the biological activity of molecules.[4][5]

Role as a Versatile Chemical Intermediate

The true value of this compound lies in the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting 3-amino-4,4'-dichlorobenzophenone is a precursor for constructing heterocyclic rings, such as benzimidazoles, which are known to possess antiviral properties.[6]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom ortho to the nitro group is activated towards SₙAr, allowing for its displacement by various nucleophiles (e.g., amines, alkoxides) to introduce further diversity.

  • Modification of the Second Phenyl Ring: The chlorine on the second ring can also be targeted for substitution, often under different reaction conditions, allowing for sequential and controlled modifications.

Logical Application Workflow

G cluster_0 Primary Transformations cluster_1 Secondary Intermediates cluster_2 Target Compound Classes A This compound (Starting Scaffold) B Nitro Group Reduction (e.g., with SnCl₂/HCl or H₂/Pd-C) A->B Step 1a C Nucleophilic Substitution (SₙAr at C4-Cl) A->C Step 1b D 3-Amino-4,4'-dichlorobenzophenone B->D E Diverse 4-Substituted Derivatives C->E F Heterocycle Synthesis (e.g., Benzimidazoles, Quinoxalines) D->F Cyclization G Amide/Sulfoamide Libraries D->G Acylation H Novel Scaffolds with Modified Pharmacophores E->H Further Modification I I F->I Antiviral, Anticancer Agents G->I H->I

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Toxicity Profile

As a halogenated nitroaromatic compound, this compound requires careful handling. While specific toxicity data for this exact compound is limited, the profile can be inferred from structurally related molecules.

Disclaimer: This information is synthesized from related compounds and should be supplemented by a specific Safety Data Sheet (SDS) from the supplier before handling.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8]Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Use only in a well-ventilated area or chemical fume hood.[8]
Eye/Skin Irritation Causes skin irritation and serious eye irritation.[9]Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Minimize exposure duration and quantity.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[7]Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

First Aid:

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

References

  • 4,4'-Dichloro-3,3'-dinitrobenzophenone | C13H6Cl2N2O5 | CID 348301 . PubChem. [Link]

  • This compound | C13H7Cl2NO3 | CID 689089 . PubChem. [Link]

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 . PubChem. [Link]

  • 4-Chloro-3-nitrobenzophenone . NIST WebBook. [Link]

  • 4 CHLORO 3 NITRO BENZOPHENONE . SDI. [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • United States Patent Office - Dyestuffs.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central (PMC). [Link]

  • US4483986A - 4-Nitrobenzophenone compounds.
  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones . Royal Society of Chemistry. [Link]

  • CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
  • N-(3-chlorophenethyl)-4-nitrobenzamide . MDPI. [Link]

Sources

A Spectroscopic Guide to 4,4'-Dichloro-3-nitrobenzophenone: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4'-Dichloro-3-nitrobenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₇Cl₂NO₃ and a molecular weight of approximately 296.11 g/mol [1][2][3]. Its structure, featuring two substituted phenyl rings attached to a central carbonyl group, gives rise to a unique spectroscopic fingerprint. The presence of electron-withdrawing chloro and nitro groups significantly influences the electronic environment of the aromatic protons and carbons, which is clearly discernible in its NMR spectra. The carbonyl and nitro functionalities produce strong, characteristic absorption bands in the IR spectrum, while the overall structure dictates a predictable fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique nucleus.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse program.

    • Optimize spectral width, acquisition time, and relaxation delay for aromatic compounds.

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the FID similarly to the ¹H spectrum.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on each ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'~7.8d~8.5
H-3', H-5'~7.5d~8.5
H-2~8.2d~2.0
H-5~7.9d~8.5
H-6~8.0dd~8.5, 2.0

Interpretation of the ¹H NMR Spectrum:

  • The 4-chlorophenyl ring: This ring will show a characteristic AA'BB' system, which often appears as two doublets for a 1,4-disubstituted benzene ring[4]. The protons ortho to the carbonyl group (H-2', H-6') are expected to be more deshielded (further downfield) than the protons meta to the carbonyl group (H-3', H-5').

  • The 4-chloro-3-nitrophenyl ring: The protons on this ring are all in unique electronic environments.

    • H-2 is ortho to the nitro group and meta to the carbonyl, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-6.

    • H-6 is ortho to the carbonyl group and meta to both the chloro and nitro groups. It is expected to be a doublet of doublets due to coupling with H-5 and H-2.

    • H-5 is ortho to the chloro group and meta to the carbonyl group. It will likely appear as a doublet due to coupling with H-6.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~194
C-1'~136
C-2', C-6'~131
C-3', C-5'~129
C-4'~139
C-1~135
C-2~125
C-3~148
C-4~134
C-5~133
C-6~130

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of 190-200 ppm[5].

  • Aromatic Carbons: The aromatic carbons will appear in the 120-150 ppm region[6].

    • The carbon bearing the nitro group (C-3) will be highly deshielded.

    • The carbons attached to the chlorine atoms (C-4 and C-4') will also be deshielded.

    • The number of distinct signals in the aromatic region will confirm the substitution pattern. Due to the asymmetry of the 4-chloro-3-nitrophenyl ring, all six carbons are expected to be unique. The 4-chlorophenyl ring has symmetry, resulting in four distinct carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the infrared absorption spectrum.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
Vibrational Mode **Predicted Absorption Range (cm⁻¹) **Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=O (Ketone) Stretch1680 - 1660Strong
N-O Asymmetric Stretch1550 - 1530Strong
Aromatic C=C Stretch1600 - 1475Medium to Weak
N-O Symmetric Stretch1360 - 1340Strong
C-Cl Stretch850 - 550Strong

Interpretation of the IR Spectrum:

  • Carbonyl (C=O) Stretch: A strong absorption band is expected around 1670 cm⁻¹, which is characteristic of an aromatic ketone. Conjugation with the aromatic rings lowers the frequency from that of a simple aliphatic ketone[7].

  • Nitro (NO₂) Stretches: Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds[8][9][10]. These are expected around 1540 cm⁻¹ and 1350 cm⁻¹, respectively[8][9].

  • Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹[11]. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1475 cm⁻¹ region[11].

  • C-Cl Stretch: The carbon-chlorine stretching vibration will be observed in the fingerprint region, typically between 850 and 550 cm⁻¹[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron ionization (EI) is a common ionization method for such compounds.

Methodology:

  • Sample Introduction: The sample is introduced into the ion source where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺•).

  • Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller charged and neutral species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) and any chlorine-containing fragments.

Key Predicted Fragments:

m/z Proposed Fragment Structure Notes
295/297/299[C₁₃H₇Cl₂NO₃]⁺•Molecular ion (M⁺•) with isotopic pattern for two Cl atoms.
250/252[C₁₃H₇Cl₂O]⁺Loss of NO₂ radical.
183/185[C₇H₃ClNO]⁺4-chloro-3-nitrophenyl acylium ion.
139/141[C₇H₄ClO]⁺4-chlorobenzoyl cation.
111/113[C₆H₄Cl]⁺4-chlorophenyl cation.

Interpretation of the Mass Spectrum:

Aromatic compounds generally show a stable molecular ion[12]. The most common fragmentation pathway for ketones is α-cleavage, where the bonds adjacent to the carbonyl group are broken[13]. For this compound, this would lead to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and the 4-chloro-3-nitrophenyl acylium ion (m/z 183/185). Further fragmentation of these ions, such as the loss of CO, can also be expected. The loss of the nitro group as a radical (NO₂) from the molecular ion is another likely fragmentation pathway.

Visualizing the Spectroscopic Workflow and Molecular Structure

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for spectroscopic analysis.

molecular_structure cluster_ring1 4-Chloro-3-nitrophenyl Ring cluster_carbonyl Carbonyl cluster_ring2 4-Chlorophenyl Ring C1 C1 C2 C2-H C1->C2 CO C=O C1->CO C3 C3-NO2 C2->C3 C4 C4-Cl C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 C1_prime C1' CO->C1_prime C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-Cl C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Sources

Harnessing the Potential of 4,4'-Dichloro-3-nitrobenzophenone: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] This technical guide provides an in-depth analysis of 4,4'-Dichloro-3-nitrobenzophenone, a sparsely studied yet highly promising starting material for drug discovery. While direct therapeutic applications of this specific molecule are not documented, its unique arrangement of functional groups—a reducible nitro group, two chlorine atoms with differential reactivity, and a central carbonyl moiety—presents a versatile platform for synthetic diversification. This document, intended for researchers and drug development professionals, will elucidate the core chemical properties of this compound, propose strategic pathways for its derivatization, and outline detailed experimental and biological evaluation protocols to unlock its potential in developing novel therapeutic agents, particularly in oncology, inflammation, and infectious diseases.

The Benzophenone Scaffold: A Foundation for Drug Discovery

The diaryl ketone motif of benzophenone is a ubiquitous feature in molecules exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Nature itself utilizes this framework in compounds isolated from higher plants and fungi.[1] The true power of the benzophenone scaffold lies in its synthetic tractability; the substitution patterns on its twin aryl rings can be systematically modified to fine-tune pharmacological activity, optimize ADME properties, and enhance target specificity.[1]

1.1. Introducing this compound

This compound (CAS: 31431-17-1) is a synthetic derivative featuring a specific constellation of functional groups that make it an intriguing candidate for medicinal chemistry campaigns.[3][4] Its structure combines the foundational benzophenone core with key reactive handles that can be selectively addressed.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂NO₃[3]
Molecular Weight 296.11 g/mol [3][4]
IUPAC Name (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone[3]
XLogP3 4.2[3]

The central thesis of this guide is that the untapped potential of this compound lies not in its intrinsic activity, but in its utility as a versatile building block for constructing novel, high-value molecular entities.

Reactivity Analysis: The Synthetic Chemist's Perspective

The strategic value of this compound is rooted in the distinct reactivity of its functional groups. Understanding these sites is critical for designing logical synthetic routes.

  • The Nitro Group: This powerful electron-withdrawing group is the key to activating the molecule. Its primary value lies in its facile reduction to a primary amine (-NH₂), a nucleophilic handle essential for forming amides, sulfonamides, ureas, and for building heterocyclic rings.

  • The C4-Chlorine: The chlorine atom at the C4 position is ortho to the activating nitro group. This geometric arrangement makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the introduction of a wide variety of fragments by reacting the scaffold with O-, N-, and S-based nucleophiles.

  • The C4'-Chlorine: In contrast, the chlorine on the second phenyl ring (C4') is not activated by a proximal electron-withdrawing group and is therefore relatively inert to SₙAr, enabling selective chemistry at the C4 position.

  • The Carbonyl Group: The ketone can be a site for reduction to a secondary alcohol, or it can participate in reactions such as Wittig olefination or Grignard additions, though these are less common in early-stage diversification compared to modifications of the nitro and chloro groups.

Key reactive sites on this compound.

Proposed Therapeutic Applications via Strategic Derivatization

The true potential of this compound can be realized by using its reactive handles to synthesize derivatives tailored for specific therapeutic targets.

Anticancer Agents

Rationale: The benzophenone scaffold is well-established in anticancer research, with derivatives showing potent activity against various cancer cell lines.[5][6] Crucially, the presence of halogens on the phenyl rings has been shown to significantly enhance cytotoxic effects, possibly through improved binding affinity to target proteins via halogen bonds.[7] Furthermore, the nitro group itself is a feature of certain anticancer agents and can be converted into other functional groups commonly found in oncology drugs.[8]

Proposed Synthetic Strategy:

  • Reduction & Amidation: Reduce the nitro group to an amine, followed by coupling with carboxylic acids or sulfonyl chlorides known to be parts of anticancer pharmacophores. This creates a library of novel amide and sulfonamide derivatives.

  • SₙAr Diversification: Exploit the activated C4-chlorine by reacting it with a variety of nucleophiles (e.g., substituted anilines, thiophenols, small heterocyclic amines) to introduce molecular diversity and probe structure-activity relationships (SAR).

  • Heterocycle Synthesis: Use the resulting 3-amino-4-substituted benzophenone intermediate for intramolecular cyclization reactions to form fused heterocyclic systems like benzimidazoles, which are known to possess antiviral and anticancer properties.[9]

Anti-inflammatory Agents

Rationale: Certain synthetic benzophenone derivatives have demonstrated potent inhibitory effects on key pro-inflammatory cytokines such as TNF-α and IL-6.[1] The core scaffold provides an excellent starting point for developing novel anti-inflammatory molecules.

Proposed Synthetic Strategy:

  • Amine Derivatization: Following the reduction of the nitro group, the resulting aniline can be modified to mimic the structures of known anti-inflammatory 4-aminobenzophenone analogues.[1]

  • Mimicking Natural Products: Design derivatives that incorporate structural features of naturally occurring anti-inflammatory benzophenones, using the synthetic handles of the starting material to append these features.

Antimicrobial Agents

Rationale: Both benzophenones and nitroaromatic compounds have a documented history of antimicrobial activity.[1][8] The nitro group is a classic pharmacophore in drugs targeting anaerobic bacteria and protozoa. Combining these two motifs in a single scaffold is a promising strategy.

Proposed Synthetic Strategy:

  • Direct Screening: The parent molecule, this compound, could be tested for baseline antimicrobial activity.

  • Reductive Cyclization: The nitro group can be used in reductive coupling reactions to synthesize novel heterocyclic systems, such as pyrroles, which often exhibit antimicrobial properties.[10] This involves reacting the parent compound with reagents like α-bromoacetophenones in the presence of a reducing agent to build a new ring system.

Foundational Synthetic Protocols

To ensure reproducibility and scientific rigor, the following section details standardized, step-by-step protocols for the key transformations proposed.

Protocol 4.1: Selective Reduction of the Nitro Group

This protocol converts the nitro group to a primary amine, yielding (3-amino-4-chlorophenyl)(4-chlorophenyl)methanone, a key intermediate for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol to create a slurry. To this, add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Reaction: Slowly add concentrated HCl and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Nucleophilic Aromatic Substitution (SₙAr)

This protocol demonstrates the displacement of the activated C4-chlorine with a generic amine nucleophile (R-NH₂).

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, aniline) (1.2-1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DMF.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) and the base (DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Proposed synthetic diversification workflow.

Biological Evaluation Strategy

A structured, tiered approach to biological screening is essential for efficiently identifying promising lead compounds from the synthesized libraries.

Tier 1: Primary In Vitro Screening

The initial goal is to assess the general bioactivity of all newly synthesized compounds to identify "hits".

  • Anticancer Screening (MTT Assay): This colorimetric assay is a robust method for assessing a compound's effect on the metabolic activity and proliferation of cancer cells.[7]

    • Cell Seeding: Plate selected cancer cell lines (e.g., HeLa, HL-60, AGS) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test compounds for 48-72 hours.

    • MTT Addition & Solubilization: Add MTT solution to each well, incubate for 2-4 hours, then remove the media and add DMSO to dissolve the resulting formazan crystals.

    • Data Analysis: Measure absorbance at 570 nm. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

  • Antimicrobial Screening (MIC Determination): Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi.[11] This identifies compounds with direct antimicrobial effects.

Tier 2: Secondary & Mechanistic Assays

Compounds that show significant activity ("hits") in Tier 1 assays are advanced to more specific, target-oriented studies.

  • Mechanism of Action (for anticancer hits):

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., SubG0, G2/M).[11]

    • Apoptosis Assays: Measure the activation of key apoptotic proteins like caspases-8 and -9 and assess mitochondrial membrane depolarization to confirm if the compound induces programmed cell death.[11]

  • Target-Based Assays (for anti-inflammatory hits):

    • Cytokine Release Assays: Use ELISA to quantify the inhibition of TNF-α or IL-6 release from stimulated immune cells (e.g., LPS-stimulated PBMCs).[1]

Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Validation & MoA Start 4,4'-Dichloro-3- nitrobenzophenone Deriv Chemical Derivatization (Protocols 4.1, 4.2, etc.) Start->Deriv Lib Compound Library Deriv->Lib MTT MTT Assay (Anticancer) Lib->MTT Broad Screening MIC MIC Assay (Antimicrobial) Lib->MIC Broad Screening ELISA Cytokine Assay (Anti-inflammatory) Lib->ELISA Broad Screening Apoptosis Apoptosis / Cell Cycle Analysis MTT->Apoptosis Active Hits Target Target-Based Assays (e.g., Kinase Inhibition) ELISA->Target Active Hits Hit_to_Lead Hit-to-Lead Optimization Apoptosis->Hit_to_Lead Target->Hit_to_Lead

Proposed workflow for synthesis and biological evaluation.

Conclusion and Future Outlook

This compound represents a classic example of a high-potential, underexplored starting material in medicinal chemistry. Its value is not in its own biological profile but in the synthetic versatility afforded by its unique combination of reactive functional groups. The strategic and selective manipulation of the nitro group and the ortho-activated chlorine atom allows for the rapid generation of diverse compound libraries. By following the proposed synthetic and biological evaluation workflows, research teams can efficiently probe new chemical space, establish clear structure-activity relationships, and potentially identify novel lead compounds for a range of therapeutic areas. This guide serves as a foundational blueprint for unlocking the latent potential of this valuable chemical scaffold.

References

  • Patel, V. R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(11), 1456-1481. Available at: [Link]

  • Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21601-21608. Available at: [Link]

  • CoLab. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. CoLab.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=689089. Available at: [Link]

  • Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dichloro-3,3'-dinitrobenzophenone. PubChem Compound Database. CID=348301. Available at: [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzophenone. PubChem Compound Database. CID=41743. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents.
  • ResearchGate. (n.d.). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). United States Patent Office. Google Patents.
  • Google Patents. (n.d.). 4-Nitrobenzophenone compounds. Google Patents.
  • Google Patents. (n.d.). Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. Google Patents.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. University of Castilla–La Mancha. Available at: [Link]

  • RSC Publishing. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, M., et al. (2018). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. PMC - NIH. Available at: [Link]

  • Plant Archives. (n.d.). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological. Plant Archives. Available at: [Link]

  • Reports and Data. (2026). 4-Chloro-3-Nitrobenzophenone Market. Reports and Data. Available at: [Link]

  • Szałaj, N., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC - NIH. Available at: [Link]

Sources

The Strategic Utility of 4,4'-Dichloro-3-nitrobenzophenone in Modern Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4,4'-Dichloro-3-nitrobenzophenone is a trifunctionalized aromatic ketone that has emerged as a highly valuable and versatile building block. Its unique arrangement of a nitro group and two chlorine atoms on a benzophenone scaffold provides a rich platform for a diverse array of chemical transformations, making it an attractive starting point for the synthesis of a wide range of organic compounds, particularly those with potential pharmaceutical applications.

The benzophenone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of the electron-withdrawing nitro group and the strategically positioned chlorine atoms in this compound imparts distinct reactivity to the molecule, allowing for selective and controlled modifications. This guide will delve into the synthesis, key chemical properties, and, most importantly, the practical applications of this compound as a cornerstone in the synthesis of complex heterocyclic systems and other valuable organic molecules.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂NO₃[2]
Molecular Weight 296.11 g/mol [3]
Appearance Pale yellow to yellow crystalline solid
Melting Point 86-90 °C[4]
CAS Number 31431-17-1[2]

The structural arrangement of this compound is the key to its synthetic utility. The nitro group, positioned ortho to one of the chlorine atoms, strongly activates this specific halogen towards nucleophilic aromatic substitution (SNAr). This regioselective activation is a cornerstone of its application in building complex molecular frameworks.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the readily available starting materials chlorobenzene and 4-chlorobenzoyl chloride.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dichlorobenzophenone

The initial step involves a classic Friedel-Crafts acylation reaction between chlorobenzene and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of anhydrous aluminum chloride (0.125-0.196 mol) in chlorobenzene (0.138-0.173 mol) is prepared at room temperature.

  • Addition of Acyl Chloride: The mixture is heated to 50°C, and 4-chlorobenzoyl chloride (0.115 mol) is added dropwise from the dropping funnel.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to 120-150°C and maintained at this temperature for 8 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice water. The resulting solid is collected by filtration and washed with water until neutral.

  • Purification: The crude product is recrystallized from ethanol to yield white, hexagonal flaky crystals of 4,4'-dichlorobenzophenone.

G cluster_0 Step 1: Friedel-Crafts Acylation Chlorobenzene Chlorobenzene Reaction_Vessel Reaction @ 120-150°C Chlorobenzene->Reaction_Vessel 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Catalyst 4,4'-Dichlorobenzophenone 4,4'-Dichlorobenzophenone Reaction_Vessel->4,4'-Dichlorobenzophenone

Caption: Workflow for the synthesis of 4,4'-dichlorobenzophenone.

Step 2: Selective Mononitration of 4,4'-Dichlorobenzophenone

The second step involves the nitration of the synthesized 4,4'-dichlorobenzophenone. To achieve selective mononitration and favor the formation of the 3-nitro isomer, careful control of reaction conditions is crucial. The electron-withdrawing benzoyl group directs the incoming nitro group to the meta position on the unsubstituted ring. However, the existing chloro substituent on the other ring also influences the regioselectivity. The following protocol is adapted from a procedure for dinitration, with adjusted stoichiometry to favor mononitration.[6]

Experimental Protocol: Synthesis of this compound (Adapted from[6])

  • Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 4,4'-dichlorobenzophenone (0.02 mol) in concentrated sulfuric acid (0.158-0.194 mol) while maintaining the temperature at 20°C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.02-0.022 mol, a slight excess for mononitration) to concentrated sulfuric acid (0.054-0.059 mol).

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 4,4'-dichlorobenzophenone, keeping the temperature below 30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water until neutral and then recrystallized from a suitable solvent such as ethanol to afford this compound.

G cluster_1 Step 2: Selective Mononitration 4,4'-Dichlorobenzophenone 4,4'-Dichlorobenzophenone Reaction_Vessel_2 Reaction @ 30-40°C 4,4'-Dichlorobenzophenone->Reaction_Vessel_2 Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction_Vessel_2 This compound This compound Reaction_Vessel_2->this compound

Caption: Workflow for the selective mononitration.

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor for a variety of complex organic molecules, particularly nitrogen-containing heterocycles that are of significant interest in drug discovery.

Synthesis of 2-Aminobenzophenone Derivatives

A key transformation of this compound is the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position, which is activated by the ortho-nitro group. This reaction provides a straightforward route to 2-aminobenzophenone derivatives.

Following the substitution, the nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This reduction is a critical step in the synthesis of many heterocyclic systems.

Experimental Protocol: Synthesis of 2-Amino-4'-chloro-3-nitrobenzophenone and subsequent reduction

  • Nucleophilic Aromatic Substitution:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).

    • Add an excess of the desired amine (e.g., ammonia, a primary amine, or a secondary amine).

    • Heat the reaction mixture to a temperature that facilitates the substitution (e.g., 80-120°C) and monitor by TLC.

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

  • Reduction of the Nitro Group:

    • Suspend the synthesized 2-amino-4'-chloro-3-nitrobenzophenone derivative in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent such as tin(II) chloride dihydrate or iron powder.

    • If using a metal in acid, add a mineral acid like hydrochloric acid.

    • Heat the reaction mixture to reflux for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction, neutralize the acid, and extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the desired 2,3-diaminobenzophenone derivative.

G Start This compound Step1 Nucleophilic Aromatic Substitution (S N Ar) with R-NH₂ Start->Step1 Intermediate1 2-(Alkylamino)-4'-chloro- 3-nitrobenzophenone Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Product 3-Amino-2-(alkylamino)- 4'-chlorobenzophenone Step2->Product

Caption: General synthetic route to 2,3-diaminobenzophenone derivatives.

Gateway to Benzodiazepines and Quinazolines

2-Aminobenzophenones are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties.[7] The general approach involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization.

Similarly, the 2-aminobenzophenone scaffold can be utilized to construct quinazoline and quinazolinone ring systems, which are present in a wide range of biologically active molecules, including anticancer and antimicrobial agents. The synthesis often involves condensation with a one-carbon source, such as formamide or an orthoester, followed by cyclization.

G Aminobenzophenone 2-Aminobenzophenone Derivative Benzodiazepine 1,4-Benzodiazepine Aminobenzophenone->Benzodiazepine Reacts with Quinazoline Quinazoline/ Quinazolinone Aminobenzophenone->Quinazoline Reacts with Amino_Acid Amino Acid Derivative Amino_Acid->Benzodiazepine Reacts with One_Carbon_Source One-Carbon Source One_Carbon_Source->Quinazoline Reacts with

Caption: Synthetic utility of 2-aminobenzophenones.

Case Study: A Precursor to Neurokinin-1 (NK₁) Receptor Antagonists

While a direct marketed drug synthesized from this compound is not readily identifiable in the public domain, its structural motifs are present in precursors to important classes of therapeutic agents. For instance, substituted benzophenones are key intermediates in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which are used in the management of chemotherapy-induced nausea and vomiting. The general synthetic strategies for these antagonists often involve the construction of complex heterocyclic systems where a substituted benzophenone serves as a foundational element. The functional handles on this compound make it an ideal candidate for elaboration into such complex structures.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound represents a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly the regioselective activation of one of its chlorine atoms towards nucleophilic substitution, provides a reliable entry point for the construction of complex molecular architectures. The ability to readily convert this compound into a variety of aminobenzophenone derivatives opens the door to the synthesis of a plethora of pharmaceutically relevant heterocyclic scaffolds, including benzodiazepines and quinazolines. As the demand for novel and effective therapeutic agents continues to grow, the strategic utilization of such versatile and readily accessible building blocks will remain a cornerstone of modern drug discovery and development.

References

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]

  • Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Shirai, J., Yamaoka, M., Imamiya, E., Nakamura, M., Tarui, N., Hashimoto, T., & Ikeura, Y. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182. Available at: [Link]

  • Li, Z., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(33), 20485-20490. Available at: [Link]

  • Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Ahmed, N., Shamsabadi, A., & Chudasama, V. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(24), 10034-10038. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pourjavadi, A., & Marghussian, V. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(1), 113-119. Available at: [Link]

  • Tourwé, D., et al. (2008). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 51(15), 4549-4559. Available at: [Link]

  • Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones.
  • Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Medicinal Chemistry Research, 21(11), 3589-3597. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Sharma, P., & Kumar, A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(59), 33791-33822. Available at: [Link]

  • Zhang, Y., et al. (2020). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 137, 105938. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. Available at: [Link]

  • Smith, A. M., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Eriksson, L. A., & Cremer, D. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of the American Chemical Society, 139(50), 18361-18371. Available at: [Link]

  • Google Patents. (n.d.). Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • Kumar, A., & Sharma, P. (2018). A Mini-Review on Synthetic Strategies for 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry, 3(1), 2-10. Available at: [Link]

  • Rylander, P. N. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Process Research & Development, 4(1), 2-10. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(59), 33791-33822. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4,4'-difluorobenzophenone.
  • Wang, Y., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 969430. Available at: [Link]

  • Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473. Available at: [Link]

  • Hey, D. H., & Perkins, M. J. (1964). Biphenyl, 3,4-dichloro-. Organic Syntheses, 44, 43. Available at: [Link]

  • Google Patents. (n.d.). 2-amino-2' and 4'-cyanobenzophenones.

Sources

A Methodological and Comparative Guide to the Structural Characterization of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Elucidation of the Crystal Structure and Molecular Geometry of 4,4'-Dichloro-3-nitrobenzophenone.

Preamble: Navigating Undefined Structural Territory

In the landscape of chemical research and drug development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its function, reactivity, and interaction with biological systems. For the compound this compound (CAS No. 31431-17-1), a substituted aromatic ketone of interest, a comprehensive survey of the Cambridge Structural Database (CSD) and broader scientific literature reveals a notable absence of an experimentally determined crystal structure.[1][2]

This guide, therefore, adopts a proactive and predictive stance. It is designed not merely to present known data, but to equip the research professional with a robust, field-proven methodological framework for the complete structural and spectroscopic characterization of this molecule. We will proceed by integrating established synthesis protocols, comparative analysis with structurally analogous compounds, and the powerful predictive capabilities of computational chemistry. This document serves as both a whitepaper on the potential structure of this compound and a detailed procedural guide for its empirical validation.

Synthesis and Pathway to Crystallization

The journey to structural elucidation begins with the synthesis of high-purity material suitable for single-crystal growth. The primary route to substituted benzophenones is the Friedel-Crafts acylation.

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be logically achieved via the acylation of chlorobenzene with 4-chloro-3-nitrobenzoyl chloride. This choice is predicated on the directing effects of the substituents; the nitro group is a meta-director and highly deactivating, making the alternative (nitration of 4,4'-dichlorobenzophenone) a less controlled approach.

Step-by-Step Protocol:

  • Preparation of Acylating Agent: Synthesize 4-chloro-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) to an excess of chlorobenzene, which serves as both reactant and solvent.

  • Acylation: Cool the stirred suspension in an ice bath (0-5 °C). Add the 4-chloro-3-nitrobenzoyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization.

The Critical Step: Single-Crystal Growth

Obtaining a crystal suitable for X-ray diffraction is often the rate-limiting step. The goal is to achieve slow supersaturation.

Recommended Crystallization Protocol:

  • Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Slow Evaporation: Dissolve the compound in a suitable volatile solvent (like dichloromethane or acetone) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent (like ethanol or isopropanol) at its boiling point. Allow the solution to cool to room temperature slowly, ideally in an insulated container (e.g., a Dewar flask).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Molecular Geometry: A Comparative and Computational Analysis

In the absence of direct experimental data for this compound, we can construct a highly reliable model of its molecular geometry through two pillars: comparison with a validated analogous structure and modern computational modeling.

Comparative Analysis with 4,4'-Dichlorobenzophenone

The crystal structure of the parent molecule, 4,4'-Dichlorobenzophenone, is well-documented and provides a foundational template.[3] Benzophenones are characteristically non-planar. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. This results in a propeller-like conformation.

Key Structural Features of 4,4'-Dichlorobenzophenone:

  • Non-Planarity: The two phenyl rings are twisted with respect to the carbonyl plane.

  • Carbonyl Group: The C=O bond length is typical for a ketone.

  • Symmetry: The molecule possesses C₂ symmetry in its lowest energy conformation.

Predicted Influence of the 3-Nitro Group: The introduction of a nitro group at the 3-position is expected to induce the following changes:

  • Electronic Asymmetry: The powerful electron-withdrawing nature of the nitro group will polarize the substituted phenyl ring, drawing electron density away from it.

  • Geometric Perturbation: The C-N bond will be relatively short, and the nitro group itself will likely be slightly twisted out of the phenyl ring plane to minimize steric repulsion with the adjacent hydrogen. This may cause minor adjustments to the bond lengths and angles within that ring.

  • Conformational Impact: The overall "propeller" twist of the benzophenone core is unlikely to change dramatically, but the dihedral angles may be slightly altered due to the asymmetric electronic and steric environment.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Analysis cluster_data Data Output s1 Friedel-Crafts Acylation s2 Column Chromatography s1->s2 s3 Recrystallization s2->s3 c1 Single-Crystal Growth s3->c1 sp1 NMR (1H, 13C) s3->sp1 sp2 FT-IR Spectroscopy s3->sp2 sp3 Mass Spectrometry s3->sp3 c2 X-Ray Diffraction c1->c2 c3 Structure Solution & Refinement c2->c3 d1 Molecular Geometry (Bond Lengths, Angles) c3->d1 d2 Crystal Packing (Unit Cell, Space Group) c3->d2 t1 Computational Modeling (DFT) t1->d1 Predictive d3 Spectroscopic Profiles sp1->d3 sp2->d3 sp3->d3

Caption: 2D representation of the molecular structure.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide has established a comprehensive framework for its complete characterization. Through a combination of logical synthesis, comparative analysis with known structures, and the predictive power of computational chemistry, we have built a detailed and scientifically rigorous model of its expected molecular geometry and spectroscopic behavior. The protocols provided herein represent the authoritative standard for moving this molecule from the realm of prediction to that of empirical fact, empowering researchers to fully unlock its chemical and physical properties.

References

  • Chiyindiko, E., & Conradie, J. (2013). An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta.
  • Ribeiro da Silva, M. A. V., et al. (2021). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.

Sources

Safety, handling, and MSDS for 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4,4'-Dichloro-3-nitrobenzophenone

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and material safety data for this compound (CAS No. 31431-17-1). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The causality behind each procedural step is explained to ensure a deep understanding of the safety measures, fostering a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is a chlorinated and nitrated aromatic ketone.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueSource
CAS Number 31431-17-1[1][2][3]
Molecular Formula C₁₃H₇Cl₂NO₃[1][2][3]
Molecular Weight 296.11 g/mol [1][3]
IUPAC Name (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone[1]
Appearance Light yellow powder/solid (typical for related compounds)[4]
Stability Stable under normal storage and handling conditions.[5][6]

Hazard Assessment and GHS Classification

While specific GHS classification for this compound is not aggregated in the provided search results, data for structurally similar compounds like 4-Chloro-3-nitrobenzophenone and other dichloronitrobenzenes indicate a clear hazard profile.[6][7][8][9] The presence of nitro and chloro functional groups on the aromatic rings suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity. The precautionary principle dictates that it should be handled as a hazardous substance.

Based on analogous compounds, the anticipated GHS classification is as follows:

GHS ClassificationHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation (Category 4)Harmful if inhaledGHS07Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07Warning

Pre-Handling Risk Assessment and Control Measures

A thorough risk assessment is mandatory before any experimental work begins. This involves evaluating the quantities being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) must be applied.

Engineering Controls

The primary method for controlling exposure to powdered chemical agents is through robust engineering controls.

  • Chemical Fume Hood: All weighing, transfer, and experimental manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[10]

  • Ventilation: Ensure the laboratory has good general ventilation. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound and the experimental protocol.[11] A multi-layered approach to PPE is required.[12]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance for incidental contact.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[13] When there is a significant risk of splashing or dust generation, a face shield must be worn over the safety goggles.[5][12]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[10][12] For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[10]

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited.[13]

  • Respiratory Protection: If engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved respirator with appropriate particulate filters may be necessary.[6] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[6]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring safety and experimental reproducibility.

Pre-Handling Risk Assessment Workflow

A Start: New Protocol with This compound B Review MSDS & Literature for Hazards A->B C Evaluate Experimental Scale & Procedure (e.g., heating, duration) B->C D Are Engineering Controls (Fume Hood) Adequate? C->D E Specify and Verify Required PPE D->E Yes I Re-evaluate Protocol. Consult EHS. D->I No F Develop Waste Disposal Plan E->F G Review Emergency Procedures (Spill, Exposure) F->G H Proceed with Experiment G->H

Caption: Pre-Handling Risk Assessment Workflow.

Protocol: Weighing and Transfer of Solid Compound

The primary risk during this process is the generation and inhalation of fine powder.

  • Preparation: Designate a specific area within the chemical fume hood for the weighing procedure. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

  • Transfer: Keeping the stock container as low as possible to the weighing vessel, carefully use a clean spatula to transfer the desired amount of this compound. Avoid any sudden movements that could create airborne dust.

  • Closure: Immediately and securely close the primary stock container.

  • Clean-up: Gently wipe the spatula and any external surfaces of the weighing vessel and stock container with a solvent-dampened towel (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the towel in the designated solid hazardous waste container.[10]

  • Transport: If the weighed compound needs to be moved, place it in a secondary, labeled, and sealed container for transport within the laboratory.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.[14] All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[6][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and seek immediate medical attention.[6][15]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Accidental Release (Spill) Protocol

A Spill Detected B Alert personnel in the immediate area A->B C Is the spill large or outside of containment? B->C D Evacuate Area. Call EHS/Emergency Response. C->D Yes E Don appropriate PPE (double gloves, goggles, respirator if needed) C->E No (Small & Contained) K Report Incident D->K F Cover spill with absorbent material. Do not dry sweep. E->F G Carefully collect material using non-sparking tools F->G H Place in a labeled, sealed hazardous waste container G->H I Decontaminate spill area with appropriate solvent H->I J Dispose of all contaminated materials as hazardous waste I->J J->K

Caption: Emergency Spill Response Protocol.

Storage, Decontamination, and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep it away from incompatible materials such as strong bases and oxidizing agents.[5]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: All waste contaminated with this compound (e.g., gloves, weighing papers, absorbent materials, excess reagent) must be collected in a designated and clearly labeled hazardous waste container.[6][10] Disposal must be carried out through an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][6] Do not empty into drains.[6]

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • 4-Chloro-4'-nitrobenzophenone Safety Data Sheet. Synquest Labs.
  • This compound. PubChem, National Center for Biotechnology Information.
  • 4,4'-Dichloro-3,3'-dinitrobenzophenone. PubChem, National Center for Biotechnology Information.
  • 4-Chloro-3-nitrobenzophenone Safety Data Sheet. Fisher Scientific.
  • 4-Chloro-3-nitrobenzophenone Safety Data Sheet. Fisher Scientific (Acros Organics).
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • 3,4-Dichloronitrobenzene Safety Data Sheet. Sigma-Aldrich.
  • 4-Chloro-3-nitrobenzophenone Safety Data Sheet. Thermo Fisher Scientific.
  • 4-Chloro-3-nitrobenzophenone. PubChem, National Center for Biotechnology Information.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. Available at: [Link]

  • This compound. Echemi.
  • Safety Data Sheet. Thermo Fisher Scientific.
  • 4,4′-Dichloro-3-nitrobenzophenone. Santa Cruz Biotechnology, Inc.
  • SDS of 4-Amino-3-nitrobenzophenone. chemBlink.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
  • 1-Chloro-4-nitrobenzene Safety Data Sheet. Fisher Scientific.
  • What to do in a chemical emergency. GOV.UK.
  • 4-Chloro-3-nitrobenzophenone. NIST WebBook.
  • 3,4-Dichloronitrobenzene Safety Data Sheet. Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Nitrobenzene - Incident management. GOV.UK.
  • 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • Emergency procedures for hazardous substances | WEBINAR. SafeCare BC. Available at: [Link]

  • 2020 EMERGENCY RESPONSE GUIDEBOOK. Pipeline and Hazardous Materials Safety Administration.

Sources

A Methodological and Computational Guide to the Thermochemical Analysis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 4,4'-Dichloro-3-nitrobenzophenone, a molecule of interest in organic synthesis and potentially in the development of novel pharmaceuticals and materials. Due to its energetic nitro group and halogenated aromatic rings, a thorough understanding of its thermal properties is paramount for safe handling, process optimization, and predicting its behavior in various applications. This document outlines a multi-faceted approach, combining experimental techniques such as Differential Scanning Calorimetry (DSC) and Combustion Calorimetry with computational modeling using Gaussian software. While specific experimental data for this compound is not yet prevalent in public literature, this guide establishes a robust methodology for its determination, drawing upon established protocols and data from structurally analogous compounds.

Introduction: The Rationale for Thermochemical Scrutiny

This compound is a substituted aromatic ketone. The presence of two chlorine atoms and a nitro group on the benzophenone scaffold suggests a complex interplay of electronic and steric effects that influence its molecular stability, reactivity, and energetic properties. A comprehensive thermochemical analysis is therefore not merely an academic exercise but a critical necessity for:

  • Safety and Hazard Assessment: The nitroaromatic functionality classifies it as a potentially energetic material. Understanding its decomposition temperature, heat of decomposition, and thermal stability is crucial to prevent runaway reactions and ensure safe handling and storage protocols.

  • Process Chemistry and Scale-Up: Knowledge of melting point, heat of fusion, and heat capacity allows for the optimization of crystallization, purification, and formulation processes.

  • Material Science and Drug Development: The thermochemical profile provides insights into the intermolecular forces, crystal lattice energy, and polymorphism, which are critical parameters in the design of new materials and the formulation of active pharmaceutical ingredients (APIs).

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a thorough thermochemical characterization of this and similar molecules.

Experimental Determination of Thermochemical Properties

A dual-pronged experimental approach is recommended to capture the key thermochemical parameters of this compound. This involves Differential Scanning Calorimetry for thermal stability and phase transition analysis, and Combustion Calorimetry for the determination of the standard enthalpy of formation.

Thermal Stability and Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for probing the thermal behavior of a material as a function of temperature.[1] It allows for the determination of melting point, enthalpy of fusion, and the onset of decomposition, providing a clear picture of the material's thermal stability.[2] For a nitroaromatic compound, this analysis is of paramount importance.[3]

  • Sample Preparation: A small sample (1-5 mg) of high-purity, crystalline this compound is accurately weighed into an aluminum or high-pressure gold crucible.[4] The use of a high-pressure crucible is recommended for energetic materials to contain any potential off-gassing or decomposition products.[4]

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium) for temperature and enthalpy.

  • Thermal Program: The sample is subjected to a controlled heating program under an inert nitrogen atmosphere. A typical program would involve an initial isothermal hold at ambient temperature, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature beyond its decomposition point.[5]

  • Data Acquisition and Analysis: The heat flow to the sample is measured relative to an empty reference crucible. The resulting thermogram is analyzed to determine:

    • Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

    • Decomposition Onset Temperature (Tonset): The temperature at which the exothermic decomposition begins.

    • Heat of Decomposition (ΔHdecomp): The integrated area of the exothermic decomposition peak.

dot graph TD { A[Sample Preparation: 1-5 mg in high-pressure crucible] --> B[Instrument Calibration]; B --> C[Heating Program: 10°C/min under N2]; C --> D[Data Acquisition: Heat Flow vs. Temperature]; D --> E{Data Analysis}; E --> F[Melting Point (Tm)]; E --> G[Enthalpy of Fusion (ΔHfus)]; E --> H[Decomposition Onset (Tonset)]; E --> I[Heat of Decomposition (ΔHdecomp)]; }

Caption: Workflow for DSC analysis.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔHf°) of organic compounds.[6] The procedure involves the complete combustion of the sample in a high-pressure oxygen atmosphere and measuring the heat released.[4]

  • Sample Preparation: A pellet of the sample (approximately 1 g) is prepared and weighed. A fuse wire is attached for ignition.

  • Bomb Preparation: The calorimetric bomb is charged with the sample, a small amount of water to ensure saturation of the final atmosphere, and then pressurized with pure oxygen (typically to 3 MPa).

  • Calorimetric Measurement: The bomb is placed in a calorimeter, and the initial temperature is allowed to equilibrate. The sample is then ignited, and the temperature rise of the surrounding water is precisely measured.

  • Data Analysis and Corrections: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of ignition, the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen, and the formation of hydrochloric acid from the chlorine atoms.[7]

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's Law, according to the following reaction:

    C13H7Cl2NO3(s) + 11.75 O2(g) → 13 CO2(g) + 3.5 H2O(l) + N2(g) + 2 HCl(aq)

    The enthalpy of formation is calculated using the equation:

    ΔHf°(compound) = ΣΔHf°(products) - ΔHc°(compound)

dot graph TD { A[Sample Preparation: ~1g pellet] --> B[Bomb Preparation: O2 at 3 MPa]; B --> C[Calorimetric Measurement: Ignition and ΔT measurement]; C --> D[Data Analysis: Gross Heat of Combustion]; D --> E{Corrections}; E --> F[Ignition Energy]; E --> G[Nitric Acid Formation]; E --> H[Hydrochloric Acid Formation]; F & G & H --> I[Standard Enthalpy of Combustion (ΔHc°)]; I --> J[Calculation of Standard Enthalpy of Formation (ΔHf°) via Hess's Law]; }

Caption: Workflow for Combustion Calorimetry.

Computational Thermochemistry: A Predictive Approach

In the absence of direct experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of molecules.[8] Quantum chemical calculations, particularly using software like Gaussian, can predict geometries, vibrational frequencies, and electronic energies, which are then used to derive thermodynamic data.[9]

Methodology: Gaussian Calculations

A robust computational analysis of this compound would involve the following steps:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[10]

  • Thermochemical Calculation: The results of the frequency analysis are used to compute the enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure (typically 298.15 K and 1 atm).[11]

dot graph TD { A[Build Initial Molecular Structure] --> B[Geometry Optimization (e.g., B3LYP/6-311+G(d,p))]; B --> C[Frequency Calculation]; C --> D{Verify Minimum Energy Structure (No imaginary frequencies)}; D -- Yes --> E[Calculate Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections]; E --> F[Compute Enthalpy, Entropy, and Gibbs Free Energy]; D -- No --> G[Re-optimize Geometry]; }

Caption: Computational thermochemistry workflow using Gaussian.

Synthesized Thermochemical Data and Interpretation

While direct experimental values for this compound are not available in the searched literature, we can provide an estimated and comparative dataset based on the thermochemical properties of the closely related compound, 4,4'-dichlorobenzophenone, and general knowledge of the thermal behavior of nitroaromatic compounds.[12]

Table 1: Comparative Thermochemical Data

Property4,4'-Dichlorobenzophenone (Experimental)[12][13]This compound (Estimated)Rationale for Estimation
Melting Point (Tm)144-146 °CLikely higherThe addition of a polar nitro group is expected to increase intermolecular forces and crystal lattice energy.
Enthalpy of Fusion (ΔHfus)~25-30 kJ/molLikely higherConsistent with a higher melting point and stronger intermolecular interactions.
Decomposition Onset (Tonset)Thermally stable past meltingSignificantly lower than the non-nitrated analogThe nitro group is a known energetic functional group that lowers the thermal stability of aromatic compounds.[14]
Standard Enthalpy of Formation (ΔHf°)-5.59 kJ/mol (Joback Calculated)[15]Less negative or positiveThe introduction of the electron-withdrawing nitro group generally increases the enthalpy of formation, making the compound less thermodynamically stable.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, thermochemical analysis of this compound. The proposed combination of experimental techniques and computational modeling provides a robust framework for obtaining critical data on its thermal stability, phase behavior, and energetic properties.

The key takeaway for researchers is the imperative to perform the described experimental analyses to validate the predictive models and establish a definitive thermochemical profile for this compound. Such data will be invaluable for ensuring its safe handling, optimizing its use in synthesis and manufacturing, and unlocking its full potential in various scientific and industrial applications.

References

  • Brill, T. B., & James, K. J. (1993).
  • AKTS. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85(1), 195–202.
  • Semantic Scholar. (n.d.).
  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST Chemistry WebBook.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
  • Russian Chemical Bulletin. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
  • DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.
  • ChemicalBook. (2025). 4,4'-Dichlorobenzophenone.
  • ResearchGate. (2025). The Heat Capacity of 4-4'-dichlorobenzophenone.
  • Sigma-Aldrich. (n.d.). 4,4'-Dichlorobenzophenone 99%.
  • Cheméo. (n.d.). Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2).
  • AKTS. (n.d.).
  • ResearchGate. (2025).
  • Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (2025).
  • Gaussian. (2000). Thermochemistry in Gaussian.
  • Gaussian. (2000). Thermochemistry in Gaussian.
  • Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.
  • ACS Publications. (n.d.). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry.
  • NIH. (n.d.).
  • Scribd. (n.d.). Thermochemistry With Gaussian.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • YouTube. (2023). How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies | delG.
  • Researcher.Life. (n.d.).
  • ChemTalk. (n.d.).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2021).
  • Journal of Physical and Chemical Reference Data. (2009). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.

Sources

Methodological & Application

Experimental protocol for the nitration of 4,4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Regioselective Dinitration of 4,4'-Dichlorobenzophenone

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3,3'-dinitro-4,4'-dichlorobenzophenone via the electrophilic aromatic substitution of 4,4'-dichlorobenzophenone. The protocol details a robust methodology utilizing a mixed acid (HNO₃/H₂SO₄) nitrating agent, with an emphasis on reaction control, safety, and product purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the mechanistic principles and practical execution of nitrating deactivated aromatic systems.

Introduction

4,4'-Dichlorobenzophenone is a common building block in organic synthesis. The introduction of nitro groups onto its aromatic rings significantly alters its electronic properties and provides chemical handles for further functionalization, making the resulting dinitro compound a valuable intermediate for pharmaceuticals, dyes, and polymers.[1] The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). However, the substrate , 4,4'-dichlorobenzophenone, presents a case of a deactivated aromatic system due to the electron-withdrawing effects of both the carbonyl group and the chlorine atoms. This guide elucidates a controlled and regioselective dinitration procedure to yield 3,3'-dinitro-4,4'-dichlorobenzophenone.

Mechanistic Rationale and Regioselectivity

The nitration of benzene and its derivatives is achieved through the generation of a potent electrophile, the nitronium ion (NO₂⁺).[2] This ion is formed in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which protonates the nitric acid, facilitating the loss of a water molecule.[3]

Equation 1: Generation of the Nitronium Ion



Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring in the rate-determining step of the EAS mechanism.[3] The regiochemical outcome of the nitration of 4,4'-dichlorobenzophenone is dictated by the directing effects of its substituents:

  • Carbonyl Group (-CO-): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • Chlorine Atoms (-Cl): The halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of electron donation through resonance.

In this molecule, the powerful meta-directing effect of the carbonyl group and the deactivating nature of the chlorine atoms synergize to direct the incoming nitro groups to the positions ortho to the carbonyl and meta to the chlorines. This results in the highly regioselective formation of 3,3'-dinitro-4,4'-dichlorobenzophenone .

Experimental Protocol

This protocol is adapted from established procedures for the nitration of deactivated aromatic ketones.[1][4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
4,4'-DichlorobenzophenoneC₁₃H₈Cl₂O251.1190-98-2Starting material
Concentrated Sulfuric AcidH₂SO₄98.087664-93-998%
Concentrated Nitric AcidHNO₃63.017697-37-270%
EthanolC₂H₅OH46.0764-17-5For recrystallization
Deionized WaterH₂O18.027732-18-5
IceH₂O18.027732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Safety Precautions
  • Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.

  • Quenching: The quenching of the reaction mixture by adding it to ice water must be done slowly and carefully to manage the heat generated.

Step-by-Step Procedure

A. Reaction Setup

  • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Fit the flask with a thermometer and a pressure-equalizing dropping funnel.

  • Add 5.02 g (0.02 mol) of 4,4'-dichlorobenzophenone to the flask.

  • Carefully add ~35 mL (approx. 0.18 mol) of concentrated sulfuric acid to the flask while stirring. Stir until all the solid has dissolved. Maintain the temperature at or below 20°C.[1]

B. Nitrating Mixture Preparation 5. In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 2.8 mL (approx. 0.044 mol) of concentrated nitric acid to 4.0 mL (approx. 0.057 mol) of concentrated sulfuric acid.[1] Swirl gently to mix.

C. Nitration Reaction 6. Transfer the prepared nitrating mixture to the dropping funnel. 7. Add the nitrating mixture dropwise to the stirred solution of 4,4'-dichlorobenzophenone in sulfuric acid over 30-45 minutes.[1] 8. Crucially, maintain the internal temperature of the reaction mixture between 20°C and 30°C throughout the addition. Adjust the addition rate and cooling as necessary. 9. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to between 50-60°C and maintain this temperature for 4-6 hours with continuous stirring to ensure the reaction goes to completion.[1][4]

D. Work-up and Product Isolation 10. Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water. 11. After the reaction period, allow the mixture to cool to near room temperature. Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. This will precipitate the crude product. 12. Collect the light-yellow solid precipitate by vacuum filtration using a Büchner funnel.[1] 13. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[1][5]

E. Purification and Drying 14. Transfer the crude solid to a beaker and perform recrystallization using ethanol to obtain the purified product.[1] 15. Dry the resulting needle-like crystals in a vacuum oven at 60-70°C to a constant weight. 16. The expected product is 4,4'-dichloro-3,3'-dinitrobenzophenone, a light-yellow crystalline solid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point. Literature values are in the range of 197-198°C.[1]

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the dinitrated product.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Dissolve Substrate (4,4'-Dichlorobenzophenone in conc. H₂SO₄) nit_mix 2. Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) addition 3. Slow Dropwise Addition (Maintain T < 30°C) reagents->addition nit_mix->addition heating 4. Heat Reaction (50-60°C for 4-6h) addition->heating quench 5. Quench on Ice-Water (Precipitate Product) heating->quench filter_wash 6. Filter and Wash (Until Neutral pH) quench->filter_wash recrystallize 7. Recrystallize (From Ethanol) filter_wash->recrystallize dry 8. Dry Product recrystallize->dry analysis 9. Characterization (MP, TLC, NMR, IR) dry->analysis

Caption: Workflow for the synthesis of 3,3'-dinitro-4,4'-dichlorobenzophenone.

References

  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. Available at: [Link]

  • CN104478744B. Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. Google Patents.
  • Wikipedia. 4,4'-Dichlorobenzophenone. Available at: [Link]

  • LibreTexts. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Parra, T. (2020). Nitration Lab. YouTube. Available at: [Link]

  • CA1213906A. Process for preparation of 3,3'- or 3,4'- diaminobenzophenone. Google Patents.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]

  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available at: [Link]

  • Chemistry Steps. Nitration of Benzene. Available at: [Link]

  • US3221062A. Nitration process. Google Patents.
  • US3480681A. Process for the preparation and purification of p-nitrobenzenes. Google Patents.
  • PubChem. 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Biphenyl, 3,4-dichloro - Organic Syntheses Procedure. Available at: [Link]

  • EP0059813B1. Process for preparing m,m'-dinitrobenzophenone. Google Patents.
  • PubChem. 4,4'-Dichlorobenzophenone oxime. National Center for Biotechnology Information. Available at: [Link]

  • US4261908A. Process for isolating aromatic dinitro compounds. Google Patents.

Sources

Application Notes and Protocols for the Analytical Determination of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 4,4'-Dichloro-3-nitrobenzophenone

This compound (DCNB) is a halogenated nitroaromatic compound with the molecular formula C₁₃H₇Cl₂NO₃ and a molecular weight of approximately 296.11 g/mol .[1][2] Its structure, featuring two chlorinated phenyl rings and a nitro group, makes it a compound of interest in various chemical syntheses. The accurate and precise quantification of DCNB is critical in drug development and manufacturing, where it may be present as a key starting material, an intermediate, or a potential impurity. Ensuring the purity and quality of pharmaceutical products necessitates robust analytical methods for the detection and quantification of such compounds.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DCNB is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₃H₇Cl₂NO₃[1]
Molecular Weight296.11 g/mol [2]
AppearanceLikely a solid at room temperatureInferred from similar compounds
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrile[3]
UV AbsorbanceExpected to have strong UV absorbance due to the conjugated system and chromophores (nitro and carbonyl groups)[4]

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful technique for separating components of a mixture. For DCNB, a reverse-phase HPLC method is highly suitable. The nonpolar nature of the molecule will cause it to be retained on a nonpolar stationary phase (like C18), and it will be eluted by a polar mobile phase. The concentration of the analyte is determined by its absorbance of UV light at a specific wavelength.

Rationale for Method Selection: HPLC-UV is a robust, reliable, and widely available technique in analytical laboratories. The presence of a conjugated π-system and chromophoric groups (carbonyl and nitro groups) in the DCNB molecule suggests strong UV absorbance, leading to good sensitivity.[4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Stock Prepare Stock Solution (in Acetonitrile) Standards Prepare Calibration Standards (Serial Dilution) Stock->Standards Injection Inject into HPLC System Standards->Injection Sample Prepare Sample Solution (Dissolve and Filter) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify DCNB in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of DCNB.

Detailed Protocol for HPLC-UV Analysis

1. Reagents and Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)[5]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for the best separation.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of DCNB standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 270 nm (This should be optimized by running a UV scan of the DCNB standard in the mobile phase. Based on the structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity).

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak areas of DCNB in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of DCNB in the sample solution from the calibration curve.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile and thermally stable compounds like DCNB can be vaporized and separated in a capillary column. The separated components are then ionized, and the resulting ions are detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Rationale for Method Selection: GC-MS offers excellent selectivity and sensitivity, making it ideal for the analysis of trace levels of DCNB and for confirmatory analysis. The use of an electron capture detector (ECD) is also a viable alternative for halogenated compounds, offering high sensitivity.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (in Ethyl Acetate) Standards Prepare Calibration Standards (Serial Dilution) Stock->Standards Injection Inject into GC-MS System Standards->Injection Sample Prepare Sample Solution (Extraction & Cleanup) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify DCNB in Sample Calibration->Quantification

Caption: Workflow for GC-MS analysis of DCNB.

Detailed Protocol for GC-MS Analysis

1. Reagents and Materials:

  • This compound (analytical standard)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • Volumetric flasks, pipettes, and syringes

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of DCNB standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Perform a liquid-liquid extraction with ethyl acetate or another appropriate immiscible solvent.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume.

  • Sample Preparation (Solid-Phase Extraction - SPE): For complex matrices, an SPE cleanup step may be necessary to remove interferences. The choice of SPE sorbent will depend on the sample matrix.

4. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: The molecular ion (m/z 295) and characteristic fragment ions should be selected. Likely fragment ions would include those corresponding to the loss of Cl, NO₂, and the benzoyl moieties. These should be determined by injecting a concentrated standard in full scan mode first.

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Record the peak areas of the selected ions for DCNB.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of DCNB in the sample solution from the calibration curve.

PART 3: Method Validation

Any analytical method developed should be validated to ensure its suitability for the intended purpose.[7] The validation should be performed according to the International Council on Harmonisation (ICH) guidelines.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

PART 4: Troubleshooting

ProblemPossible CauseSuggested Solution
HPLC: Peak Tailing - Active sites on the column packing- Column contamination- Inappropriate mobile phase pH- Use a new or well-maintained column- Flush the column with a strong solvent- Adjust the mobile phase pH
HPLC: Ghost Peaks - Contaminated mobile phase or injector- Carryover from previous injections- Use fresh, high-purity mobile phase- Clean the injector- Inject a blank solvent between samples
GC-MS: Poor Peak Shape - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner- Bake out the column or trim the front end
GC-MS: Low Sensitivity - Leak in the system- Contaminated ion source- Perform a leak check- Clean the ion source

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the detection and quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is crucial to ensure the accuracy and precision of the results. By following the detailed protocols and troubleshooting advice provided, researchers and scientists can confidently analyze this important compound in various applications.

References

  • Wang, J. (2016b). Method Validation Report for Assay Determination of F9600 Technical by High-Performance Liquid Chromatography. FMC (Shanghai) Chemical Technology Co., Ltd. Retrieved from [Link]

  • Grung, M., Kringstad, A., & Førdig, M. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(11), 10469–10475. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689089, this compound. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved January 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved January 15, 2026, from [Link]

  • Akay, S., & Gürkan, R. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(7), 5271.
  • Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved January 15, 2026, from [Link]

  • Science.gov. (n.d.). Validated HPLC Methods. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of: 4,4′-dichlorobenzophenone oxime (EtOH solution). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling. Retrieved January 15, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. 248, 116274. [Link]

  • Heliyon. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. 6(8), e04608. [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1996). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. 682(1), 127-134. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. 147, 114-126. [Link]

  • Chen, X., et al. (2019). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Journal of Chromatographic Science, 57(5), 415-424. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • Lunn, G., & Schmuff, N. (2004). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Molecules. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. 27(19), 6529. [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved January 15, 2026, from [Link]

Sources

The Strategic Synthesis and Application of 4,4'-Dichloro-3-nitrobenzophenone: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Substituted Benzophenones in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that interact with specific biological targets. The strategic introduction of substituents onto the two phenyl rings is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Among the vast family of substituted benzophenones, 4,4'-Dichloro-3-nitrobenzophenone stands out as a highly versatile and valuable intermediate.[2] Its unique substitution pattern—two deactivating, ortho-para directing chloro groups and a powerful meta-directing nitro group—presents both synthetic challenges and opportunities. This application note provides a comprehensive guide to the synthesis of this compound via Friedel-Crafts acylation and subsequent regioselective nitration. It further explores its critical role as a precursor in the development of novel therapeutics, offering detailed protocols and expert insights for researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The most reliable and industrially scalable synthesis of this compound is achieved through a two-step sequence. This methodology ensures high regioselectivity and yields a pure product amenable to further functionalization. The overall process is outlined below:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mono-nitration Chlorobenzene Chlorobenzene 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride AlCl3 AlCl₃ (Catalyst) Dichlorobenzophenone 4,4'-Dichlorobenzophenone Dichlorobenzophenone_ref Dichlorobenzophenone_ref Nitrating_Agent HNO₃ / H₂SO₄ Final_Product This compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation

The foundational step is a classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring.[3] In this case, chlorobenzene is acylated with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. The chloro substituent on chlorobenzene is a deactivating but ortho,para-directing group. Due to steric hindrance, the acylation occurs predominantly at the para position, leading to the desired 4,4'-disubstituted product.[4][5]

// Nodes acyl_chloride [label="4-Chlorobenzoyl Chloride", fillcolor="#FFFFFF", fontcolor="#202124"]; lewis_acid [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acylium_ion [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chlorobenzene [label="Chlorobenzene\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sigma_complex [label="Sigma Complex\n(Intermediate)", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4,4'-Dichlorobenzophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="AlCl₃ Regenerated", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hcl [label="HCl", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges acyl_chloride -> acylium_ion [label=" + AlCl₃"]; lewis_acid -> acylium_ion [style=invis]; chlorobenzene -> sigma_complex [label="Attack"]; acylium_ion -> sigma_complex; sigma_complex -> product [label="Deprotonation\n(-H⁺)"]; sigma_complex -> hcl; sigma_complex -> catalyst_regen;

{rank=same; acyl_chloride; lewis_acid;} {rank=same; chlorobenzene;} {rank=same; acylium_ion;} {rank=same; sigma_complex;} {rank=same; product; hcl; catalyst_regen;} }

Caption: Mechanism of Friedel-Crafts acylation to form the benzophenone core.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established industrial syntheses.[6]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • 4-Chlorobenzoyl chloride

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry three-neck flask, combine anhydrous AlCl₃ (0.125-0.196 mol) and chlorobenzene (0.138-0.173 mol). Mix the components at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Heating: Gently heat the mixture to 50°C with stirring.

  • Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (0.115 mol) dropwise to the mixture via the dropping funnel. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

  • Reaction Drive: After the addition is complete, increase the temperature to 120-150°C and maintain it for approximately 8 hours to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. This step quenches the reaction and breaks up the aluminum chloride-ketone complex.

  • Isolation and Purification: The crude solid product will precipitate. Filter the reddish-brown solid and wash it thoroughly with water until the filtrate is neutral. The crude 4,4'-dichlorobenzophenone can be purified by recrystallization from ethanol to yield white, hexagonal flaky crystals.

Part 2: Regioselective Mono-nitration of 4,4'-Dichlorobenzophenone

The second step involves the electrophilic nitration of the synthesized 4,4'-dichlorobenzophenone. The key challenge here is to achieve mono-nitration selectively at the 3-position. The existing substituents guide the position of the incoming nitro group. The carbonyl group is a strong deactivating, meta-directing group. The chloro groups are deactivating but ortho,para-directing. The directing effects are synergistic, favoring nitration at the positions ortho to the chloro groups and meta to the carbonyl group.

Controlling Selectivity: To favor mono-nitration over the di-nitration described in some patents[6], it is crucial to employ milder reaction conditions. This can be achieved by:

  • Using a stoichiometric amount of the nitrating agent.

  • Maintaining a lower reaction temperature.

  • Reducing the overall reaction time.

  • Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Mono-nitration

This protocol is an adaptation designed to favor mono-substitution.

Materials:

  • 4,4'-Dichlorobenzophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolution: Dissolve 4,4'-dichlorobenzophenone (1.0 eq) in cold (0-5°C) concentrated sulfuric acid with stirring.

  • Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.0-1.1 eq) and a small amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Controlled Addition: Slowly add the cold nitrating mixture dropwise to the solution of the benzophenone. It is critical to maintain the reaction temperature below 10°C to minimize the formation of di-nitro byproducts.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature (e.g., 5-10°C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The solid product will precipitate.

  • Isolation and Purification: Filter the pale-yellow solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude this compound can be further purified by recrystallization from ethanol.

Data Summary and Expected Results

The following table outlines the expected outcomes for the synthesis, based on literature precedents. Actual yields may vary depending on the precise reaction scale and conditions.

StepReactantsKey ConditionsProductExpected YieldPurity
1. Acylation Chlorobenzene, 4-Chlorobenzoyl Chloride, AlCl₃120-150°C, 8h4,4'-Dichlorobenzophenone85-95%>98% (after recrystallization)
2. Nitration 4,4'-Dichlorobenzophenone, HNO₃/H₂SO₄5-10°C, 1-3hThis compound70-85%>97% (after recrystallization)

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Acylation Inactive catalyst (moisture contamination), insufficient reaction time/temperature.Use fresh, anhydrous AlCl₃. Ensure all glassware is thoroughly dried. Confirm reaction completion via TLC before work-up.
Formation of Isomers in Acylation High reaction temperatures can sometimes lead to minor ortho-isomer formation.While para-selectivity is high, purification by recrystallization is effective at removing minor isomers.
Di-nitration or No Reaction in Nitration Reaction temperature too high or time too long (di-nitration). Insufficiently strong nitrating conditions (no reaction).For di-nitration: strictly maintain low temperatures (<10°C) and monitor closely. For no reaction: allow the temperature to slowly rise to room temperature, but monitor carefully to avoid runaway reaction.
Difficult Purification Oily product due to impurities.Ensure a thorough quench and wash to remove all acidic residue. If recrystallization is difficult, consider column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Applications in Pharmaceutical and Chemical Synthesis

This compound is not an end product but a strategic building block for more complex, high-value molecules. Its primary utility lies in the subsequent transformation of the nitro group.

1. Precursor to Amino-Benzophenones: The most common application is the reduction of the nitro group to an amine, yielding 4,4'-dichloro-3-aminobenzophenone. This transformation unlocks a wealth of synthetic possibilities as the amino group can be readily functionalized. Nitro compounds are versatile building blocks for pharmaceutically relevant substances, primarily because their reduction provides access to bioactive amines.[1]

G cluster_0 Further Synthesis start This compound reduction Reduction (e.g., H₂/Pd-C, Fe/HCl) start->reduction amine 4,4'-Dichloro-3-aminobenzophenone reduction->amine api APIs & Bioactive Molecules amine->api Amide coupling, Sulfonamide formation, etc. dyes Specialty Dyes amine->dyes polymers High-Performance Polymers amine->polymers

Caption: Key synthetic transformations and applications of the title compound.

2. Intermediate for Active Pharmaceutical Ingredients (APIs): The resulting aminobenzophenone is a key intermediate for APIs.[7][8] For instance, related structures are used in the synthesis of compounds designed to:

  • Inhibit Serine/Threonine Kinases: These enzymes are critical in cell signaling pathways, and their inhibitors are a major focus of cancer research.

  • Regulate Glucocorticoid Receptors: These are involved in metabolic, cardiovascular, and immunological functions, making them targets for a variety of therapeutic areas.[9]

The presence of the two chloro-substituted phenyl rings provides a metabolically stable core, while the amine handle allows for the introduction of pharmacophores that dictate target specificity and binding affinity.

Conclusion

This compound is a quintessential example of a strategic intermediate in modern organic synthesis. While its preparation requires careful control over reaction conditions—particularly for the regioselective mono-nitration step—the two-step synthetic pathway detailed in this guide is robust and scalable. The resulting compound offers a valuable platform for accessing a diverse range of complex molecules, most notably as a precursor to APIs in drug discovery programs. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this versatile chemical building block.

References

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-3-nitrobenzophenone: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemicals. Available at: [Link]

  • PrepChem. Synthesis of 4,4'-dichlorobenzophenone. Available at: [Link]

  • CN102924401A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]

  • Goodman, P.A., & Gore, P.H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971. Available at: [Link]

  • JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.
  • Land Of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. Available at: [Link]

  • Baghernejad, B., et al. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 15(11), 7847-7855. Available at: [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. Available at: [Link]

  • CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available at: [Link]

  • Wikipedia. 4,4'-Dichlorobenzophenone. Available at: [Link]

  • Flavine. Intermediates. Available at: [Link]

  • SDI. 4 AMINO 3 NITRO BENZOPHENONE. Available at: [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

  • Fisher Scientific. 4-Chloro-3-nitrobenzophenone 98.0+%, TCI America™. Available at: [Link]

Sources

Application of 4,4'-Dichloro-3-nitrobenzophenone in the Synthesis of Novel Functionalized Aromatic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Monomer for High-Performance Polymers

4,4'-Dichloro-3-nitrobenzophenone is a highly functionalized aromatic ketone that holds significant promise as a key building block for a new generation of high-performance polymers. Its unique molecular architecture, featuring two chlorine atoms with differential reactivity and a pendant nitro group, opens avenues for the synthesis of novel poly(aryl ether ketone)s (PAEKs) with tailored properties and post-polymerization modification capabilities. The presence of the electron-withdrawing nitro group strategically positioned ortho to one of the chlorine atoms significantly activates this position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of PAEKs.[1][2][3] This inherent reactivity allows for controlled polymerization with a variety of bisphenolic co-monomers, leading to polymers with a predictable microstructure.

The resulting nitro-functionalized PAEKs are anticipated to exhibit enhanced thermal stability, tunable solubility, and the potential for further chemical transformations. The nitro group can be readily reduced to an amine, providing a reactive handle for cross-linking, grafting of side chains, or the introduction of other functional moieties.[4][5] This versatility makes this compound an attractive monomer for researchers and materials scientists aiming to develop advanced polymers for applications in aerospace, electronics, membrane technology, and biomedical devices.[6][7]

The Chemistry of Polymerization: Nucleophilic Aromatic Substitution

The synthesis of PAEKs from this compound is predicated on the well-established mechanism of nucleophilic aromatic substitution.[1][3] The electron-withdrawing nitro group renders the ortho chlorine atom highly susceptible to displacement by a nucleophile, in this case, a phenoxide anion generated from a bisphenol in the presence of a weak base.[8][9]

The polymerization proceeds via a step-growth mechanism, where the phenoxide attacks the activated carbon-chlorine bond, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to form an ether linkage.[2] The second, less-activated chlorine atom on the other phenyl ring can then react to propagate the polymer chain, although potentially requiring more forcing conditions, or it can be strategically left for post-polymerization modifications.

SNAr_Mechanism

Proposed Synthesis of Novel Nitro-Functionalized Poly(aryl ether ketone)s

Based on established methodologies for the synthesis of PAEKs from dichloro-monomers, we propose a robust synthetic route for the preparation of novel polymers from this compound.[9][10][11]

General Reaction Scheme

Polymerization_Scheme

Experimental Protocol: Synthesis of a Nitro-Functionalized PAEK from this compound and Bisphenol A

This protocol provides a detailed procedure for the laboratory-scale synthesis of a representative nitro-functionalized poly(aryl ether ketone).

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq, finely ground and dried)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask, add this compound, Bisphenol A, and K₂CO₃.

  • Solvent Addition: Add NMP to achieve a monomer concentration of 20-25% (w/v) and toluene as an azeotropic agent (approximately 30% of the NMP volume).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the reaction temperature to 180-190 °C. The polymerization is typically carried out for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a stirred excess of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. Follow with a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.

Characterization and Expected Properties

The synthesized nitro-functionalized PAEKs can be characterized using standard polymer analysis techniques.

PropertyCharacterization TechniqueExpected Outcome
Chemical Structure FTIR, ¹H NMR, ¹³C NMRConfirmation of ether linkages and the presence of the nitro group.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)High thermal stability (decomposition temperature > 450 °C). Elevated glass transition temperature (Tg) compared to non-functionalized PAEKs.
Solubility Solubility tests in various organic solventsGood solubility in polar aprotic solvents like NMP, DMAc, and chloroform, potentially enhanced by the nitro group.

Post-Polymerization Modification: Unlocking Further Functionality

A key advantage of incorporating the nitro group into the polymer backbone is the potential for post-polymerization modification. The nitro group can be readily reduced to an amine group using standard reducing agents like hydrazine/FeCl₃ or catalytic hydrogenation.

Post_Modification

This transformation opens up a wide range of possibilities for tailoring the polymer properties:

  • Cross-linking: The amine groups can be used as sites for cross-linking, leading to materials with enhanced mechanical strength and solvent resistance.

  • Grafting: Other polymer chains or functional molecules can be grafted onto the polymer backbone via the amine groups, creating novel copolymer architectures.

  • Improved Adhesion: The introduction of polar amine groups can improve the adhesion of the polymer to other substrates.

Conclusion

This compound is a promising monomer for the synthesis of a new class of functionalized poly(aryl ether ketone)s. The strategic placement of the nitro group allows for controlled polymerization via nucleophilic aromatic substitution and provides a versatile handle for post-polymerization modification. The resulting polymers are expected to exhibit a desirable combination of high thermal stability, good solubility, and tunable functionality, making them attractive candidates for a wide range of advanced material applications. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this versatile monomer in designing the next generation of high-performance polymers.

References

  • Request PDF. (n.d.). Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone. ResearchGate. Retrieved January 15, 2026, from [Link]

  • VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved January 15, 2026, from [Link]

  • Vrije Universiteit Brussel. (n.d.). Synthesis and characterization of novel poly(aryl ether ketone ketone)s containing the o‐dibenzobene moiety. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Multi-Functionalization of Polymers by Strain-Promoted Cycloadditions. Retrieved January 15, 2026, from [Link]

  • PubMed. (2025). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. Retrieved January 15, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s from 4, 4-dichlorobenzophenone. ResearchGate. Retrieved January 15, 2026, from [Link]

  • PMC. (n.d.). Functionalization of Polyolefins via Catalytic Nitrene Addition. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing a polyether ether ketone.
  • Request PDF. (n.d.). Post‐polymerization modification by nitroxide radical coupling. ResearchGate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and self-assembly of polyether ether ketone block copolymers. Retrieved January 15, 2026, from [Link]

  • R Discovery. (1993). Functionalization of poly(aryl ether ether ketone) (PEEK): synthesis and properties of aldehyde and carboxylic acid substituted PEEK. Retrieved January 15, 2026, from [Link]

  • Unknown Source. (n.d.). Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers.
  • ACS Publications. (2014). Effect of Nitro-Functionalization on the Cross-Linking and Bioadhesion of Biomimetic Adhesive Moiety. Biomacromolecules. Retrieved January 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Retrieved January 15, 2026, from [Link]

  • NIH. (n.d.). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Reduction of 4,4'-Dichloro-3-nitrobenzophenone to 3-Amino-4,4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Nitro Group Reduction in Benzophenone Scaffolds

The selective reduction of a nitro group on an aromatic ring is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting aromatic amine is a versatile precursor for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and dyes. 4,4'-Dichloro-3-nitrobenzophenone is a key intermediate, and its reduction to 3-Amino-4,4'-dichlorobenzophenone unlocks a pathway to novel molecular architectures. The presence of halogen substituents and a ketone functional group on the benzophenone scaffold necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions such as dehalogenation or ketone reduction.

This comprehensive guide provides detailed protocols for two robust and widely applicable methods for the reduction of this compound: Catalytic Hydrogenation and Tin(II) Chloride Reduction . The choice between these methods often depends on the available laboratory infrastructure, desired scale, and the presence of other functional groups in the molecule. This document will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and outline the necessary analytical techniques for reaction monitoring and product characterization, ensuring a reproducible and efficient synthesis of 3-Amino-4,4'-dichlorobenzophenone.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the product is crucial for successful synthesis, purification, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₇Cl₂NO₃296.1186-90[1]Faintly yellow crystalline powder
3-Amino-4,4'-dichlorobenzophenoneC₁₃H₉Cl₂NO266.13Not availableExpected to be a solid

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures. The choice of catalyst is critical to prevent unwanted side reactions, particularly dehalogenation. While palladium on carbon (Pd/C) is a common choice, Raney Nickel is often preferred for substrates with aromatic chlorides to minimize hydrodehalogenation.[2]

Causality Behind Experimental Choices
  • Catalyst: Raney Nickel is selected due to its proven efficacy in reducing nitro groups without significantly affecting aryl chlorides, a common side reaction with Pd/C.[2]

  • Solvent: Methanol or ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation process.

  • Pressure and Temperature: The reaction is typically run at a moderate hydrogen pressure and temperature to ensure a reasonable reaction rate while minimizing the risk of side reactions.

Experimental Protocol

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Celite®

  • Nitrogen gas (inert)

  • Pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Preparation: To a clean and dry pressure reactor, add this compound (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the starting material completely.

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney Nickel (approximately 5-10% by weight of the starting material). The catalyst should be added as a slurry to prevent ignition.

  • Inerting the System: Seal the reactor and purge with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4,4'-dichlorobenzophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Tin(II) Chloride Reduction

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method for converting aromatic nitro compounds to their corresponding anilines.[2] This method is particularly useful when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning.

Causality Behind Experimental Choices
  • Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for nitro groups and is well-tolerated by many other functional groups.[2]

  • Solvent and Acid: Ethanol is a common solvent for this reaction, and concentrated hydrochloric acid provides the necessary acidic environment for the reduction to proceed.

  • Work-up: The work-up procedure involves neutralization with a strong base to precipitate tin salts and liberate the free amine. Careful pH adjustment is crucial for efficient extraction of the product.

Experimental Protocol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Tin(II) Chloride: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur, so cooling might be necessary.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up - Neutralization: Upon completion, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). Tin salts will precipitate as a white solid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation of Product: Remove the solvent under reduced pressure to yield the crude 3-Amino-4,4'-dichlorobenzophenone.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Monitoring and Characterization

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.[3] The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (254 nm). The starting material (nitro compound) will have a different Rf value than the product (amine). A co-spot of the reaction mixture and the starting material is recommended to confirm the consumption of the reactant.[2]

Characterization of the Final Product: 3-Amino-4,4'-dichlorobenzophenone
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a broad singlet in the aromatic region, corresponding to the -NH₂ protons, is a key indicator of successful reduction. The chemical shifts and coupling patterns of the other aromatic protons will also change upon conversion of the nitro group to an amino group.

    • ¹³C NMR: The carbon atom attached to the amino group will experience a significant upfield shift compared to the carbon attached to the nitro group in the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) in the starting material will disappear, and new bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) will appear in the product spectrum.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated. Raney Nickel is pyrophoric and must be handled with care, always keeping it wet.[4]

  • Tin(II) Chloride Reduction: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[5][6][7][8][9] Concentrated hydrochloric acid is also highly corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The neutralization step with a strong base is exothermic and should be performed with cooling.

Workflow Diagram

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product cluster_characterization Characterization start This compound method1 Method 1: Catalytic Hydrogenation (H₂, Raney Ni, MeOH) start->method1 method2 Method 2: Tin(II) Chloride Reduction (SnCl₂·2H₂O, HCl, EtOH) start->method2 tlc TLC Monitoring (Disappearance of Starting Material, Appearance of Product) method1->tlc method2->tlc workup1 Filtration (Catalyst Removal) Evaporation tlc->workup1 If Method 1 workup2 Neutralization (NaOH) Extraction (EtOAc) Evaporation tlc->workup2 If Method 2 purify Recrystallization or Column Chromatography workup1->purify workup2->purify product 3-Amino-4,4'-dichlorobenzophenone purify->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Experimental workflow for the reduction of this compound.

References

  • Organic Syntheses. 2-aminobenzophenone. Available at: [Link]

  • BenchChem. (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
  • Penta Chemicals. (2023). Tin(II)
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Santa Cruz Biotechnology. Tin(II)
  • Nanoscale Research Facility. Tin(II)
  • Noah Chemicals. (2018). What You Need to Know About Tin (II) Chloride.
  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • Guidechem. What is the synthesis route of 2-Aminobenzophenone?.
  • AZoM. (2016).
  • Fisher Scientific. Tin(II)
  • The Royal Society of Chemistry. (2013).
  • Washington State University. Monitoring Reactions by TLC.
  • ChemicalBook. 4,4'-Dichlorobenzophenone CAS 90-98-2.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis.
  • International Journal of Chemical and Physical Sciences.
  • TÜBİTAK Academic Journals. (2007).
  • RSC Publishing.
  • European Patent Office. (1998).
  • ChemicalBook. 4,4'-Dichlorobenzophenone | 90-98-2.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Google Patents. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
  • Wikipedia. 4,4'-Dichlorobenzophenone.
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline.
  • NIST WebBook. 4,4'-Dichlorobenzophenone.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Santa Cruz Biotechnology. 4,4'-Dichlorobenzophenone.
  • Google Patents.
  • ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol..

Sources

Application Note: 4,4'-Dichloro-3-nitrobenzophenone as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a synthetic route's efficiency, scalability, and ultimate success. 4,4'-Dichloro-3-nitrobenzophenone (CAS No: 31431-17-1) emerges as a highly valuable and versatile building block in medicinal chemistry.[1][2] Its strategic importance is rooted in its trifunctional nature: a ketone linkage providing a rigid scaffold, a nitro group poised for reduction to a reactive amine, and two distinct chlorine atoms susceptible to nucleophilic aromatic substitution. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, key transformations, and practical applications of this intermediate. We will elucidate the causality behind experimental choices, present validated protocols, and offer insights into its role in constructing complex molecular architectures relevant to modern therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 31431-17-1[1][3][4]
Molecular Formula C₁₃H₇Cl₂NO₃[3][4]
Molecular Weight 296.11 g/mol [3][4]
Appearance Pale yellow to light orange crystalline powder[2]
Melting Point 104.0 - 108.0 °C
Topological Polar Surface Area 62.9 Ų[3]
Complexity 350[3]
Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Identification: The compound is harmful if inhaled or in contact with skin.[5] It causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[5][6]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[6][7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources.[7]

Synthesis of the Intermediate: Nitration of 4,4'-Dichlorobenzophenone

The most direct and industrially relevant synthesis of this compound involves the electrophilic nitration of the readily available precursor, 4,4'-dichlorobenzophenone. The directing effects of the carbonyl group (meta-directing and deactivating) and the p-chloro substituents (ortho, para-directing and deactivating) result in nitration occurring at the position ortho to one of the chlorine atoms and meta to the carbonyl group.

Caption: Synthesis of this compound.

Protocol: Synthesis via Nitration

This protocol is adapted from established industrial processes and patent literature.[8][9] The use of a mixed acid (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed on the deactivated aromatic ring.

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4,4'-dichlorobenzophenone (0.1 mol, 25.1 g).

  • Dissolution: Carefully add concentrated sulfuric acid (98%, ~2.5 mol, 135 mL) to the flask while stirring. Stir until all the solid has dissolved. Cool the mixture to 20°C in an ice bath.

  • Mixed Acid Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (0.11 mol, ~7.0 mL) to concentrated sulfuric acid (0.13 mol, ~7.1 mL). Cool this mixture to room temperature.

  • Nitration Reaction: Slowly add the mixed acid dropwise from the dropping funnel to the solution of dichlorobenzophenone. Maintain the internal temperature between 30°C and 70°C throughout the addition. The choice of a moderate temperature is a balance; it must be high enough to ensure a reasonable reaction rate but low enough to minimize the formation of dinitrated byproducts.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70°C for 4-10 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the warm reaction mixture into a beaker containing crushed ice and water (~500 mL). This quenching step precipitates the solid product while dissolving the acid.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral (check with pH paper). The crude product can be recrystallized from ethanol to yield pale yellow crystals of this compound.[8]

Core Application: Reduction to 3-Amino-4,4'-dichlorobenzophenone

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to the corresponding aniline derivative, 3-Amino-4,4'-dichlorobenzophenone. The amino group is a versatile functional handle, enabling a wide array of subsequent transformations such as amide bond formation, diazotization, and participation in the construction of heterocyclic rings, which are prevalent in drug molecules.[10][11]

Reduction cluster_start Starting Intermediate cluster_reagents Reducing System cluster_final Key Pharmaceutical Precursor S1 This compound F1 3-Amino-4,4'-dichlorobenzophenone S1->F1 Catalytic Transfer Hydrogenation RG1 Hydrazine Hydrate(N2H4·H2O) RG2 Pd/C (Catalyst)

Caption: Key transformation to the amino derivative.

Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a highly effective and often preferred method for nitro group reduction in industrial settings.[8] It avoids the need for high-pressure hydrogen gas, making it operationally simpler and safer. Hydrazine decomposes on the palladium surface to provide the hydrogen equivalents in situ.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (0.01 mol, 2.96 g), 10% Pd/C catalyst (approx. 5-10% by weight of the substrate), and a suitable solvent such as ethanol or water (20-30 mL).

  • Heating: Heat the suspension to a gentle reflux (60-95°C).[8] The elevated temperature increases the rate of both hydrazine decomposition and the reduction reaction.

  • Reductant Addition: Slowly and carefully add hydrazine hydrate (80% solution, ~0.04-0.11 mol) dropwise to the refluxing mixture. An exothermic reaction will occur, and gas (N₂) will evolve. The rate of addition should be controlled to maintain a steady reflux and avoid excessive pressure buildup.

  • Reaction Monitoring: The reaction is typically complete within 4-8 hours.[8] Progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the more polar amine product.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The palladium catalyst is pyrophoric and must be handled with care. Filter the suspension through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator. The resulting crude 3-Amino-4,4'-dichlorobenzophenone can be purified by recrystallization or column chromatography if necessary.

Downstream Synthetic Pathways and Pharmaceutical Relevance

The 3-amino-4,4'-dichlorobenzophenone scaffold is a precursor to compounds with potential therapeutic activity. For example, it can be used to synthesize molecules designed to inhibit specific protein kinases or modulate receptor functions, which are key targets in oncology and inflammatory diseases.[12] The remaining chlorine atoms can be substituted in subsequent steps, allowing for the introduction of further diversity and complexity.

Workflow cluster_flow Pharmaceutical Synthesis Workflow Start 4,4'-Dichlorobenzophenone Inter1 This compound Start->Inter1 Nitration Inter2 3-Amino-4,4'-dichlorobenzophenone Inter1->Inter2 Reduction Step3 Amide Coupling / Heterocycle Formation Inter2->Step3 Step4 Nucleophilic Aromatic Substitution (SNAr) Inter2->Step4 Product Complex Pharmaceutical Target (e.g., Kinase Inhibitor) Step3->Product Step4->Product

Caption: Conceptual workflow in drug development.

The amino group of 3-amino-4,4'-dichlorobenzophenone can be acylated to form amides or used as a nucleophile to construct nitrogen-containing heterocycles. The chlorine atom para to the ketone is activated towards nucleophilic aromatic substitution (SNAr), while the one ortho to the ketone is less reactive, allowing for potential regioselective modifications. This differential reactivity is a powerful tool for the synthetic chemist in the elaboration of the molecular core.

References

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
  • 4-Chloro-3-nitrobenzophenone: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemicals . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • This compound | C13H7Cl2NO3 | CID 689089 . PubChem. [Link]

  • 4,4'-Dichloro-3,3'-dinitrobenzophenone | C13H6Cl2N2O5 | CID 348301 . PubChem. [Link]

  • Synthesis of 4,4'-dichlorobenzophenone . PrepChem.com. [Link]

  • 4-Amino-3-nitrobenzophenone: Your Essential Partner in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block . Asian Journal of Organic & Medicinal Chemistry. [Link]

  • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin . MDPI. [Link]

  • United States Patent Office - 3,361,732.

Sources

Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Analysis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols for the quantitative determination of purity and the identification of potential impurities of 4,4'-Dichloro-3-nitrobenzophenone, an important chemical intermediate. Two orthogonal analytical techniques are presented: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for robust quantification and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and characterization of impurities. The methodologies are developed with adherence to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7][8] This guide is intended for researchers, quality control analysts, and drug development professionals requiring reliable analytical methods for this compound.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 31431-17-1, Molecular Formula: C₁₃H₇Cl₂NO₃) is a halogenated nitroaromatic ketone.[9][10][11] Its molecular structure, featuring two chlorinated phenyl rings and a nitro group, makes it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[12] The purity of such intermediates is a critical quality attribute, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Potential impurities may arise from the manufacturing process, such as unreacted starting materials, isomers (e.g., positional isomers of the nitro or chloro groups), or related substances formed through side reactions like di-nitration or dehalogenation.[13][14] Therefore, robust and specific analytical methods are essential to ensure the quality and consistency of this compound.

This note details two complementary chromatographic methods:

  • Reverse-Phase HPLC (RP-HPLC): A workhorse method for purity determination and quantification of the main component and known/unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation of volatile and semi-volatile compounds, providing definitive structural information for impurity identification.[15]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

The developed RP-HPLC method is designed to be stability-indicating, meaning it can separate the main peak from potential degradants and synthetic impurities.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column was selected due to its hydrophobicity, which is well-suited for retaining and separating moderately non-polar aromatic compounds like this compound (XLogP3: ~4.2-4.7).[11][16] The end-capped silica provides sharp, symmetric peaks by minimizing interactions with residual silanol groups.

  • Mobile Phase: A gradient elution using acetonitrile and water provides a robust separation of the main analyte from earlier and later eluting impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection. A small amount of acid (e.g., formic acid or phosphoric acid) is often added to sharpen peaks and ensure consistent ionization state, though for this neutral compound, a neutral mobile phase is also effective.[17]

  • Detection: The chromophores within the molecule (nitro group, carbonyl group, and phenyl rings) result in strong UV absorbance. A detection wavelength of 254 nm was chosen as it offers a good response for a wide range of aromatic compounds and is a common setting for purity analysis.[17]

HPLC Experimental Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 20 minutes

Procedure:

  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Preparation (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in Table 2, which are based on USP <621> guidelines.[1][4][5]

  • Analysis: Inject the standard solution, a blank (acetonitrile), and the sample solution.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of the sample using the area percent method.

Table 2: System Suitability Criteria for HPLC Method

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry for accurate integration.[6]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.[6]
Relative Standard Deviation (RSD) ≤ 2.0%For peak area and retention time from replicate injections.[3][8]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard (0.5 mg/mL in ACN) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Weigh & Dissolve Test Sample (0.5 mg/mL in ACN) analysis Inject Blank, Standard, & Sample Solutions prep_smp->analysis sst->analysis If SST Passes integrate Integrate Peaks in Chromatograms analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an ideal confirmatory technique due to its high resolving power and the structural information provided by mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities that may not be resolved or detected by HPLC.

Rationale for Method Development
  • GC Column: A low-polarity 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, including chlorinated aromatics.[15][18]

  • Injection Mode: Splitless injection is used to ensure maximum sensitivity for trace-level impurities.

  • Temperature Program: A temperature gradient is employed to first separate volatile impurities at lower temperatures before ramping up to elute the main, higher-boiling point analyte (Melting Point: 86-90 °C) and any late-eluting impurities.[11]

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared against mass spectral libraries for impurity identification.[19]

GC-MS Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Dichloromethane or Ethyl Acetate (GC grade).

Chromatographic and Spectrometric Conditions: A summary of the GC-MS conditions is provided in Table 3.

Table 3: Optimized GC-MS Method Parameters

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan

Procedure:

  • Sample Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • System Check: Inject a solvent blank (dichloromethane) to ensure the system is clean and free of contaminants.

  • Analysis: Inject the prepared sample solution into the GC-MS system.

  • Data Processing:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Examine the total ion chromatogram (TIC) for any additional peaks representing impurities.

    • Obtain the mass spectrum for each impurity peak.

    • Perform a library search to tentatively identify the impurities.

    • Propose structures for unknown impurities based on fragmentation patterns (e.g., loss of Cl, NO₂, or characteristic aromatic fragments).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_smp Weigh & Dissolve Test Sample (1.0 mg/mL in DCM) sample_run Inject Sample Solution prep_smp->sample_run blank_run Inject Solvent Blank blank_run->sample_run If System is Clean tic Analyze Total Ion Chromatogram (TIC) sample_run->tic ms_spectra Extract Mass Spectra of Impurity Peaks tic->ms_spectra library_search Perform MS Library Search (NIST/Wiley) ms_spectra->library_search identification Tentatively Identify Impurities library_search->identification report report identification->report Impurity Profile Report

Caption: Workflow for GC-MS impurity identification in this compound.

Method Validation Strategy

For use in a regulated environment, both methods must be validated according to ICH Q2(R1) guidelines.[3][7][8][20] The validation should demonstrate that the analytical procedure is suitable for its intended purpose.

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by peak purity analysis using a PDA detector for HPLC and by the specificity of mass spectra in GC-MS.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Essential for the quantification of trace impurities.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the purity analysis of this compound. The HPLC method is optimized for accurate and precise quantification of the main component and impurities, making it ideal for routine quality control. The orthogonal GC-MS method offers unparalleled specificity for the definitive identification and structural elucidation of potential process-related impurities and degradants. Together, these methods form a powerful analytical toolkit for ensuring the quality and consistency of this critical chemical intermediate in research and drug development settings.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. Link

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Agilent. Understanding the Latest Revisions to USP <621>. Link

  • DSDP Analytics. USP <621> Chromatography. Link

  • United States Pharmacopeia. <621> Chromatography (Harmonized Standard). Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Link

  • International Council for Harmonisation. Quality Guidelines. Link

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Link

  • PubChem. This compound. Link

  • PubChem. 4,4'-Dichloro-3,3'-dinitrobenzophenone. Link

  • PubChem. 4-Chloro-3-nitrobenzophenone. Link

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Link

  • Santa Cruz Biotechnology. 4,4′-Dichloro-3-nitrobenzophenone. Link

  • Echemi. This compound. Link

  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds. Link

  • Benchchem. Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Link

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Link

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Link

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Link

  • -ORCA. The analysis of pesticides & related compounds using Mass Spectrometry. Link

  • ResearchGate. GC-MS analysis of dichlobenil and its metabolites in groundwater. Link

  • Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. Link

  • Googleapis.com. United States Patent Office - Patent 3,822,258. Link

  • Thermo Fisher Scientific. Trace analysis of chlorophenolics using triple quadrupole GC-MS. Link

  • National Institutes of Health. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Link

  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Link

  • ChemicalBook. 4-Amino-3-nitrobenzophenone synthesis. Link

  • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Link

Sources

Protocol for scaling up the synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key chemical intermediate used in the synthesis of various value-added products, including dyestuffs and potentially as a precursor for pharmaceutical compounds.[1] Its synthesis is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a regioselective nitration. While the laboratory-scale synthesis is well-documented, scaling this process for pilot or industrial production introduces significant challenges, primarily related to reaction exothermicity, mass transfer, and safety management. This document provides a comprehensive guide for researchers and process chemists, detailing an optimized and scalable protocol. It explains the underlying chemical principles, provides step-by-step procedures for both lab and scaled-up synthesis, and outlines critical safety and analytical protocols to ensure a robust, safe, and reproducible manufacturing process.

Introduction and Reaction Overview

The synthesis of this compound is accomplished via two sequential electrophilic aromatic substitution reactions:

  • Friedel-Crafts Acylation: 4-chlorobenzoyl chloride reacts with an excess of chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4,4'-dichlorobenzophenone.[2]

  • Electrophilic Nitration: The 4,4'-dichlorobenzophenone intermediate is subsequently nitrated using a mixed acid solution (a combination of concentrated nitric and sulfuric acids) to introduce a nitro group (–NO₂) onto one of the aromatic rings, yielding the final product.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Nitration A 4-Chlorobenzoyl Chloride D 4,4'-Dichlorobenzophenone A->D B Chlorobenzene B->D C Anhydrous AlCl₃ C->D Catalyst F This compound D->F E Mixed Acid (HNO₃ / H₂SO₄) E->F

Caption: Overall Synthetic Workflow.

Scientific Principles and Mechanistic Insights

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming C-C bonds with an aromatic ring.[3] The reaction proceeds via the formation of a highly electrophilic acylium ion.

  • Acylium Ion Formation: The Lewis acid, AlCl₃, coordinates to the chlorine atom of 4-chlorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the 4-chlorobenzoyl acylium ion.[3]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate (an arenium ion).[3][4]

  • Aromatization: The AlCl₄⁻ complex abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding 4,4'-dichlorobenzophenone. The AlCl₃ catalyst is regenerated in this step.[4]

A key advantage of acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[4] Furthermore, the product ketone is deactivated towards further acylation, preventing poly-substitution.[4]

Mechanism of Electrophilic Nitration

The nitration of 4,4'-dichlorobenzophenone is a highly regioselective process.

  • Nitronium Ion Formation: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Attack & Regioselectivity: The nitronium ion is attacked by the π-electrons of one of the aromatic rings of 4,4'-dichlorobenzophenone. The position of this attack is dictated by the directing effects of the existing substituents:

    • Benzoyl Group (-COAr): This is a strong electron-withdrawing group and is a meta-director.

    • Chlorine (-Cl): This is an electron-withdrawing group but is an ortho, para-director due to resonance effects of its lone pairs. The nitro group is directed to the 3-position, which is ortho to the chlorine atom and meta to the deactivating benzoyl group. This position represents the most activated site for electrophilic attack on the deactivated ring system.

  • Aromatization: A base (H₂O or HSO₄⁻) removes a proton from the resulting arenium ion to restore aromaticity and form the final product.

Laboratory-Scale Synthesis Protocol (Exemplary)

This protocol is adapted from methodologies described in the literature for the synthesis of related compounds.[2]

Materials and Equipment
Reagents & SolventsEquipment
4-Chlorobenzoyl chloride500 mL Three-neck round-bottom flask
ChlorobenzeneMagnetic stirrer with heating mantle
Anhydrous Aluminum Chloride (AlCl₃)Thermometer / Temperature probe
Concentrated Sulfuric Acid (98%)Reflux condenser with gas outlet/drying tube
Concentrated Nitric Acid (70%)Dropping funnel
Hydrochloric Acid (conc.)Beaker (for quenching)
Ethanol (for recrystallization)Buchner funnel and filter flask
Deionized Water, IceVacuum pump
Step-by-Step Procedure

Step 1: Synthesis of 4,4'-Dichlorobenzophenone

  • Charge a 500 mL three-neck flask with anhydrous AlCl₃ (29.4 g, 0.22 mol) and chlorobenzene (150 mL).

  • Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C.

  • Slowly add 4-chlorobenzoyl chloride (35.0 g, 0.20 mol) dropwise via a dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C. HCl gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and maintain for 3-4 hours, monitoring by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (300 g) and concentrated HCl (50 mL).

  • CAUTIOUSLY pour the reaction mixture slowly into the stirred ice/HCl mixture to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2M HCl (2 x 100 mL), followed by water (2 x 100 mL), and finally with saturated sodium bicarbonate solution (1 x 100 mL) until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene solvent under reduced pressure.

  • Recrystallize the resulting crude solid from ethanol to yield white crystals of 4,4'-dichlorobenzophenone.

Step 2: Nitration of 4,4'-Dichlorobenzophenone

  • In a 250 mL flask, add concentrated sulfuric acid (60 mL) and cool to 0-5 °C in an ice bath.

  • Slowly add the dried 4,4'-dichlorobenzophenone (25.1 g, 0.10 mol) in portions, ensuring it dissolves completely. Some warming may occur.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the stirred solution of the benzophenone over 45-60 minutes, maintaining the internal temperature between 5-10 °C.

  • After addition, let the reaction stir at this temperature for another 2 hours.

  • CAUTIOUSLY pour the reaction mixture onto crushed ice (400 g). A pale-yellow solid will precipitate.

  • Filter the solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol to obtain light-yellow crystals of this compound.

Protocol for Scaling Up the Synthesis

Scaling up requires a shift in focus from glassware to a jacketed glass reactor and meticulous control over process parameters. The following protocol is for a ~20-fold scale-up.

Critical Scale-Up Considerations
  • Heat Management: Both reaction steps are highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. A jacketed reactor with a thermal control unit is mandatory. The rate of addition of reagents becomes the primary method for controlling the reaction temperature.[5]

  • Mass Transfer & Mixing: Inefficient mixing can lead to localized "hot spots" and reduced yield or increased by-products. The agitator type (e.g., pitched-blade turbine, anchor) and speed must be optimized to ensure homogeneity without excessive shear.

  • Reagent Handling and Charging: Transferring large volumes of corrosive liquids like H₂SO₄, HNO₃, and chlorobenzene must be done using appropriate pumps and transfer lines. Addition of solids like AlCl₃ should be done via a solids charging port, managing dust and moisture ingress.

  • Quenching: The quench step is extremely hazardous on a large scale. The reaction mass must be added to the quench solution (not the other way around) with vigorous stirring and cooling to manage the exotherm. An alternative is a "reverse quench," where the quench solution is slowly added to the reactor, but this requires careful evaluation.

  • Work-up and Isolation: Phase separations in a large reactor can be slow. Equipment like centrifuges or large-scale filtration units (e.g., Nutsche filter-dryer) are needed for efficient product isolation and drying.

G start Initiate Scale-Up Plan q1 Is Heat Transfer Modeled? (Exotherm Calculation) start->q1 q1->start No, Perform Calorimetry proc1 Define Reactor Specs & Cooling Capacity q1->proc1 Yes q2 Is Addition Rate Controlled? q2->proc1 No, Re-evaluate proc2 Set Up Metering Pump for Reagent Addition q2->proc2 Yes q3 Is Quench Protocol Validated? q3->proc2 No, Perform Small-Scale Test proc3 Design Slow Addition into Vigorously Stirred Ice/Water q3->proc3 Yes q4 Is Mixing Efficiency Adequate? q4->proc3 No, CFD Modeling/Pilot Run proc4 Select Appropriate Impeller & Baffle Configuration q4->proc4 Yes proc1->q2 proc2->q3 proc3->q4 end Proceed with Scaled Synthesis proc4->end

Caption: Key Decision-Making Workflow for Scale-Up.

Scaled-Up Procedure (Target: ~500 g Product)

Equipment: 20 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and liquid/solid charging ports; 50 L quench vessel; appropriate pumps.

Step 1: Acylation

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with chlorobenzene (3.0 L).

  • Start agitation and set the jacket temperature to 0 °C.

  • Slowly charge anhydrous AlCl₃ (0.6 kg, 4.5 mol) via the solids addition port.

  • Using a metering pump, add 4-chlorobenzoyl chloride (0.7 kg, 4.0 mol) over 2-3 hours, maintaining the internal batch temperature below 10 °C.

  • Once addition is complete, slowly ramp the jacket temperature to 60 °C and hold for 4-6 hours, monitoring for completion.

  • Cool the reactor to 20 °C.

  • In the 50 L quench vessel, prepare a mixture of ice (6 kg) and water (6 L).

  • Slowly transfer the reactor contents into the quench vessel with vigorous stirring, monitoring the temperature of the quench pot.

  • Perform aqueous work-up as described in the lab-scale protocol, using appropriate volumes.

  • Distill off excess chlorobenzene under vacuum. The crude product can be taken directly to the next step or isolated.

Step 2: Nitration

  • Charge the clean, dry 20 L reactor with concentrated H₂SO₄ (1.2 L). Cool the jacket to 0 °C.

  • Slowly add the crude 4,4'-dichlorobenzophenone (~1.0 kg, ~4.0 mol) from the previous step. Ensure complete dissolution.

  • In a separate vessel, carefully prepare the nitrating mixture: concentrated H₂SO₄ (0.3 L) and concentrated HNO₃ (0.15 L, ~2.2 mol).

  • Add the nitrating mixture to the reactor via a pump over 2-3 hours, ensuring the internal temperature is strictly maintained between 5-10 °C. CRITICAL STEP: Monitor for any unexpected temperature rise (exotherm).

  • Stir for an additional 2-3 hours at 5-10 °C after addition is complete.

  • Prepare a quench of ice/water (10 kg) in the 50 L vessel.

  • Slowly transfer the reaction mass into the quench vessel. A thick slurry of the product will form.

  • Filter the product using a suitable large-scale filter. Wash the filter cake extensively with water until neutral.

  • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

Analytical MethodPurposeTypical Specification / Observation
Melting Point Purity Assessment116-120 °C
HPLC/GC Purity, Impurity Profile>99% purity. Detects unreacted starting material and potential isomers.
¹H NMR Structural ConfirmationSpectrum should be consistent with the structure of this compound.
Mass Spec (MS) Molecular Weight ConfirmationC₁₃H₇Cl₂NO₃ has a molecular weight of 296.11 g/mol .[6] The mass spectrum should show the corresponding molecular ion peak.
FTIR Functional Group AnalysisPresence of C=O (ketone), C-Cl, and N-O (nitro) stretches.

Safety Protocols and Hazard Management

The synthesis of this compound involves highly hazardous materials and energetic reactions. A thorough risk assessment must be conducted before any operation.[5]

Hazard Identification
  • Nitric Acid: Highly corrosive, strong oxidizer, and toxic upon inhalation.[7][8] Reacts violently with organic materials and can cause severe burns.[7][8]

  • Sulfuric Acid: Extremely corrosive, causes severe burns. Highly exothermic when mixed with water.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. Corrosive and causes burns.

  • Chlorobenzene / Acyl Chloride: Irritants and harmful. HCl gas is evolved during the Friedel-Crafts reaction.

  • Thermal Runaway: Nitration reactions are notoriously exothermic and can lead to a thermal runaway if cooling fails or addition rates are too fast, potentially causing an explosion.[5][9]

Engineering Controls & PPE
  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8][9]

    • Hand Protection: Acid-resistant gloves (e.g., butyl rubber, Viton) must be worn.

    • Body Protection: A chemical-resistant lab coat or apron is required.[9]

  • Safety Equipment: An emergency eyewash and safety shower must be immediately accessible.[8][9] Spill kits containing a neutralizer (like sodium carbonate) should be available.[10]

G start Temperature Rise Detected During Nitration action1 Stop Reagent Addition Immediately start->action1 q1 Is Temperature > 15°C? action2 Increase Cooling to Max q1->action2 Yes end_safe Situation Controlled Resume with Caution q1->end_safe No, Monitor Closely action1->q1 q2 Is Temperature Still Rising? action2->q2 action3 Prepare for Emergency Quench (If available) q2->action3 Yes q2->end_safe No action4 Alert Personnel & Prepare for Evacuation action3->action4 end_evac Execute Evacuation Contact Emergency Response action4->end_evac

Caption: Emergency Response Flowchart for Thermal Runaway.

Waste Disposal
  • Acidic aqueous waste must be neutralized carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposal.

  • Organic solvent waste containing chlorinated compounds must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix nitric acid waste with organic solvent waste streams to prevent violent reactions.[10]

Conclusion

The scalable synthesis of this compound is a robust process when key parameters are carefully controlled. The primary challenges—management of reaction exotherms and safe handling of corrosive materials—can be effectively addressed through proper engineering controls, validated protocols, and stringent adherence to safety procedures. The methodologies outlined in this document provide a comprehensive framework for successfully transitioning this synthesis from the laboratory bench to a pilot or production scale, ensuring high product quality and operational safety.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. (n.d.). Google Patents.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part Ill. The Benzoylation of Chlorobenzene. J. Chem. Soc. (C), 966.
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angew. Chem.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents. (n.d.). Google Patents.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
  • Clark, J. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzophenone.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Santa Cruz Biotechnology. (n.d.). 4,4′-Dichloro-3-nitrobenzophenone, CAS 31431-17-1.
  • Ullmann's Encyclopedia of Industrial Chemistry, 5th Edition, Vol. A17, p. 430, 1991.
  • United States Patent Office. (n.d.). Patent US3480681A.

Sources

Application Notes & Protocols: The Strategic Use of 4,4'-Dichloro-3-nitrobenzophenone in the Synthesis of Advanced Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4,4'-Dichloro-3-nitrobenzophenone as a pivotal intermediate in the synthesis of a diverse range of dyes and pigments. We will explore the core chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices. The narrative is grounded in established chemical mechanisms, including nucleophilic aromatic substitution (SNAr) and nitro group transformations, which are fundamental to leveraging this versatile starting material.

Introduction: The Chemical Versatility of this compound

This compound is a highly functionalized aromatic ketone, possessing a unique arrangement of substituents that make it an exceptionally valuable precursor in colorant chemistry.[1] Its structure features three primary reactive centers:

  • Two Chlorine Atoms: These halogens are susceptible to nucleophilic aromatic substitution (SNAr). Their reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent benzoyl group and the meta-nitro group. This allows for the strategic introduction of various auxochromes and chromophoric extensions.

  • A Nitro Group: The nitro group is a powerful modulator of the molecule's electronic properties and serves as a latent amino group. It can be readily reduced to a primary amine (-NH₂), a cornerstone functional group in the synthesis of azo dyes and other complex heterocyclic pigments.[2]

This guide will dissect the primary synthetic pathways originating from this intermediate, providing both the theoretical framework and practical, step-by-step protocols for laboratory application.

Core Synthetic Pathways & Mechanistic Insights

The journey from this compound to a final dye or pigment typically follows two major strategic routes, which can be employed sequentially or in combination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is central to modifying the dichloronitrobenzophenone core. The electron-deficient nature of the aromatic rings makes them prime targets for nucleophilic attack. The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group (chloride) is expelled.[3] A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one or both chlorine atoms, leading to a vast library of derivatives.

Pathway B: Nitro Group Reduction and Subsequent Derivatization

The transformation of the nitro group into an amine is a critical step for creating many classes of dyes, particularly azo dyes.[4] This reduction can be achieved through various methods, such as catalytic hydrogenation or chemical reduction using agents like sodium hydrosulfite or tin(II) chloride.[2] The resulting 3-amino-4,4'-dichlorobenzophenone is a stable, isolable intermediate. This primary aromatic amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt.[5] This salt is the electrophilic component in the final azo coupling step.

The diagram below illustrates the principal synthetic transformations.

Synthetic_Pathways A This compound B S N Ar Product (e.g., Amino-substituted) A->B Pathway A Nucleophilic Aromatic Substitution (S N Ar) + Nucleophile (R-NH₂) C 3-Amino-4,4'-dichlorobenzophenone A->C Pathway B Nitro Group Reduction (e.g., Na₂S₂O₄ or SnCl₂/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂ / HCl, 0-5°C) E Final Azo Dye / Pigment D->E Azo Coupling + Coupling Component (e.g., Naphthol, Aniline)

Caption: Key synthetic routes from this compound.

Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[6][7][8]

Protocol 1: Synthesis of 4-Chloro-4'-(phenylamino)-3-nitrobenzophenone via SNAr

This protocol details the selective substitution of the 4'-chloro group, which is more activated towards nucleophilic attack than the 4-chloro group due to the electronic influence of the ortho-nitro group on the other ring.

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound296.1010.02.96 g
Aniline93.1312.01.12 g (1.10 mL)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)--30 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.96 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (30 mL) to the flask, followed by aniline (1.10 mL, 12.0 mmol).

  • Reaction Execution: Heat the mixture to 100-110 °C under a nitrogen atmosphere and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts. Recrystallize the crude product from ethanol to yield the purified 4-chloro-4'-(phenylamino)-3-nitrobenzophenone as a colored solid.

Protocol 2: Synthesis of 3-Amino-4,4'-dichlorobenzophenone via Nitro Reduction

This protocol describes the chemical reduction of the nitro group, a crucial step for preparing azo dye precursors.

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound296.1010.02.96 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6530.06.77 g
Concentrated Hydrochloric Acid (HCl)--15 mL
Ethanol (95%)--50 mL
Sodium Hydroxide (NaOH) solution (5M)--~50-60 mL

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (2.96 g, 10.0 mmol) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (6.77 g, 30.0 mmol) to the suspension. Carefully add concentrated HCl (15 mL) while stirring in an ice bath to control the initial exotherm.

  • Reaction Execution: After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. The colored suspension should gradually become a clear solution.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acidic solution by adding 5M NaOH solution while cooling in an ice bath. The aminobenzophenone will precipitate as a solid. Adjust the pH to ~8-9.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with deionized water until the filtrate is neutral. Dry the product under vacuum. The resulting 3-amino-4,4'-dichlorobenzophenone can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is required.

Protocol 3: Synthesis of a Monoazo Pigment

This protocol outlines the final steps to create an azo pigment, starting from the amino intermediate prepared in Protocol 2. This example uses 2-naphthol as the coupling component.

Azo_Dye_Workflow cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Isolation A1 Dissolve Amine Intermediate in HCl/H₂O A2 Cool to 0-5°C (Ice Bath) A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 15-20 min at 0-5°C A3->A4 B3 Slowly add cold Diazonium Salt solution A4->B3 Transfer B1 Dissolve 2-Naphthol in NaOH solution B2 Cool to 0-5°C (Ice Bath) B1->B2 B2->B3 B4 Stir for 1 hour; Allow to warm to RT B3->B4 C1 Collect Precipitate (Vacuum Filtration) B4->C1 Transfer C2 Wash with H₂O C1->C2 C3 Dry Product C2->C3

Caption: Experimental workflow for the synthesis of an azo pigment.

Step-by-Step Methodology

  • Part A: Diazotization a. In a 250 mL beaker, add 3-amino-4,4'-dichlorobenzophenone (2.66 g, 10.0 mmol), 20 mL of water, and 5 mL of concentrated HCl. Stir to form a fine slurry. b. Cool the slurry to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 10 minutes, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath.

  • Part B: Coupling Reaction a. In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. d. A deeply colored precipitate (typically red or orange) will form immediately. e. Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Part C: Isolation and Purification a. Collect the azo pigment by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Dry the pigment in a vacuum oven at 60-70 °C to a constant weight.

Safety, Handling, and Disposal

This compound is classified as harmful if inhaled or in contact with skin.[7][8] It is crucial to handle the solid powder in a fume hood to avoid dust inhalation.[6] All reagents used, including strong acids (HCl), bases (NaOH), and organic solvents (DMF), carry their own specific hazards and should be handled with appropriate care. Waste materials should be disposed of in accordance with local, state, and federal regulations. Contaminated clothing should be removed and washed before reuse.[8]

Conclusion

This compound stands out as a strategic and versatile building block for the synthesis of high-performance dyes and pigments. Its well-defined reactive sites allow for a logical and stepwise construction of complex chromophoric systems. By mastering the fundamental reactions of nucleophilic aromatic substitution and nitro group manipulation, researchers can unlock a vast chemical space for the development of novel colorants with tailored properties for diverse applications. The protocols provided herein serve as a validated starting point for this exploration.

References

  • Desai, N. C., et al. (2016). A comprehensive review on the synthesis of 2-aminobenzophenone and its derivatives. Asian Journal of Organic & Medicinal Chemistry, 1(1), 12-21. Retrieved from [Link]

  • Lumma, W. C. (1984). U.S. Patent No. 4,483,986. Google Patents.
  • Reider, P. J., & Grabowski, E. J. J. (1991). U.S. Patent No. 5,053,543. Google Patents.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689089, this compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Anand, T. (2017). Chemistry Investigatory Project: Preparation of Paint Pigments. Retrieved from [Link]

  • Shambhulinga, M. B., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 526-531.
  • Wang, H., et al. (2015). Chinese Patent No. CN104478744B. Google Patents.
  • Scribd. (n.d.). Preparation of Paint Pigments in Chemistry. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Preparation of Paint Pigment. Retrieved from [Link]

  • Gupta, A. (n.d.). Chemistry Board Project CLASS 12 CBSE PAINTS PIGMENTS POSTER COLOURS. Scribd. Retrieved from [Link]

  • Hosoya, T., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(82), 12471-12474. Retrieved from [Link]

  • Green Chemistry. (2024). A Green Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Isibor, J. I. (2018). Synthesis of Dyes and the Textile Industry. IntechOpen. Retrieved from [Link]

  • Capper, G., et al. (1975). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 2. The rates of reaction of substituted 4-halogenobenzophenones with the salts of substituted hydroquinones. Journal of the Chemical Society, Perkin Transactions 2, (5), 441-446. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2-trichloroethane-1, 1-diyl)-bis (chlorobenzene)
  • Nuhu, A. A., et al. (2013). Synthesis and Dyeing Properties of Dichloro–S-Triazinyl Reactive Dyes. International Journal of Modern Chemistry, 4(1), 23-33.
  • Wizzbang Chemistry. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Oforghor, O. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Chemistry Research Journal, 8(3), 26-34.
  • Nakanishi, J., & Hida, M. (1986). Canadian Patent No. CA1213906A. Google Patents.
  • International Agency for Research on Cancer. (2010). General Introduction to the Chemistry of Dyes. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): IARC. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthetic Routes to Derivatives of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis and derivatization of 4,4'-Dichloro-3-nitrobenzophenone, a valuable scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of its functional groups—a ketone linkage, two distinct chlorine atoms, and a nitro group—offers a versatile platform for generating diverse molecular architectures. This guide covers the primary synthesis of the core structure and explores three major avenues for derivatization: regioselective Nucleophilic Aromatic Substitution (SNAr), chemoselective reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Each section provides not only step-by-step protocols but also the underlying chemical principles and expert insights into experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformations.

Introduction: The Significance of the Benzophenone Scaffold

The benzophenone moiety is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Derivatives of this compound are of particular interest as their multifunctional nature allows for selective and sequential chemical modifications. The electron-withdrawing nitro group, positioned ortho to one of the chlorine atoms, critically influences the reactivity of the entire molecule, a feature that can be exploited for targeted synthesis. This guide is intended for researchers in drug discovery, organic synthesis, and materials science, providing robust and validated protocols for creating a library of novel derivatives from this versatile starting material.

Safety and Handling

Working with this compound and its precursors requires strict adherence to safety protocols.

  • Hazard Identification: The target compound and related nitroaromatics are classified as hazardous. They are typically harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[2][4] Inhalation of dust or mist should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield. All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation.

  • Handling and Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1] Keep containers tightly closed.

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[3]

Synthesis of the Core Structure: this compound

The most common and industrially relevant method for synthesizing benzophenone cores is the Friedel-Crafts acylation .[5] The synthesis of this compound is best approached in two stages: first, the acylation to form the dichlorobenzophenone precursor, followed by a regioselective nitration.

Workflow for Synthesis of the Core Structure

cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Nitration A Chlorobenzene + 4-Chlorobenzoyl Chloride B Reaction Flask with AlCl₃ A->B C Acylation Reaction (50-150°C) B->C D Quenching (Ice/HCl) C->D E Isolation & Purification D->E F 4,4'-Dichlorobenzophenone E->F G 4,4'-Dichlorobenzophenone F->G H Reaction Flask with H₂SO₄ G->H J Nitration Reaction (Controlled Temp) H->J I Nitrating Mixture (HNO₃/H₂SO₄) I->J K Work-up & Isolation J->K L This compound K->L

Caption: Workflow for the two-stage synthesis of the target compound.

Protocol: Synthesis of 4,4'-Dichlorobenzophenone (Precursor)

This protocol is adapted from established Friedel-Crafts procedures.[6]

  • Setup: Equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet to a scrubber), and a magnetic stirrer. Ensure the system is under an inert atmosphere (N₂ or Argon).

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents). Add excess chlorobenzene, which will serve as both the reactant and the solvent.

  • Acylation: Begin stirring the suspension and gently heat to ~50°C. From the dropping funnel, add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise at a rate that maintains a controllable reaction.

  • Reaction: After the addition is complete, slowly raise the temperature to reflux (the boiling point of chlorobenzene is ~132°C, but lower temperatures around 120°C may be sufficient) and maintain for 4-8 hours.[6] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If a solid precipitates, it can be collected by filtration. Otherwise, separate the layers and extract the aqueous phase with a suitable solvent (e.g., dichloromethane).

  • Purification: Combine the organic fractions, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to yield white crystals.

Protocol: Nitration to this compound

This protocol is adapted from procedures for nitrating similar benzophenone structures.[7]

  • Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) in an ice-salt bath.

  • Charging Reactant: Slowly add 4,4'-dichlorobenzophenone (1.0 equivalent) to the cold sulfuric acid while stirring, ensuring it dissolves completely. Maintain the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cold. Add this nitrating mixture dropwise to the benzophenone solution, ensuring the internal temperature does not exceed 10-15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30-70°C) for 3-6 hours.[6] The higher temperature favors mono-nitration at the position ortho to one chlorine and meta to the carbonyl, which is the most activated position.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield a pale yellow solid.

Derivatization Route I: Nucleophilic Aromatic Substitution (SNAr)

The key to selectively derivatizing this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is strongly activated towards nucleophilic attack because the ortho nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8][9] The chlorine at the C4' position lacks this activation and is unreactive under typical SNAr conditions.

General SNAr Workflow

A This compound C Reaction with Base (e.g., K₂CO₃, Et₃N) in Polar Aprotic Solvent (e.g., DMF, DMSO) A->C B Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH B->C D Work-up & Purification C->D E 4-Nu-4'-Chloro-3-nitrobenzophenone Derivative D->E

Caption: General workflow for selective SNAr at the C4 position.

Protocol: Synthesis of 4-Amino-4'-chloro-3-nitrobenzophenone Derivatives

This protocol is based on the reaction of activated aryl chlorides with amines.[10]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMF, DMSO, or THF.

  • Reagents: Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.5 equivalents). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to 100°C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. The product will usually precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol: Synthesis of 4-Alkoxy-4'-chloro-3-nitrobenzophenone Derivatives (Ether Synthesis)
  • Setup: In a flask under an inert atmosphere, suspend a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution) in a polar aprotic solvent (e.g., DMF).

  • Nucleophile Formation: Add the desired alcohol (R-OH, 1.2 eq.) and stir for 15-30 minutes to form the corresponding alkoxide.

  • Reaction: Add a solution of this compound (1.0 eq.) in DMF. Heat the reaction mixture to between 60°C and 120°C.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, cool the mixture, pour into water, and extract with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by column chromatography.

Derivative TypeNucleophileBaseTypical ConditionsExpected YieldReference
Amine MorpholineK₂CO₃DMF, 80°C, 4hGood to Excellent[9]
Amine Ammonia (aq.)Et₃NTHF, 20°C, 24hModerate (45%)[10]
Ether PhenolK₂CO₃DMSO, 100°C, 6hGoodGeneral SNAr
Thioether ThiophenolK₂CO₃DMF, 60°C, 3hExcellentGeneral SNAr

Derivatization Route II: Chemoselective Nitro Group Reduction

Reducing the nitro group to a primary amine opens up a vast array of subsequent functionalization possibilities (e.g., acylation, diazotization). The primary challenge is to achieve this reduction without affecting the aryl chlorides or the ketone carbonyl. Catalytic hydrogenation can be problematic as standard catalysts like Pd/C may also promote dehalogenation.[11] Therefore, chemical reduction methods are often preferred for their superior chemoselectivity.

Workflow for Nitro Group Reduction

A This compound C Reaction in Suitable Solvent (e.g., EtOH, AcOH) A->C B Reducing Agent (e.g., SnCl₂•2H₂O, Na₂S₂, Fe/NH₄Cl) B->C D Basic Work-up & Extraction C->D E 3-Amino-4,4'-dichlorobenzophenone D->E

Caption: General workflow for the chemoselective reduction of the nitro group.

Protocol: Reduction using Tin(II) Chloride (SnCl₂•2H₂O)

This is a classic and reliable method for reducing aromatic nitro groups in the presence of halogens.[4]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂•2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

  • Reaction: Heat the tin chloride solution. To this hot solution, add the ethanolic solution of the nitrobenzophenone portion-wise. The reaction is often exothermic.[4] After the addition is complete, heat the mixture on a steam bath or at reflux for 1-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice. Carefully neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the mixture is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxide.

  • Isolation: Filter the mixture to remove the tin salts. Extract the filtrate with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting amine can be purified by column chromatography or recrystallization.

Protocol: Reduction using Sodium Sulfide (Na₂S₂)

This method is particularly mild and useful for selective reductions.[1]

  • Setup: Dissolve or suspend this compound (1.0 eq.) in a mixture of ethanol and water.

  • Reaction: Add sodium disulfide (Na₂S₂, typically prepared in situ from Na₂S•9H₂O and sulfur, or used as a commercially available solution) (1.5-2.0 eq.). Heat the reaction mixture to reflux (e.g., 90-95°C) for 2-4 hours.[1]

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. Alternatively, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with water, dry, and concentrate. Purify as needed.

MethodReducing AgentKey AdvantagesKey DisadvantagesReference
Tin Chloride SnCl₂•2H₂O in HClHigh yield, reliable, tolerates halogens.Stoichiometric amounts of metal, tedious basic work-up.[4]
Sodium Sulfide Na₂S₂Mild, good for selective reductions.Can be slower, requires heating.[1]
Iron/Acid Fe powder in NH₄Cl or AcOHInexpensive, environmentally benign.Heterogeneous, may require vigorous stirring.[11]
Catalytic Hydrogenation H₂ with Raney NickelCatalytic, clean.Requires pressure equipment; risk of dehalogenation with Pd/C.[11]

Derivatization Route III: Palladium-Catalyzed Cross-Coupling

While the electron-deficient nature of the nitro-substituted ring makes it an excellent substrate for SNAr, the C-Cl bonds can also serve as handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[3][12]

Causality and Selectivity: The reactivity in cross-coupling is often opposite to that of SNAr. The C4'-Cl bond, being on a more electron-neutral ring, is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C4-Cl bond, which is on a highly electron-deficient ring.[12] This potential for regioselectivity allows for the introduction of aryl, vinyl, or new amino groups at the C4' position. However, with highly active modern catalysts, reaction at both sites is possible.

Protocol: Representative Suzuki-Miyaura Coupling at C4'
  • Setup: Combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) in a Schlenk flask under an inert atmosphere.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture with stirring to 80-110°C for 4-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol: Representative Buchwald-Hartwig Amination at C4'
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

  • Reagents: Add this compound (1.0 eq.) and the amine to be coupled (1.2 eq.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110°C until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Conclusion

This compound is a highly adaptable platform for chemical synthesis. By understanding the electronic effects of the nitro group, researchers can selectively target different positions on the scaffold. The activated C4-Cl bond is ideal for nucleophilic aromatic substitution , the nitro group itself can be cleanly transformed into a versatile amine via chemoselective reduction , and the C4'-Cl bond provides an orthogonal site for palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a comprehensive guide for leveraging these distinct reactivities to develop novel compounds for pharmaceutical and materials science applications.

References

  • Wang, X., & Huang, X. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573–5. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Amino-4'-chloro-benzophenone. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2015). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ramasamy, K., & others. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(10), 955-957. [Link]

  • Lee, S., et al. (2008). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 29(1), 209-210. [Link]

  • Google Patents. (1981). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-3-nitrobenzophenone - Optional[13C NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

  • Google Patents. (2017).
  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Google Patents. (2017). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Chemistry LibreTexts. (2022). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. [Link]

  • Jasiński, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Jayapal, M. R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-484. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. [Link]

Sources

Troubleshooting & Optimization

Common side reactions and byproducts in the synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this important chemical intermediate. The synthesis, primarily achieved through a Friedel-Crafts acylation, is powerful but fraught with potential challenges, from low yields to isomeric impurities. This document provides in-depth, experience-based answers to common problems, explaining the chemical principles behind each troubleshooting step to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis to build a strong theoretical foundation before entering the lab.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation , a type of electrophilic aromatic substitution. The reaction involves treating 1-chloro-2-nitrobenzene with 4-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the 4-chlorobenzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-nitrobenzene to form the final ketone product.[1][2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylCl 4-Chlorobenzoyl Chloride Complex Intermediate Complex AcylCl->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Substrate 1-Chloro-2-nitrobenzene Acylium->Substrate Reacts with Sigma Arenium Ion (Sigma Complex) Substrate->Sigma + Acylium Ion Product This compound -AlCl₃ Complex Sigma->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃

Caption: Friedel-Crafts Acylation Mechanism.

Q2: Why is a stoichiometric amount (or more) of AlCl₃ required for this reaction, instead of a catalytic amount?

A2: This is a critical and often misunderstood aspect of Friedel-Crafts acylation. The reason lies in the nature of the product. The ketone group in the this compound product is a Lewis base. It readily coordinates with the strong Lewis acid catalyst, AlCl₃, to form a stable complex.[2][3] This complexation effectively removes the AlCl₃ from the reaction cycle, rendering it inactive for activating more acyl chloride. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed. In practice, a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion and account for any minor deactivation by adventitious moisture.[4]

Q3: The starting material is 1-chloro-2-nitrobenzene. How do the substituents direct the incoming acyl group?

A3: The regioselectivity of this reaction is governed by the electronic effects of the chloro and nitro groups already on the benzene ring.

  • Chloro Group (-Cl): This is an ortho, para-director due to the electron-donating resonance effect of its lone pairs, despite being deactivating overall via induction. It directs incoming electrophiles to the positions ortho and para to itself.

  • Nitro Group (-NO₂): This is a powerful deactivating and meta-director due to its strong electron-withdrawing resonance and inductive effects.[3]

In 1-chloro-2-nitrobenzene, the chloro group (at C1) directs to C2, C4, and C6, while the nitro group (at C2) directs to C4 and C6. The desired product requires acylation at the C5 position. This position is para to the chloro group and meta to the nitro group. The directing effects of both groups are therefore convergent on this position, making it the most electronically favored site for electrophilic attack. However, acylation at other positions can still occur, leading to isomeric byproducts.

Q4: Why are anhydrous conditions so critical for a successful synthesis?

A4: There are two primary reasons why rigorous exclusion of water is mandatory:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture present in the glassware, solvents, or reagents will hydrolyze AlCl₃, converting it to aluminum hydroxide species that are completely inactive as Lewis acid catalysts.[4][5] This is one of the most common causes of reaction failure.

  • Reagent Hydrolysis: The starting material, 4-chlorobenzoyl chloride, is an acyl chloride. These compounds are highly reactive towards nucleophiles, including water.[6] Exposure to moisture will rapidly hydrolyze it to the corresponding 4-chlorobenzoic acid.[7] This carboxylic acid is unreactive under Friedel-Crafts conditions and will contaminate your product, reducing the overall yield.

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures with a logical, step-by-step diagnostic approach.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for several hours, but TLC analysis shows only starting materials, or the final isolated yield is negligible. What are the most likely causes?

  • Answer: A low or zero yield in a Friedel-Crafts reaction almost always points to an issue with the catalyst, reagents, or reaction conditions. Follow this diagnostic workflow to identify the root cause.

Troubleshooting_Low_Yield start_node Low Yield Observed decision_1 Were anhydrous conditions maintained? start_node->decision_1 Begin Diagnosis decision_node decision_node solution_node solution_node cause_node cause_node cause_1 Cause 1: Catalyst & Reagent Hydrolysis decision_1->cause_1 No decision_2 What was the AlCl₃ stoichiometry? decision_1->decision_2 Yes solution_1 Solution: - Flame-dry all glassware. - Use freshly opened anhydrous AlCl₃. - Distill solvents over a drying agent (e.g., CaH₂). - Handle reagents under inert atmosphere (N₂ or Ar). cause_1->solution_1 cause_2 Cause 2: Insufficient Catalyst decision_2->cause_2 < 1.0 eq. decision_3 Was the reaction temperature adequate? decision_2->decision_3 ≥ 1.1 eq. solution_2 Solution: - Use ≥1.1 equivalents of AlCl₃. - The product forms a complex with the catalyst, requiring a stoichiometric amount. cause_2->solution_2 cause_3 Cause 3: Insufficient Activation Energy decision_3->cause_3 Too Low cause_4 Cause 4: Poor Reagent Quality decision_3->cause_4 Adequate solution_3 Solution: - The deactivated aromatic ring requires energy. - Heat the reaction (e.g., 50°C to reflux). - Monitor progress by TLC to avoid decomposition. cause_3->solution_3 solution_4 Solution: - Verify purity of 1-chloro-2-nitrobenzene. - Check 4-chlorobenzoyl chloride for hydrolysis (presence of 4-chlorobenzoic acid). cause_4->solution_4

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Impurities and Isomers

  • Question: My reaction worked, but the crude ¹H NMR and TLC show a mixture of products. How can I identify the byproducts and improve the selectivity for the desired this compound?

  • Answer: In this synthesis, byproduct formation is common and typically falls into two categories: isomeric products and unreacted/hydrolyzed starting materials.

    • Primary Byproduct - Isomer Formation: The most likely isomeric byproduct is (2,4-dichloro-3-nitrophenyl)(4-chlorophenyl)methanone . This arises from the electrophilic attack occurring at the C3 position of 1-chloro-2-nitrobenzene, which is ortho to the chlorine and meta to the nitro group. While electronically less favored and more sterically hindered than the desired C5 position, it can still form, particularly at higher temperatures.

      • Minimization Strategy: Controlling the reaction temperature is key. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase the selectivity for the thermodynamically preferred product. Dropwise addition of the acyl chloride at a low temperature (e.g., 0-5 °C) before gently heating can often improve the isomeric ratio.

    • Secondary Byproduct - Hydrolysis: The presence of 4-chlorobenzoic acid is a common impurity resulting from the hydrolysis of 4-chlorobenzoyl chloride.[6]

      • Removal Strategy: This acidic byproduct can be easily removed during the aqueous workup. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase.

    • Purification: Achieving high purity of the final product almost always requires a purification step.

      • Recrystallization: This is the most effective method for removing both isomeric and other impurities on a larger scale. The desired this compound isomer will often have different solubility properties than the byproducts. Ethanol or isopropanol are common first choices for recrystallization solvents.

      • Column Chromatography: For smaller scales or very difficult separations, silica gel chromatography can be used to isolate the desired isomer.

Isomer_Formation Reactants 1-Chloro-2-nitrobenzene + 4-Chlorobenzoylium Ion Pathway_Desired Attack at C5 (para to -Cl, meta to -NO₂) [ELECTRONICALLY FAVORED] Reactants->Pathway_Desired Pathway_Byproduct Attack at C3 (ortho to -Cl, meta to -NO₂) [STERICALLY HINDERED] Reactants->Pathway_Byproduct Product_Desired Desired Product: This compound Pathway_Desired->Product_Desired Product_Byproduct Isomeric Byproduct: (2,4-dichloro-3-nitrophenyl) (4-chlorophenyl)methanone Pathway_Byproduct->Product_Byproduct

Caption: Competing pathways for isomer formation.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel is assembled. All glassware must be rigorously dried in an oven (or flame-dried under vacuum) and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: The reaction flask is charged with an anhydrous, inert solvent (e.g., 1,2-dichloroethane) and anhydrous aluminum chloride (AlCl₃, 1.3 equivalents). The mixture is stirred to form a suspension.

  • Addition of Reactants: 1-chloro-2-nitrobenzene (1.0 equivalent) is added to the stirred suspension. The dropping funnel is charged with 4-chlorobenzoyl chloride (1.1 equivalents).

  • Reaction Execution: The acyl chloride is added dropwise to the reaction mixture over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux or a desired temperature. After the addition is complete, the mixture is heated to 50-60°C and stirred for 2-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Workup (Quenching): The reaction flask is cooled in an ice bath. The reaction mixture is then very carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted two more times with the reaction solvent (e.g., 1,2-dichloroethane or dichloromethane).

  • Washing: The combined organic layers are washed sequentially with:

    • Dilute HCl (1M)

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts)

    • Brine (saturated NaCl solution)

  • Isolation: The washed organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential recrystallization solvent (e.g., ethanol, isopropanol) dropwise while heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. Characterize the final product by melting point, NMR, and/or IR spectroscopy.

Table 1: Troubleshooting Summary

Problem Observed Probable Cause(s) Recommended Solution(s)
Reaction fails to start Inactive catalyst due to moisture.Use fresh, anhydrous AlCl₃; meticulously dry all glassware and solvents.[3]
Low product conversion Insufficient catalyst; low temperature.Use >1.1 eq. of AlCl₃; heat the reaction and monitor by TLC.[4]
Product contaminated with a white solid Hydrolysis of 4-chlorobenzoyl chloride.Ensure anhydrous conditions; wash the organic layer with NaHCO₃ during workup.[6]
Mixture of isomers in product Lack of regioselectivity control.Lower the reaction temperature; add acyl chloride slowly at 0°C before heating.
Difficult/messy workup Improper quenching technique.Quench by pouring the reaction mixture slowly onto an ice/HCl slurry with vigorous stirring.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
  • Quora. (2017). Why is anhydrous AlCl₃ used in the Friedel Craft reaction, not aqueous AlCl₃? Quora.
  • BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. BenchChem Technical Support.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). This compound.
  • Scribd. (n.d.).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Girdler, R. B., Gore, P. H., & Hoskins, J. A. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.

Sources

Technical Support Center: Purification of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4,4'-Dichloro-3-nitrobenzophenone. This document is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting, step-by-step protocols, and expert insights to overcome common challenges encountered during the purification of this key chemical intermediate.

Initial Assessment of Crude Product & Common Impurities

Before attempting any purification, a preliminary analysis of your crude material is critical. The synthetic route heavily influences the impurity profile. The most common synthesis involves the nitration of 4,4'-dichlorobenzophenone.

Potential Impurities Include:

  • Unreacted Starting Material: 4,4'-dichlorobenzophenone.

  • Regioisomers: Such as 4,4'-dichloro-2-nitrobenzophenone.

  • Over-nitrated Products: Dinitro-substituted dichlorobenzophenones.

  • Residual Acids: Nitric acid and sulfuric acid from the reaction medium.

  • Solvents: Residual organic solvents used in the synthesis or workup.

A quick Thin Layer Chromatography (TLC) or proton NMR of the crude product can provide a semi-quantitative overview of the purity and the nature of the contaminants, guiding your choice of purification strategy.

Safety First: Handling this compound

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard InformationPrecautionary Measures
Physical State Light yellow powder/solid.[1]
Hazards Harmful if inhaled or in contact with skin.[1][2] Causes skin and eye irritation.
Handling Use in a well-ventilated area or fume hood.[2][3] Avoid breathing dust.[1][3] Wear protective gloves, clothing, and eye protection.[2][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]

This data is summarized from representative Safety Data Sheets (SDS). Always consult the specific SDS for your material before handling.[1][2][3]

Purification Strategy Workflow

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. This workflow provides a decision-making framework.

PurificationWorkflow crude Crude Product (Light Yellow Solid) tlc Initial Analysis (TLC) crude->tlc decision Assess Purity & Impurity Profile tlc->decision recryst Primary Method: Recrystallization decision->recryst Main spot is dominant; Impurities have different polarity chrom Alternative/Secondary Method: Column Chromatography decision->chrom Multiple spots; Isomeric impurities; Oily crude final_check Final Purity Check (TLC, NMR, MP) recryst->final_check chrom->final_check final_check->chrom Impurities Remain pure_product Pure Product (>99%) final_check->pure_product Purity Confirmed RecrystallizationTroubleshooting start Recrystallization Attempt problem Problem Encountered start->problem oiling Oiling Out problem->oiling no_xtal No Crystals Form problem->no_xtal low_purity Purity Not Improved problem->low_purity sol_oiling Solution: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Add Anti-Solvent oiling->sol_oiling sol_no_xtal Solution: 1. Scratch Flask / Add Seed 2. Reduce Solvent Volume 3. Add Anti-Solvent no_xtal->sol_no_xtal sol_low_purity Solution: 1. Change Solvent System 2. Use Column Chromatography low_purity->sol_low_purity

Sources

Troubleshooting guide for the nitration of dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can confidently navigate the challenges of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My nitration of 4,4'-dichlorobenzophenone is resulting in a low yield of the desired 3,3'-dinitro product. What are the likely causes and how can I improve the conversion?

A1: Low yields in the nitration of 4,4'-dichlorobenzophenone are often attributed to the deactivating effect of the two chlorine atoms and the carbonyl group, which makes the aromatic rings less susceptible to electrophilic attack.[1][2] To enhance the yield, consider the following factors:

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and decomposition. A carefully controlled temperature, typically between 30°C and 70°C, is recommended.[3] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time at a given temperature.

  • Nitrating Agent Concentration: The concentration of the nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, is critical. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4] Insufficient sulfuric acid will result in a lower concentration of the nitronium ion and thus a slower, less efficient reaction. A common approach is to dissolve the dichlorobenzophenone in concentrated sulfuric acid before the dropwise addition of a mixture of concentrated nitric and sulfuric acids.[3]

  • Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time of 3 to 10 hours may be necessary to achieve a satisfactory conversion.[3] Again, monitoring the reaction is key to avoid over-nitration or degradation.

Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the 3,3'-dinitro isomer?

A2: Achieving high regioselectivity is a common challenge in the nitration of substituted aromatic compounds. The chlorine atoms are ortho, para-directing, while the carbonyl group is meta-directing. The substitution pattern of 4,4'-dichlorobenzophenone leads to the preferential formation of the 3,3'-dinitro product. However, other isomers can form. To enhance the selectivity:

  • Steric Hindrance: The positions ortho to the chlorine atoms (2, 2', 6, and 6') are sterically hindered, which generally disfavors nitration at these sites. The 3 and 3' positions are the most electronically activated and sterically accessible for electrophilic attack.

  • Alternative Nitrating Systems: For some aromatic compounds, alternative nitrating agents and catalyst systems can improve regioselectivity. For instance, the use of solid acid catalysts like zeolites has been shown to favor the formation of the para-isomer in the nitration of other haloarenes.[5][6] While specific literature for dichlorobenzophenone is scarce, exploring milder nitrating agents could be a research direction to minimize side reactions and potentially improve selectivity.

Q3: After quenching the reaction with ice water, my product is not precipitating. What should I do?

A3: The failure of the product to precipitate upon quenching is a common issue, especially if the product has some solubility in the acidic aqueous mixture or if it is an oil at the quenching temperature.[7] In this scenario, a liquid-liquid extraction is the recommended procedure.

  • Transfer the entire quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.[7][8]

  • Combine the organic extracts.

  • Proceed with the standard washing and drying steps as outlined in the detailed protocol below.

Q4: My final product is contaminated with colored impurities. What is their likely origin and how can I remove them?

A4: The formation of colored impurities in nitration reactions is often due to oxidative side reactions, which can produce nitrophenolic compounds and other colored by-products.[9][10] To mitigate this:

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can promote oxidation.

  • Purification: These acidic, colored impurities can typically be removed during the work-up. Washing the organic extract with an aqueous basic solution, such as sodium bicarbonate or a dilute sodium hydroxide solution, will convert the acidic nitrophenols into their water-soluble salts, which can then be separated in the aqueous layer.[7][11] Subsequent recrystallization of the crude product from a suitable solvent, such as ethanol, can further remove residual impurities.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Reaction Insufficiently strong nitrating conditions.Ensure the use of concentrated nitric and sulfuric acids. Gently warm the reaction mixture (e.g., 30-70°C) and monitor by TLC/HPLC.[3]
Reaction time is too short.Increase the reaction time and monitor the progress until the starting material is consumed.[3]
Formation of Mono-nitrated Product Incomplete reaction.Increase reaction time, temperature, or the equivalents of the nitrating agent.[12]
Product Does Not Precipitate on Quenching Product is soluble in the acidic aqueous layer or is an oil.Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[7]
Formation of Dark-Colored Impurities Oxidative side reactions.Maintain careful temperature control. During work-up, wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[7][11]
Difficult Purification Presence of isomeric byproducts.Isomeric purification can be challenging. Careful recrystallization from a suitable solvent system may be effective. In some cases, column chromatography may be necessary.
Residual acid in the final product.Ensure thorough washing of the crude product with water until the filtrate is neutral to pH paper.[7]

Detailed Experimental Protocol: Nitration of 4,4'-Dichlorobenzophenone

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • 4,4'-Dichlorobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dichlorobenzophenone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) and cool the mixture in an ice bath to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.1-2.3 eq) to concentrated sulfuric acid (2.5-3.0 eq) while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of dichlorobenzophenone, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 30-70°C and stir for 3-10 hours.[3] Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a stirred slurry of crushed ice and water.[7]

  • Work-up:

    • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • If no solid precipitates, perform a liquid-liquid extraction with dichloromethane.[7][8]

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol to obtain the purified 4,4'-dichloro-3,3'-dinitrobenzophenone.[3]

Visualizing the Process

Reaction Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Dichlorobenzophenone in Conc. H₂SO₄ C Add Nitrating Mixture (0-20°C) A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Heat and Stir (30-70°C, 3-10h) C->D E Quench on Ice Water D->E F Precipitation or Extraction (DCM) E->F G Wash with NaHCO₃ (aq) F->G H Dry and Evaporate G->H I Recrystallize (Ethanol) H->I J J I->J Pure 3,3'-Dinitro-4,4'- dichlorobenzophenone

Caption: Experimental workflow for the nitration of dichlorobenzophenone.

Troubleshooting Logic

G Start Problem Encountered LowYield Low Yield Start->LowYield Isomers Isomer Formation Start->Isomers NoPrecipitate No Precipitation Start->NoPrecipitate Impurities Colored Impurities Start->Impurities Sol_LowYield Increase Temp/Time Check Acid Concentration LowYield->Sol_LowYield Sol_Isomers Optimize Temp Consider Alt. Nitrating Agent Isomers->Sol_Isomers Sol_NoPrecipitate Perform Liquid-Liquid Extraction NoPrecipitate->Sol_NoPrecipitate Sol_Impurities Control Temp Wash with Base Impurities->Sol_Impurities

Sources

Stability issues and degradation pathways of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,4'-Dichloro-3-nitrobenzophenone (CAS: 31431-17-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the stability challenges and understand the degradation pathways of this important chemical intermediate. As a substituted benzophenone, its reactivity is primarily dictated by the interplay of its three key functional components: the electron-withdrawing nitro group and the two chlorine atoms on separate phenyl rings.

Section 1: General Stability Profile & FAQs

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: How stable is this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under normal, ambient laboratory conditions when stored correctly.[1] However, its stability can be compromised by exposure to high pH, strong nucleophiles, prolonged exposure to UV light, and high temperatures.[1][2][3] The core structure, a halogenated benzophenone, is relatively robust, but the presence of the activating nitro group makes the chlorine atom on the same ring susceptible to nucleophilic attack.[3][4]

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, proper storage is critical. We recommend the following conditions, summarized in the table below. The primary goal is to mitigate exposure to moisture, light, and heat.[1][5][6]

ParameterRecommended ConditionRationale
Temperature Cool (<15°C Recommended)Minimizes the rate of potential slow degradation reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture.
Light In an amber vial, stored in the darkProtects against potential photodegradation.[2]
Container Tightly sealed, non-reactive containerPrevents contamination and exposure to air/moisture.[1]

Q3: What visual cues might indicate that my sample of this compound has started to degrade?

A3: While analytical confirmation is always necessary, visual inspection can provide early warnings. A pure sample is typically a light yellow or orange-yellow powder/crystal.[6][7] Signs of degradation can include:

  • A noticeable change or darkening of color.

  • A change in texture, such as clumping or becoming gummy, which may suggest hydrolysis or reaction with atmospheric moisture.

  • In solution, the appearance of new colors or the formation of precipitates.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during experiments.

Q4: I dissolved the compound in a protic solvent like methanol for my reaction, but I'm seeing an unexpected byproduct in my LC-MS analysis. What could be happening?

A4: You are likely observing a product of nucleophilic aromatic substitution (SNAr). The nitro group is strongly electron-withdrawing, which activates the chlorine atom at the C4 position (para to the carbonyl, ortho to the nitro group) for nucleophilic attack.[4][8] Alcohols, especially in the presence of a base (even a weak one), can act as nucleophiles, leading to the substitution of the chlorine atom with a methoxy group.

  • Causality: The SNAr mechanism involves the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3] The electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction. The chlorine on the other ring (C4') is not activated in this way and is much less likely to be substituted.

  • Troubleshooting:

    • If your reaction chemistry allows, switch to an aprotic solvent (e.g., THF, Dioxane, Toluene, DMF).

    • Run your reaction at the lowest possible temperature to minimize the rate of this side reaction.

    • Avoid basic conditions if possible, or use a non-nucleophilic base.

Q5: My reaction yield is consistently low, and I'm recovering starting material along with several unidentifiable polar impurities. The reaction is run under illumination. What is the likely issue?

A5: The issue is likely photodegradation. Halogenated aromatic ketones are known to be susceptible to degradation upon exposure to UV or even strong visible light.[2] This process can be complex, often involving the formation of radical species.

  • Causality: UV absorption can promote the molecule to an excited state. This can lead to homolytic cleavage of the carbon-chlorine bond (dehalogenation) or reactions with solvent or oxygen to form hydroxylated and other oxidized species.[2] These degradation products are typically more polar than the parent compound, which would explain their appearance as polar impurities in your analysis.

  • Troubleshooting:

    • Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.

    • Ensure your laboratory lighting is not a significant source of UV radiation.

    • If light is required for your primary reaction, consider using a filter to block wavelengths that are most damaging to your starting material.

Q6: I am performing a reaction in an aqueous buffer and notice a gradual disappearance of my starting material over time, even in a control flask without other reagents. Why?

A6: You are likely observing hydrolysis. While benzophenones are generally more stable to hydrolysis than esters or amides, the activating nitro group can make the C4-Cl bond susceptible to cleavage by water or hydroxide ions, especially at non-neutral pH.[2][7][9]

  • Causality: This is another example of an SNAr reaction, where water or hydroxide acts as the nucleophile. The reaction is typically much faster under basic conditions (pH > 7) due to the higher concentration of the more potent hydroxide nucleophile.[9] Acidic conditions (pH < 7) can also catalyze hydrolysis, though often to a lesser extent.[9] The product would be 4-Chloro-4'-hydroxy-3-nitrobenzophenone.

  • Troubleshooting:

    • Determine the pH stability profile of the compound using the protocol provided in Section 4 .

    • If possible, adjust your reaction buffer to a pH where the compound is most stable (likely near neutral).

    • Keep reaction times as short as possible and temperatures as low as feasible.

Section 3: Understanding the Degradation Pathways

A proactive understanding of how this compound degrades is key to designing robust experiments.

Q7: What are the primary predicted degradation pathways for this molecule?

A7: Based on its chemical structure and data from analogous compounds, we can predict three main degradation routes: Nucleophilic Aromatic Substitution, Photodegradation, and Hydrolysis. These pathways are not mutually exclusive and can occur concurrently depending on the experimental conditions.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Hydrolysis cluster_2 Photodegradation parent This compound Nu Nucleophile (e.g., RO⁻, RNH₂, RS⁻) H2O H₂O / OH⁻ (Basic pH) UV UV Light (hν) SNAr_product 4-Substituted-4'-chloro-3-nitrobenzophenone Nu->SNAr_product Replaces C4-Cl hydrolysis_product 4-Hydroxy-4'-chloro-3-nitrobenzophenone H2O->hydrolysis_product Replaces C4-Cl photo_product1 Dehalogenated Products (e.g., 3-Nitro-4-chlorobenzophenone) UV->photo_product1 photo_product2 Hydroxylated Products UV->photo_product2 photo_product3 Ring Cleavage Products UV->photo_product3

Predicted degradation pathways for this compound.

Q8: What are the likely structures of the major degradation products I should look for?

A8: Identifying potential degradation products is the first step in developing an analytical method to monitor stability. The table below lists the most probable products based on the pathways described above.

Degradation PathwayPotential Product NameMolecular FormulaMonoisotopic Mass (Da)Expected Analytical Observation
Hydrolysis 4-Hydroxy-4'-chloro-3-nitrobenzophenoneC₁₃H₈ClNO₄277.01More polar parent; detectable by LC-MS.
Nucleophilic Substitution (Methanol) 4-Methoxy-4'-chloro-3-nitrobenzophenoneC₁₄H₁₀ClNO₄291.03Less polar than hydroxylated product; detectable by LC-MS.
Photodegradation (Dehalogenation) 4-Chloro-3-nitrobenzophenoneC₁₃H₈ClNO₃261.02Loss of one chlorine atom (-34 Da); detectable by LC-MS or GC-MS.[10]
Photodegradation (Dehalogenation) 3-NitrobenzophenoneC₁₃H₉NO₃227.06Loss of both chlorine atoms; detectable by LC-MS or GC-MS.

Section 4: Standardized Experimental Protocols

To quantitatively assess stability, standardized protocols are essential. The following methods provide a framework for investigating the hydrolytic and photolytic degradation of this compound.

Protocol 1: Workflow for Assessing Compound Stability

This diagram outlines the general experimental flow for any stability study.

G cluster_conditions Incubate Under Test Conditions start Prepare Stock Solution in Acetonitrile prep_buffers Prepare Test Solutions (e.g., pH 4, 7, 9 buffers or photolysis solvent) start->prep_buffers spike Spike Stock into Test Solutions prep_buffers->spike t0 Time=0 Sample: Immediately quench and analyze spike->t0 hydrolysis Hydrolysis Study: Constant Temp, Dark spike->hydrolysis photolysis Photolysis Study: Constant Temp, UV Lamp analysis Analyze by HPLC-UV or LC-MS (Quantify Parent Compound) t0->analysis sampling Collect Samples at Predetermined Timepoints (e.g., 1, 4, 8, 24h) hydrolysis->sampling photolysis->sampling quench Quench Reaction (e.g., add acetonitrile, neutralize pH) sampling->quench quench->analysis data Plot ln(C/C₀) vs. Time Calculate Rate Constant (k) and Half-Life (t½) analysis->data end Stability Profile Determined data->end

A typical experimental workflow for studying compound degradation.
Protocol 2: Step-by-Step Method for Hydrolytic Stability

This protocol is adapted from standard guidelines for assessing chemical hydrolysis.[9]

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a water-miscible, aprotic solvent like acetonitrile.

    • Prepare three aqueous buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Initiation of Experiment:

    • In triplicate for each pH, spike a small volume of the stock solution into each buffer to a final concentration of 1-10 µg/mL. Ensure the final concentration of acetonitrile is low (<1%) to not significantly affect the aqueous environment.

    • Immediately take a "time zero" (T=0) sample from each flask.

    • Incubate all flasks at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photolysis.

  • Sampling:

    • Withdraw aliquots from each flask at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the anticipated degradation rate.

  • Sample Analysis:

    • Immediately quench any degradation in the collected samples by adding an equal volume of acetonitrile.

    • Analyze all samples by a validated HPLC-UV or LC-MS/MS method to determine the remaining concentration of the parent compound.[11]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line is the negative rate constant (-k).

    • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Protocol 3: Step-by-Step Method for Photostability

This protocol provides a general method for assessing degradation due to light exposure.[2]

  • Preparation of Solutions:

    • Prepare a stock solution as described in the hydrolysis protocol.

    • Prepare a test solution by spiking the stock into a suitable solvent (e.g., ultrapure water, methanol, or acetonitrile) in a quartz photoreactor vessel. Quartz is used because it is transparent to UV light.

    • Prepare an identical "dark control" sample in an amber glass vial.

  • Initiation of Experiment:

    • Place the quartz reactor under a UV lamp with a known wavelength and intensity (e.g., 254 nm or 365 nm). Use a magnetic stirrer to ensure the solution is homogeneous.

    • Store the dark control sample at the same temperature, wrapped in aluminum foil.

  • Sampling:

    • Collect samples from both the irradiated solution and the dark control at appropriate time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis:

    • Analyze all samples by HPLC-UV or LC-MS to quantify the parent compound and identify major degradation products.[2]

  • Data Analysis:

    • Compare the concentration of the parent compound in the irradiated samples to the dark control. A significant decrease only in the irradiated samples confirms photolytic instability.

    • Calculate the photodegradation rate constant and half-life as described in the hydrolysis protocol.

References

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SDI. (n.d.). 4 CHLORO 3 NITRO BENZOPHENONE. Retrieved from [Link]

  • Singh, B., & Sharma, R. A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • CN104892400A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichloro-3,3'-dinitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhuang, Y., et al. (2021). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Arhiv za higijenu rada i toksikologiju.
  • Jaworski, M., & Mroczyńska, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. Retrieved from [Link]

  • United States Patent Office. (n.d.). Patent US2891942A.
  • CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone.

  • Howard, P. H., & Boethling, R. S. (2021). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 23(10), 1432-1444. Retrieved from [Link]

  • Wittich, R. M., et al. (2000). Proposed pathway for the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12. Applied and Environmental Microbiology, 66(1), 176-182.
  • Dell'Erba, C., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7629. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. Retrieved from [Link]

  • Perkins, E. J., et al. (1996). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 62(3), 853-858. Retrieved from [Link]

  • Clegg, W., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(4), M1296. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4,4'-Dichloro-3-nitrobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following question-and-answer format provides troubleshooting solutions and in-depth explanations to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Physicochemical Properties and Sample Preparation

Q1: I'm having trouble dissolving this compound for my analysis. What are the recommended solvents?

A1: this compound is a sparingly soluble compound in aqueous solutions. For analytical techniques such as HPLC and UV-Vis spectroscopy, it is soluble in organic solvents.[1] Acetonitrile, methanol, and mixtures of these with water are commonly used for creating stock and working solutions. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. Always ensure the solvent is compatible with your analytical instrumentation.

Q2: What is the expected melting point for this compound, and what could cause a discrepancy in my measurement?

A2: The expected melting point for this compound is in the range of 80-85°C.[1] A melting point that is lower or broader than this range typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Potential impurities could arise from the starting materials or byproducts of the synthesis process. It is advisable to purify the sample, for instance by recrystallization, if a significant deviation is observed.

Section 2: Chromatographic Analysis

Q3: My HPLC chromatogram shows multiple peaks when I'm expecting a single peak for my purified this compound. What could be the issue?

A3: The appearance of multiple peaks in an HPLC analysis of a seemingly pure compound can be attributed to several factors:

  • Isomeric Impurities: The synthesis of this compound can sometimes lead to the formation of other isomers. These isomers may have very similar polarities, making them difficult to separate.

  • Degradation: The compound might be degrading on the column or in the mobile phase. Nitroaromatic compounds can be susceptible to reduction or other transformations depending on the mobile phase composition and pH.

  • Contamination: The sample could be contaminated with residual starting materials or byproducts from the synthesis.

To troubleshoot, consider adjusting the mobile phase composition or gradient to improve resolution. Employing a mass spectrometer (LC-MS) as a detector can help in identifying the molecular weights of the unexpected peaks, providing clues to their identities.

Q4: I'm developing a GC-MS method for this compound and I'm observing peak tailing. How can I improve the peak shape?

A4: Peak tailing in GC-MS analysis is often due to active sites in the GC inlet or on the column itself.[2] For a compound like this compound, which has polar functional groups, interactions with these active sites can be significant. To mitigate this:

  • Use an Inert Flow Path: Ensure that your GC liner, column, and other components in the sample path are deactivated or "inert."[2]

  • Optimize Injection Temperature: A temperature that is too low may lead to slow volatilization, while a temperature that is too high could cause degradation.

  • Derivatization: While not always necessary, derivatization to a more volatile and less polar compound can sometimes improve peak shape, although this adds complexity to the sample preparation.[3]

Section 3: Spectroscopic Characterization

Q5: The ¹H NMR spectrum of my sample is complex and difficult to interpret. What are the expected signals for this compound?

A5: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the spectrum will exhibit complex splitting patterns (multiplets) in the aromatic region (typically between 7.5 and 8.5 ppm). The exact chemical shifts and coupling constants will depend on the solvent used. For comparison, the related compound 4,4'-Dichlorobenzophenone shows signals in the aromatic region.[4] If your spectrum is significantly more complex, it may indicate the presence of impurities or isomers.

Q6: What are the key characteristic peaks I should look for in the FT-IR spectrum of this compound?

A6: The FT-IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, you should expect to see:

  • C=O Stretch (Ketone): A strong absorption band around 1665 cm⁻¹.

  • N-O Asymmetric Stretch (Nitro Group): A strong absorption band around 1525 cm⁻¹.

  • N-O Symmetric Stretch (Nitro Group): A medium to strong absorption band around 1345 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹, respectively.

The presence and relative intensities of these peaks can confirm the identity of the compound.[5]

Section 4: Thermal Analysis

Q7: I am performing a Thermogravimetric Analysis (TGA) on my sample. What kind of thermal stability should I expect?

A7: A TGA measures the change in mass of a sample as a function of temperature. For a pure, thermally stable compound like this compound, you would expect to see a single, sharp weight loss step corresponding to its decomposition at an elevated temperature. The onset of this decomposition will indicate its thermal stability. If you observe multiple weight loss steps at lower temperatures, it could suggest the presence of residual solvent or volatile impurities. Simultaneous TGA-DSC analysis can provide further insights by detecting thermal events like melting, even if they are not associated with a change in mass.[6][7]

Troubleshooting Guides

Guide 1: Purity Assessment by HPLC-UV

Issue: Unexpected peaks or poor peak shape during HPLC analysis.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Mobile Phase Optimize the mobile phase composition. Try different ratios of acetonitrile and water, or substitute methanol for acetonitrile. Adjust the pH with a buffer if necessary.[8]Improved separation of the main peak from impurities and better peak symmetry.
Column Overload Reduce the concentration of the injected sample.Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.A clean baseline and the disappearance of extraneous peaks.
Sample Degradation Prepare fresh samples immediately before analysis. Protect the sample from light if it is photolabile.A single, stable peak for the analyte.
Guide 2: Structural Confirmation by GC-MS

Issue: Difficulty in obtaining a clean mass spectrum or identifying the molecular ion peak.

Potential Cause Troubleshooting Steps Expected Outcome
Fragmentation The compound may be fragmenting extensively in the ion source. Try using a softer ionization technique if available (e.g., Chemical Ionization - CI).A more prominent molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺).
Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.Reduced background noise and improved signal-to-noise ratio.
Thermal Degradation in Inlet Lower the injector temperature in increments to find the optimal temperature that allows for volatilization without decomposition.Appearance of the molecular ion peak with a mass corresponding to 296.11 g/mol .[9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Phosphoric acid can be added to the aqueous phase to a final concentration of 0.1% to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to an appropriate concentration (e.g., 10 µg/mL).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline and may require optimization.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[12]

  • Inlet Temperature: Start with 250°C and optimize as needed.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Troubleshooting_Workflow cluster_purity Purity Troubleshooting cluster_structure Structure Troubleshooting start Start: Characterization of this compound purity Purity Assessment (e.g., HPLC, Melting Point) start->purity structure Structural Elucidation (e.g., NMR, MS, FT-IR) start->structure thermal Thermal Properties (e.g., TGA, DSC) start->thermal purity_ok Purity > 98%? purity->purity_ok data_match Spectroscopic Data Matches Expected? structure->data_match end Characterization Complete thermal->end purity_ok->structure Yes purify Purify Sample (e.g., Recrystallization) purity_ok->purify No reanalyze_purity Re-analyze Purity purify->reanalyze_purity reanalyze_purity->purity_ok data_match->thermal Yes check_impurities Investigate Impurities (e.g., LC-MS) data_match->check_impurities No

Caption: Troubleshooting workflow for the characterization of this compound.

References

  • SIELC Technologies. (n.d.). Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Gaurang International. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat.
  • ChemicalBook. (n.d.). 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). 4,4'-Dichlorobenzophenone. NIST WebBook.
  • Echemi. (n.d.). This compound.
  • SpectraBase. (n.d.). 4-Chloro-3-nitrobenzophenone - [13C NMR] - Spectrum.
  • National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST WebBook.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • Grung, M., Kringstad, A., & Kvalem, H. E. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(15), 13619–13626. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Detailed guidance on analytical methods for persistent organic pollutants.
  • Krzek, J., & Stolarczyk, M. (2007). HPLC method for identification and quantification of three active substances in a dermatological preparation - Viosept ointment. Acta Poloniae Pharmaceutica, 64(6), 709–714.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Dichlorvos.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.
  • Santa Cruz Biotechnology. (n.d.). 4,4′-Dichloro-3-nitrobenzophenone.
  • Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters.
  • Restek. (n.d.). Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzophenone. PubChem.
  • SDI. (n.d.). 4 CHLORO 3 NITRO BENZOPHENONE.
  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Asensio, L., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • BenchChem. (2025). A Comparative Guide to FTIR and Mass Spectrometry Analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone.
  • Google Patents. (n.d.). United States Patent Office.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Chen, Y., et al. (2017). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Journal of Analytical Toxicology, 41(6), 517-525.
  • Mettler Toledo. (n.d.). TGA/DSC 3+.
  • National Center for Biotechnology Information. (1982). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 71(11), 1284-1286. [Link]

  • ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.
  • National Center for Biotechnology Information. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 345, 140349. [Link]

  • Henven. (n.d.). HQT-1/2/3/4 Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Jamrógiewicz, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1603. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4 0 -dichloroazobenzene in CDCl 3.

Sources

Managing exothermic reactions in the synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance. The synthesis of this compound involves highly exothermic reactions, primarily Friedel-Crafts acylation and nitration, which require careful management to ensure both safety and product quality. This resource offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Section 1: Understanding the Core Challenge: Exothermicity

The synthesis of this compound typically proceeds in two key stages, both of which are significantly exothermic:

  • Friedel-Crafts Acylation: The reaction of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4,4'-Dichlorobenzophenone.[1][2]

  • Nitration: The subsequent nitration of the dichlorobenzophenone intermediate using a mixture of concentrated nitric acid and sulfuric acid.

A thermal runaway, where the reaction rate increases to a point that heat generation exceeds the system's cooling capacity, is a primary hazard.[3][4] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, fire, or explosion.[3] Understanding the factors that influence heat generation is critical for safe and successful synthesis.

Key Parameters Influencing Reaction Exothermicity
ParameterImpact on ExothermRationale
Rate of Reagent Addition HighRapid addition of the nitrating agent or acyl chloride can generate heat faster than it can be dissipated, leading to temperature spikes.[3]
Agitation Speed HighPoor agitation can create localized "hot spots" with high reactant concentrations, which can initiate a thermal runaway.[3]
Cooling System Efficiency HighAn inadequate cooling bath or a slow coolant flow rate can fail to remove the heat generated by the reaction effectively.
Reactant Concentration MediumHigher concentrations of reactants can lead to a faster reaction rate and increased heat output.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific issues that may arise during the synthesis.

Issue 1: Uncontrolled Temperature Rise During Nitration

Question: My reaction temperature is rising rapidly and is not responding to my cooling bath adjustments. What should I do, and what could have caused this?

Answer:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[3]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity.

  • Prepare for Quenching: Have a pre-chilled quenching agent, such as a large volume of ice-water, ready for immediate use.[5]

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, cautiously and slowly pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring. Be aware that the dilution of concentrated sulfuric acid is also highly exothermic.[5] This step should only be performed as a last resort and with extreme caution, following established laboratory emergency protocols.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to handle the heat load.

    • Prevention: Ensure your cooling bath (e.g., ice-salt or a mechanical chiller) is at the target temperature and has sufficient volume before starting the reagent addition.

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a common cause of temperature excursions.[3]

    • Prevention: Employ a slow, dropwise addition using a pressure-equalizing addition funnel. Continuously monitor the internal reaction temperature.

  • Poor Agitation: Inefficient stirring leads to poor heat transfer and the formation of localized hot spots.[3]

    • Prevention: Use an overhead stirrer for better vortexing and ensure the stir rate is sufficient to maintain a homogenous mixture.

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.

    • Prevention: Maintain the recommended temperature range throughout the addition to ensure the reaction proceeds as the nitrating agent is added.

Issue 2: Low Yield of this compound

Question: After workup, the yield of my desired product is significantly lower than expected. What are the likely causes?

Answer:

Low yields can stem from several factors, from incomplete reaction to product loss during workup.

  • Incomplete Nitration:

    • Cause: Insufficient reaction time, incorrect temperature, or an inadequate amount of nitrating agent can lead to unreacted starting material. The presence of water in the reaction mixture can also hinder the formation of the necessary nitronium ion.[6]

    • Troubleshooting: Ensure your nitric and sulfuric acids are of high concentration. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS).

  • Formation of Byproducts:

    • Cause: Over-nitration (dinitration) can occur if the reaction temperature is too high or the reaction is left for an extended period.[7] Side reactions can also be promoted by impurities.

    • Troubleshooting: Strictly adhere to the recommended temperature profile. Use pure starting materials.

  • Product Loss During Workup:

    • Cause: The product can be lost during the quenching and extraction steps. Pouring the reaction mixture too quickly into the ice-water can lead to localized heating and potential degradation. Inefficient extraction will also lower the yield.

    • Troubleshooting: Pour the reaction mixture slowly onto the ice with vigorous stirring.[5] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product.

Issue 3: Evolution of Brown/Yellow Gas (NO₂) from the Reactor

Question: I observe brown-yellow fumes being released from my reaction vessel. What does this signify, and how should I respond?

Answer:

The evolution of brown-yellow nitrogen dioxide (NO₂) gas is a critical warning sign of a runaway reaction and indicates that decomposition is occurring.[3] NO₂ is highly toxic and corrosive.[8][9]

Immediate Actions:

  • Do Not Inhale: NO₂ is extremely hazardous. Ensure you are working in a well-ventilated fume hood and have appropriate respiratory protection if necessary.[10]

  • Follow Temperature Excursion Protocol: Immediately implement the steps for an uncontrolled temperature rise: stop reagent addition and maximize cooling.[3]

  • Alert Others: Inform your supervisor and colleagues of the situation.

Causality: The formation of NO₂ is a result of the decomposition of nitric acid or the nitro-compound itself at elevated temperatures. This decomposition is highly exothermic and can rapidly accelerate the reaction, leading to a thermal runaway.[11]

Section 3: Experimental Protocol and Workflow Visualization

Step-by-Step Synthesis Protocol

This protocol is a general guideline and should be adapted based on specific laboratory conditions and a thorough risk assessment.

Part A: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid.[5]

  • Maintain the temperature of the mixture below 10 °C during the addition.

Part B: Nitration of 4,4'-Dichlorobenzophenone

  • Dissolve 4,4'-Dichlorobenzophenone in concentrated sulfuric acid in a separate reaction vessel equipped with an overhead stirrer, a thermometer, and a dropping funnel.[7]

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[12]

  • After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time, monitoring for completion.

Part C: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.[5]

  • The solid product will precipitate. Isolate the crude product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[7]

Workflow and Decision-Making Diagrams

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_nitrating_mix Slowly Add Nitrating Mixture (Control T < 10°C) prep_nitrating_mix->add_nitrating_mix prep_substrate Dissolve 4,4'-Dichlorobenzophenone in H₂SO₄ prep_substrate->add_nitrating_mix stir_reaction Stir at Controlled Temperature add_nitrating_mix->stir_reaction quench Quench on Ice-Water stir_reaction->quench filter_solid Filter Precipitate quench->filter_solid wash Wash with Water filter_solid->wash recrystallize Recrystallize wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Temperature Excursions

start Temperature Rises Unexpectedly stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_stabilizes Does Temperature Stabilize? max_cooling->temp_stabilizes resume_slowly Resume Addition VERY Slowly temp_stabilizes->resume_slowly Yes prepare_quench Prepare for Emergency Quench temp_stabilizes->prepare_quench No temp_continues_rise Does Temperature Continue to Rise? prepare_quench->temp_continues_rise emergency_quench Perform Emergency Quench (Last Resort) temp_continues_rise->emergency_quench Yes monitor Continue to Monitor temp_continues_rise->monitor No

Caption: Decision tree for managing a temperature excursion during nitration.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in the nitration reaction? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a dehydrating agent, absorbing the water that is present in concentrated nitric acid and that which is formed during the reaction.[6] This is crucial because water inhibits the reaction. Second, it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation? A2: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts reactions.[2][13] However, AlCl₃ is often preferred for its high activity, which is necessary for acylating a deactivated ring like chlorobenzene.[14] The choice of catalyst can affect reaction conditions and yield, so it's essential to consult literature for the specific substrate.

Q3: What are the key safety precautions when handling nitrating mixture? A3: Nitrating mixture (a combination of concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[8][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]

  • Ventilation: Handle the mixture exclusively in a chemical fume hood.[15]

  • Mixing: Always add the sulfuric acid to the nitric acid slowly and with cooling, as the mixing process is exothermic.

  • Incompatible Materials: Keep the mixture away from combustible materials, organic solvents, and bases.[15][16]

Q4: How do I properly dispose of the acidic waste from the workup? A4: The acidic filtrate from the workup must be neutralized before disposal. Slowly and cautiously add a base, such as sodium bicarbonate or sodium hydroxide, to the acidic solution in an ice bath to control the exothermic neutralization reaction. Once neutralized, it can be disposed of according to your institution's hazardous waste guidelines.

Q5: Is it possible to monitor the reaction progress in real-time? A5: Yes, real-time monitoring is highly recommended for safety and process optimization. Techniques like reaction calorimetry can provide real-time data on heat flow, allowing for precise control of the reaction rate.[17][18] For reaction completion, periodic sampling and analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be employed.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ACS Publications. (n.d.). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research.
  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid.
  • Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • MDPI. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters.
  • Science.gov. (n.d.). calorimetry studies revealed: Topics.

Sources

Strategies for minimizing solvent waste in 4,4'-Dichloro-3-nitrobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Solvent Waste and Troubleshooting for Researchers, Scientists, and Drug Development Professionals

This technical support guide, curated for professionals in the chemical and pharmaceutical sciences, offers in-depth strategies for minimizing solvent waste in the synthesis of 4,4'-Dichloro-3-nitrobenzophenone. By integrating principles of green chemistry with practical, field-proven insights, this document serves as a comprehensive resource for optimizing synthesis, troubleshooting common issues, and promoting sustainable laboratory practices.

Introduction: The Imperative of Solvent Stewardship

The synthesis of aromatic ketones like this compound, typically achieved through Friedel-Crafts acylation, is a cornerstone of many research and development programs. However, these syntheses have traditionally relied on large volumes of halogenated solvents and stoichiometric amounts of Lewis acid catalysts, contributing significantly to hazardous waste streams.[1] The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, for traditional pharmaceutical processes can be exceedingly high, with solvents often accounting for the largest proportion of the waste.[2][3] Adopting strategies to minimize solvent use is not only an environmental necessity but also a critical step towards more cost-effective and efficient chemical manufacturing.[4]

This guide provides a structured approach to waste reduction through a detailed troubleshooting section and a comprehensive set of frequently asked questions, addressing specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of this compound, with a focus on how solvent choice and handling can be both the cause and the solution.

Q1: My reaction yield is consistently low. What are the most likely causes related to my solvent and reagents?

Low yields in Friedel-Crafts acylation are a common issue that can often be traced back to a few critical factors.[1]

  • Catalyst Inactivity due to Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst. The use of recovered solvents without proper drying is a frequent cause of this issue.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. If using a recycled solvent, verify its water content is below the acceptable threshold for your reaction's sensitivity.

  • Insufficient Catalyst Loading: The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[5][6] This means that a stoichiometric amount of the catalyst is required, not just a catalytic amount.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting acylating agent. When attempting to reduce waste, it is tempting to lower the catalyst loading, but this is often counterproductive to achieving a good yield.

  • Deactivated Aromatic Ring: The starting material, chlorobenzene, is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom. This makes the Friedel-Crafts acylation reaction inherently more challenging than with activated rings like anisole.[1]

    • Solution: Ensure your reaction temperature is optimized. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy.[7] However, excessive heat can lead to side reactions, so careful temperature control is crucial.

Q2: I'm observing the formation of multiple products and impurities. How can I improve the selectivity?

The formation of isomers and byproducts can complicate purification and reduce the yield of the desired this compound.

  • Isomer Formation: The Friedel-Crafts acylation of chlorobenzene can potentially yield ortho, meta, and para substituted products. The para product is typically favored due to sterics, but the reaction conditions can influence the isomer ratio.[7][8]

    • Causality: The choice of solvent can have a significant impact on the regioselectivity of the reaction. In non-polar solvents, the kinetically favored product may precipitate out of the solution, preventing equilibration to the thermodynamically more stable isomer. In more polar solvents, the reaction intermediates and products may remain in solution, allowing for potential isomerization.[9]

    • Solution: For the synthesis of the 4,4'-isomer, a non-polar solvent such as dichloromethane or 1,2-dichloroethane is often a good starting point. If isomer control remains an issue, consider exploring alternative Lewis acid catalysts that may offer higher selectivity.

  • Polysubstitution: While less common in acylation than alkylation, it is possible to get a second acylation on the product, especially under harsh conditions. However, the acyl group is deactivating, making a second substitution less likely.[10]

    • Solution: Ensure that the stoichiometry of your reactants is correct and that the reaction is not run for an excessively long time or at too high a temperature.

Q3: My attempts to use recycled solvent have resulted in a significant drop in product purity. What should I check?

Using recycled solvents is a key strategy for waste minimization, but it requires careful quality control.[11]

  • Presence of Water: As mentioned, water is detrimental to the catalyst. Even trace amounts can significantly impact the reaction.

    • Solution: Implement a rigorous drying protocol for your recovered solvent. This could involve distillation from a drying agent or passing the solvent through a column of activated molecular sieves. The water content should be verified by Karl Fischer titration before reuse.

  • Contamination with Other Solvents: If your solvent recovery system is not dedicated to a single solvent, cross-contamination can occur. The presence of protic solvents like alcohols is particularly problematic.

    • Solution: Dedicate solvent recovery systems to specific solvents where possible. If a multi-purpose system is used, ensure a thorough cleaning and purging protocol is in place between solvent campaigns. The purity of the recovered solvent should be checked by Gas Chromatography (GC) before reuse.

  • Accumulation of Non-Volatile Impurities: Repeated recycling can lead to the concentration of non-volatile impurities from previous reaction batches.

    • Solution: Employ fractional distillation for solvent recovery, which is more effective at separating the solvent from higher-boiling impurities.[12] Periodically, a portion of the recycled solvent should be sent for disposal or a more rigorous purification process to prevent the buildup of contaminants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies for minimizing solvent waste in the synthesis of this compound.

Synthesis & Optimization

Q: What is the most common synthetic route for this compound? A: The most direct route is the Friedel-Crafts acylation of chlorobenzene with 3-nitro-4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[13] An alternative two-step route involves the Friedel-Crafts acylation of chlorobenzene with p-chlorobenzoyl chloride to form 4,4'-dichlorobenzophenone, followed by a nitration step to introduce the nitro group.[14]

Q: Are there greener alternatives to traditional Lewis acids like AlCl₃? A: Yes, significant research has focused on developing more sustainable catalysts. Options include:

  • Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): These are often water-tolerant and can be used in catalytic rather than stoichiometric amounts, significantly reducing waste.[15]

  • Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins): These catalysts are easily recoverable by filtration and can be reused multiple times, simplifying the workup process and reducing waste.[16]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst and can be recycled.[15]

Q: Can this reaction be performed under solvent-free conditions? A: Solvent-free Friedel-Crafts acylations have been successfully demonstrated for some substrates, often utilizing microwave irradiation or solid acid catalysts.[17] While potentially challenging for a deactivated substrate like chlorobenzene, it is a viable avenue to explore for significant waste reduction.

Solvent Selection & Reduction

Q: What are some greener solvent alternatives to dichloromethane (DCM) for this synthesis? A: While DCM is a common choice, its environmental and health profile is a concern.[18] Greener alternatives to consider include:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a good alternative to both DCM and THF.[19]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a higher boiling point than many traditional ethers, which can be advantageous for temperature control. It also has a lower tendency to form peroxides.[19]

  • Propylene Carbonate: An effective and environmentally friendly solvent that has been shown to work well with iron(III) chloride as a catalyst in Friedel-Crafts acylations.[20]

Q: How can I calculate the environmental impact of my solvent choices? A: The Process Mass Intensity (PMI) is a widely used green chemistry metric.[2] It is calculated by dividing the total mass of all materials (raw materials, solvents, reagents, process water) used in a process by the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[3]

Solvent Recovery & Recycling

Q: What is the most common method for recovering solvents in a laboratory or pilot plant setting? A: Distillation is the most widely used technique for solvent recovery.[17][21] Simple distillation can be used for separating solvents from non-volatile impurities, while fractional distillation is necessary for separating solvents with different boiling points or for achieving higher purity.

Q: What quality control tests are essential for recycled solvents before they are reused? A: To ensure the quality and consistency of your synthesis, recycled solvents should be tested for:

  • Purity: Typically determined by Gas Chromatography (GC) to check for the presence of other solvents or volatile impurities.

  • Water Content: Measured by Karl Fischer titration, as water can deactivate the Lewis acid catalyst.

  • Non-Volatile Residue: Determined by evaporating a known volume of the solvent and weighing the residue.[11]

Q: Are there any safety concerns when distilling recovered solvents? A: Yes. It is crucial to know the composition of the solvent waste stream. Peroxide-forming solvents like ethers must be tested for peroxides before distillation, as they can explode upon heating. Halogenated solvents can decompose at high temperatures to form corrosive acids like HCl. Always perform distillations in a well-ventilated fume hood and with appropriate safety precautions.

Data Presentation & Experimental Protocols

Table 1: Comparative Process Mass Intensity (PMI) for the Synthesis of 4,4'-Dichlorobenzophenone (Intermediate)

This table provides a hypothetical comparison between a traditional and a greener synthesis of the intermediate, 4,4'-dichlorobenzophenone, to illustrate the potential for solvent waste reduction.

Input Traditional Method (DCM as solvent) Greener Method (Solid Acid Catalyst, Solvent-free)
Chlorobenzene 1.2 kg1.2 kg
p-Chlorobenzoyl Chloride 1.75 kg1.75 kg
Aluminum Chloride (AlCl₃) 1.5 kg-
Solid Acid Catalyst (e.g., Zeolite Y) -0.2 kg (recyclable)
Dichloromethane (DCM) 10 L (approx. 13.26 kg)-
Water (for quench/wash) 10 L (10 kg)2 L (2 kg) (for catalyst wash)
Total Input Mass 27.71 kg 5.15 kg
Product Output (assuming 90% yield) 2.26 kg2.26 kg
Process Mass Intensity (PMI) 12.3 2.3

This is an illustrative example. Actual values may vary depending on the specific reaction conditions and scale.

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[14]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (for HCl), and a dropping funnel, add anhydrous aluminum chloride (1.25 eq).

  • Solvent Addition: Add anhydrous chlorobenzene (1.2 eq) to the flask to form a slurry.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add p-chlorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4,4'-dichlorobenzophenone can be purified by recrystallization from ethanol.

Experimental Protocol: General Procedure for Solvent Recovery by Distillation

This protocol provides a general guideline for the recovery of a solvent like dichloromethane (DCM) from a reaction workup.

  • Collection: Collect the DCM waste from the extraction and washing steps in a designated, properly labeled container.

  • Initial Treatment: If the waste contains acidic or basic residues, neutralize it first. If it is an emulsion, it may need to be broken before distillation.

  • Setup: Assemble a simple or fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Use a heating mantle with a stirrer for even heating.

  • Distillation: Heat the waste solvent to its boiling point (approx. 40 °C for DCM). Collect the distillate at the expected boiling point. Monitor the temperature closely; a stable boiling point indicates a relatively pure solvent is being collected.

  • Drying of Distillate: The recovered DCM will be saturated with water. To dry it, it can be passed through a column of activated molecular sieves or treated with a drying agent like anhydrous calcium chloride, followed by decantation or filtration.

  • Quality Control: Before reuse, verify the purity and water content of the recovered DCM using GC and Karl Fischer titration, respectively.

Visualizations

Diagram 1: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon BenzeneRing Aromatic Ring (Chlorobenzene) SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex LewisAcidComplex AlCl₄⁻ HCl HCl LewisAcidComplex->HCl Deprotonation BenzeneRing->SigmaComplex Product Aryl Ketone (Product) SigmaComplex->Product RegenCatalyst AlCl₃ HCl->RegenCatalyst

Caption: Mechanism of Friedel-Crafts acylation.

Diagram 2: Solvent Minimization Workflow

Solvent_Minimization_Workflow Start Synthesis Planning SolventSelection Solvent Selection Start->SolventSelection GreenerAlt Consider Greener Alternatives? (e.g., 2-MeTHF, CPME) SolventSelection->GreenerAlt SolventFree Solvent-Free Possible? GreenerAlt->SolventFree Yes PerformRxn Perform Reaction GreenerAlt->PerformRxn No SolventFree->PerformRxn Workup Reaction Workup PerformRxn->Workup SolventCollection Collect Spent Solvent Workup->SolventCollection Recovery Solvent Recovery (e.g., Distillation) SolventCollection->Recovery QC Quality Control (GC, KF Titration) Recovery->QC Disposal Dispose of Residue/ Unrecoverable Solvent Recovery->Disposal Residue Reuse Reuse Solvent QC->Reuse Pass QC->Disposal Fail Reuse->PerformRxn

Caption: Decision workflow for solvent minimization.

References

  • Benchchem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem Technical Support.
  • Benchchem. (2025).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • GWSI. (n.d.). Solvent Recovery Explained: A Comprehensive Guide. [Link]

  • K-Jhil. (n.d.). Solvent Recovery System: Ultimate Guide. [Link]

  • Benchchem. (2025).
  • Royal Society of Chemistry. (2025).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235.
  • Maratek. (2023). A Quick Guide To Solvent Waste Recycling And Disposal.
  • American Chemical Society. (2014). Process Mass Intensity Calculation Tool. ACS Community. [Link]

  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Enviro-Safe. (2021). How Should You Dispose of Excess Organic Solvents?.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]

  • TURI. (2024).
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Diva-portal.org. (2016). Design of a Solvent Recovery System in a Pharmaceutical Manufacturing Plant.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • International Journal of ChemTech Research. (2017).
  • Google Patents. (n.d.). US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Scribd. (n.d.).
  • GWSI. (n.d.). Solvent Recovery Explained: A Comprehensive Guide.
  • PrepChem.com. (n.d.). Synthesis of p-nitrobenzoyl chloride. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development, 11(1), 149–162.
  • Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube.
  • Royal Society of Chemistry Blogs. (2011).
  • The Organic Chemistry Tutor. (2017, July 5).
  • UNIDO. (1985). SOLVENT RECOVERY AND DISPOSAL OF UNRECOVERABLE SOLVENTS USED IN THE PHARMACEUTICAL INDUSTRY.
  • ChemistryViews. (2021). Green Synthesis of Aromatic Ketones in Water. [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

Validating the structure of 4,4'-Dichloro-3-nitrobenzophenone using spectroscopic methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Validation of 4,4'-Dichloro-3-nitrobenzophenone

For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic methods for the structural validation of this compound. Moving beyond a simple recitation of data, we will explore the underlying principles of each technique, explaining the causal relationships between molecular structure and spectral output. This approach ensures not only the accurate identification of the target molecule but also the ability to differentiate it from plausible isomers and impurities.

Introduction: The Imperative of Orthogonal Structural Verification

The synthesis of any new chemical entity necessitates a robust and multi-faceted approach to structural elucidation. Relying on a single analytical technique is fraught with peril, as artifacts or coincidental overlaps in data can lead to misinterpretation. By employing a suite of orthogonal spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we create a self-validating system where each technique provides a unique and complementary piece of the structural puzzle.

This compound presents a compelling case study. Its structure, containing two distinct aromatic rings with varied substitution patterns, a carbonyl linker, and a nitro group, gives rise to a rich and informative spectroscopic fingerprint. Our objective is to dissect this fingerprint, understand its origins, and use it to unequivocally confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Census of Protons

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their proximity to one another. For this compound, we anticipate a complex aromatic region.

  • Causality Behind Chemical Shifts: The electron-withdrawing nature of the carbonyl group (C=O), the nitro group (NO₂), and the chlorine atoms (Cl) significantly influences the electron density around the aromatic protons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ~7.34 ppm). The nitro group, being strongly deactivating, will cause the protons on its ring to be more deshielded than those on the monochlorinated ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H-2', H-6'~7.8Doublet2HOrtho to the carbonyl group on the 4-chlorophenyl ring.
H-3', H-5'~7.5Doublet2HMeta to the carbonyl group on the 4-chlorophenyl ring.
H-2~8.2Doublet1HOrtho to both the carbonyl and nitro groups, highly deshielded.
H-5~7.8Doublet of doublets1HMeta to the nitro group and ortho to the chlorine.
H-6~8.0Doublet1HOrtho to the chlorine and meta to the carbonyl group.
  • Comparative Analysis: The distinct splitting patterns and integration values are critical for distinguishing our target molecule from isomers. For instance, an isomer like 3,4'-dichloro-4-nitrobenzophenone would exhibit a different set of multiplicities and coupling constants in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a direct look at the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

  • Expertise in Spectral Interpretation: The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of its neighbors.[1] The carbonyl carbon is profoundly deshielded and appears at a very low field, typically between 180-220 ppm.[2][3] Aromatic carbons resonate in the 110-160 ppm range, with those attached to electronegative substituents appearing further downfield.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (ppm) Rationale for Assignment
C=O~195Carbonyl carbon, highly deshielded.[3][5]
Aromatic C-NO₂~148Attached to the strongly electron-withdrawing nitro group.
Aromatic C-Cl~135-140Attached to the electronegative chlorine atom.
Other Aromatic C~125-134Standard aromatic carbon chemical shifts.
Quaternary Aromatic C~130-140Carbons with no attached protons.
  • Trustworthiness Through Consistency: The observation of the expected number of signals (in this case, 13 unique carbons, though some may overlap) and their appearance in the predicted chemical shift ranges provides strong, trustworthy evidence for the proposed structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-220 ppm. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.[6]

  • Authoritative Grounding: The absorption of infrared radiation causes specific bonds to stretch or bend at characteristic frequencies.[6] For this compound, we are particularly interested in the vibrational modes of the carbonyl and nitro groups.

Table 3: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity Vibrational Mode
C=O (Ketone)~1660 - 1700StrongStretching[5][7][8]
NO₂ (Aromatic)~1530 and ~1350StrongAsymmetric and Symmetric Stretching[9][10][11]
C-Cl (Aryl)~1000 - 1100Medium-StrongStretching
C=C (Aromatic)~1450 - 1600Medium-WeakIn-ring Stretching
C-H (Aromatic)~3000 - 3100Medium-WeakStretching
  • Comparative Logic: The presence of a strong absorption in the carbonyl region confirms the ketone functionality.[5][7][8] Crucially, the two strong bands for the nitro group are highly diagnostic.[9][10][11] The absence of broad O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region helps to rule out hydroxyl or amine-containing impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

  • Mechanistic Insights: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses. For benzophenone derivatives, characteristic fragmentation involves cleavage at the carbonyl group.[12][13]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Significance
289/291/293[M]⁺˙ (Molecular Ion)Confirms the molecular weight. The isotopic pattern for two chlorine atoms (M, M+2, M+4) is a key identifier.
183/185[C₇H₄ClNO]⁺Loss of the 4-chlorophenyl radical.
139/141[C₇H₄Cl]⁺Represents the 4-chlorobenzoyl cation.
111[C₆H₅Cl]⁺˙Represents the chlorophenyl cation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.[13]
  • Self-Validation: The observation of the correct molecular ion peak, along with the characteristic isotopic pattern for two chlorine atoms, is exceptionally strong evidence for the elemental composition. The fragmentation pattern, when logically pieced back together, should be fully consistent with the proposed structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Integrated Data Analysis: A Holistic Approach

The true power of this multi-technique approach lies in the synthesis of all data points. Each spectrum provides a piece of the puzzle, and their collective agreement builds an unassailable case for the structure of this compound.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for integrating the data from each spectroscopic method to arrive at a validated structure.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Primary Data Interpretation cluster_2 Structural Hypothesis Generation cluster_3 Validation and Confirmation cluster_4 Conclusion HNMR ¹H NMR HNMR_Data Proton Environments Splitting Patterns Integration HNMR->HNMR_Data CNMR ¹³C NMR CNMR_Data Carbon Skeleton Functional Group Regions CNMR->CNMR_Data IR IR Spectroscopy IR_Data Key Functional Groups (C=O, NO₂, C-Cl) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Hypothesis Proposed Structure: This compound HNMR_Data->Hypothesis Connectivity CNMR_Data->Hypothesis Carbon Count IR_Data->Hypothesis Functional Groups MS_Data->Hypothesis Composition Validation Is Data Consistent with Hypothesis? Hypothesis->Validation Validation->Hypothesis No, Re-evaluate Conclusion Structure Validated Validation->Conclusion Yes

Caption: Workflow for Spectroscopic Structure Validation.

Conclusion

The structural validation of this compound is achieved with a high degree of confidence through the congruent application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides distinct, yet corroborating, evidence. The NMR spectra define the precise proton and carbon environments, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry establishes the molecular formula and characteristic fragmentation. This integrated, multi-faceted approach represents the gold standard in chemical analysis, ensuring the identity and purity of the target compound and upholding the principles of scientific integrity.

References

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Chemistry LibreTexts. Infrared of nitro compounds.
  • Unknown. Table of Characteristic IR Absorptions.
  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Z Rechtsmed.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • University of Calgary. 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • UCLA. IR Spectroscopy Tutorial: Nitro Groups.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • BenchChem.
  • eGyanKosh.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges.
  • Oregon St
  • Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

A Comparative Guide to the Biological Activity of 4,4'-Dichloro-3-nitrobenzophenone and Its Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzophenone scaffold represents a privileged structure, a versatile template from which a multitude of biologically active compounds have been derived. The strategic placement of various functional groups onto its diarylketone core can dramatically influence its pharmacological profile, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into the anticipated biological activity of a specific, yet understudied, derivative: 4,4'-Dichloro-3-nitrobenzophenone.

While direct experimental data on this compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs provides a robust framework for predicting its biological potential. By examining the influence of its key chemical features—the chlorine and nitro substituents—we can construct a compelling narrative based on structure-activity relationships (SAR). This guide will synthesize findings from various studies on halogenated and nitrated benzophenones to offer a comparative analysis, supported by detailed experimental protocols for key biological assays.

The Benzophenone Core: A Foundation for Diverse Bioactivity

The fundamental structure of benzophenone, consisting of two phenyl rings attached to a central carbonyl group, provides a unique combination of lipophilicity and hydrogen-bonding capability. This allows for diverse interactions with biological targets. The true pharmacological potential, however, is unlocked through the introduction of various substituents that modulate the electronic and steric properties of the molecule.

This compound: An Unexplored Candidate

This compound is characterized by the presence of two chlorine atoms and a nitro group. The chlorine atoms, being electron-withdrawing and lipophilic, can enhance membrane permeability and potentially engage in halogen bonding with biological macromolecules. The nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic distribution of the phenyl ring and is a known pharmacophore in various antimicrobial and cytotoxic agents. The specific substitution pattern of this compound, with a chlorine atom para to the carbonyl on one ring and both a chlorine and a nitro group on the other, suggests a unique electronic and steric profile that warrants investigation.

Comparative Biological Activities of Benzophenone Analogs

To elucidate the potential bioactivity of this compound, we will examine experimental data from structurally related analogs. The following sections will compare the cytotoxic and antimicrobial activities of various substituted benzophenones, with a focus on the contributions of chloro and nitro functionalities.

Cytotoxic Activity: A Tale of Halogenation and Nitration

The benzophenone scaffold has been extensively explored for its anticancer potential. The introduction of halogen and nitro groups can significantly enhance cytotoxicity against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Benzophenone Analogs

Compound/AnalogCell Line(s)IC50 (µM)Key Structural FeaturesReference
Benzophenone Glucopyranoside DerivativeEsophageal, stomach, and prostate cancer cell lines< 10Benzophenone with glucoside and acetyl groups[1]
GarcinolHuman leukemia cell linesPotentPolyisoprenylated benzophenone with multiple hydroxyl groups[2]
XanthochymolHuman leukemia cell linesMore potent than garcinolPolyisoprenylated benzophenone with a bicyclic core[2]
Aminobenzophenone DerivativeHuman peripheral blood mononuclear cells0.006 - 0.014 (for inhibition of IL-1β and TNF-α)Amino and chloro substitutions[3]
Benzophenone-3 (Oxybenzone)Rat thymocytes300 (significant cell mortality)Hydroxy and methoxy groups[4]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of chlorine atoms on the benzophenone rings is often associated with increased cytotoxic activity. This is attributed to enhanced lipophilicity, which facilitates cell membrane penetration, and the potential for specific interactions with target proteins. Studies on chlorinated benzophenone derivatives isolated from a marine fungus demonstrated potent antifouling and antimicrobial activities, with some also exhibiting cytotoxicity.[5] The position of the chlorine atom is also critical, influencing the overall electronic and steric properties of the molecule.

  • Nitro Group: The nitro group is a well-known "warhead" in medicinal chemistry, particularly in the context of antimicrobial and anticancer agents. Its strong electron-withdrawing nature can render the molecule more susceptible to bioreduction within cells, leading to the formation of reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage DNA.[6] The combination of a nitro group with halogen atoms, as seen in this compound, is a common strategy to enhance biological activity.

Based on these SAR principles, it is plausible to hypothesize that this compound possesses significant cytotoxic potential. The combination of two chlorine atoms and a nitro group likely contributes to enhanced cellular uptake and the generation of cytotoxic reactive species.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Benzophenone derivatives have also shown promise as antimicrobial agents. The presence of halogens and nitro groups is a recurring theme in the design of effective antibacterial and antifungal compounds.

Table 2: Comparative Antimicrobial Activity of Benzophenone Analogs

Compound/AnalogTarget Organism(s)MIC (µg/mL)Key Structural FeaturesReference
2,2′,4-TrihydroxybenzophenoneGram-positive and Gram-negative bacteria62.5 - 250Multiple hydroxyl groups[7]
Benzophenone fused Azetidinone DerivativesStaphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Penicillium chrysogenum12.5 - 100Benzophenone fused with a β-lactam ring[8]
Garcinia Benzophenone DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.1 - 12.5Polyisoprenylated benzophenones[9]
Halogenated Nitro CompoundsBacteria and FungiActiveGeneral class of compounds[10]

Structure-Activity Relationship Insights:

  • Halogenation: Chlorinated phenols and related structures are known for their antimicrobial properties. The introduction of chlorine atoms to the benzophenone scaffold can enhance its ability to disrupt microbial cell membranes and interfere with essential cellular processes.[5]

  • Nitro Group: Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals.[6] This selective activation within microbial cells provides a degree of specificity. The presence of a nitro group in this compound strongly suggests potential antimicrobial activity.

Considering the established antimicrobial properties of both chlorinated and nitrated aromatic compounds, it is highly probable that this compound would exhibit activity against a range of bacterial and fungal pathogens.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound and its analogs, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[7][11] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare Microbial Inoculum C Inoculate Wells A->C B Prepare Compound Dilutions in 96-well Plate B->C D Incubate (18-24h) C->D E Visually Determine MIC D->E F Determine MBC (Optional) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the known activities of its structural analogs, a plausible mechanism of action for the cytotoxic effects of this compound involves the induction of oxidative stress and subsequent apoptosis.

Hypothetical_MoA Compound This compound CellMembrane Cellular Uptake Compound->CellMembrane Nitroreduction Intracellular Nitroreduction (Nitroreductases) CellMembrane->Nitroreduction ROS Reactive Oxygen Species (ROS) Generation Nitroreduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical mechanism of cytotoxicity for this compound.

This proposed pathway suggests that upon entering the cell, the nitro group of this compound is reduced by intracellular nitroreductases, leading to the formation of reactive oxygen species (ROS). The resulting oxidative stress can cause damage to cellular components, including mitochondria. Mitochondrial dysfunction can then trigger the activation of caspases, a family of proteases that execute the apoptotic program, ultimately leading to programmed cell death.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential as a cytotoxic and antimicrobial agent. The presence of both chloro and nitro substituents suggests a high likelihood of significant biological activity.

This guide serves as a call to action for further investigation into this and other understudied benzophenone derivatives. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically validate these hypotheses. Future studies should focus on synthesizing this compound and evaluating its activity in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. The rich chemical space of substituted benzophenones undoubtedly holds many more secrets waiting to be unlocked, offering exciting opportunities for the discovery of novel drugs to address pressing medical needs.

References

Sources

A comparative analysis of the reactivity of 4,4'-Dichloro-3-nitrobenzophenone with other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Reactivity of 4,4'-Dichloro-3-nitrobenzophenone and Other Nitroaromatic Compounds

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed comparative analysis of the reactivity of this compound, contrasting its performance in key synthetic transformations with other widely used nitroaromatic compounds. The content herein is grounded in established chemical principles and supported by experimental frameworks to ensure scientific integrity and practical utility.

Introduction: The Strategic Role of Nitroaromatics in Synthesis

Nitroaromatic compounds are foundational building blocks in organic synthesis, prized for the versatile reactivity conferred by the nitro group (-NO₂). This powerful electron-withdrawing group fundamentally alters the electronic landscape of the aromatic ring, making it susceptible to nucleophilic attack and enabling the nitro group's facile reduction to a primary amine—a critical functional handle for constructing complex molecular architectures.[1][2]

Among these valuable intermediates, this compound stands out due to its unique structural features: two distinct chlorine atoms available for substitution and a reducible nitro group. Its utility is best understood by comparing its reactivity against benchmarks like the highly activated 1-chloro-2,4-dinitrobenzene (DNCB) and the less activated p-nitrochlorobenzene. This analysis is crucial for rational reaction design and the optimization of synthetic pathways in pharmaceutical and fine chemical manufacturing.[3][4]

Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings.[1] The reaction's viability hinges on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[5][6]

Mechanistic Underpinnings: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group.[7][8] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount; electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge, thereby lowering the activation energy and accelerating the reaction.[5][8]

SNAr_Mechanism Figure 1: S Ar Reaction Mechanism A Nitroaryl Halide + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance-Stabilized Anion) A->B Addition (Rate-Determining Step) C Substituted Product + Leaving Group (X⁻) B->C Elimination Hydrogenation_Workflow Figure 2: Workflow for Catalytic Hydrogenation A Charge Reactor: Substrate, Solvent, Catalyst B Seal and Purge with N₂ (Remove O₂) A->B C Purge and Pressurize with H₂ B->C D Stir Vigorously (Monitor H₂ Uptake) C->D E Vent and Purge with N₂ D->E Reaction Complete F Filter through Celite (Remove Catalyst) E->F G Concentrate Filtrate F->G H Isolate Amine Product G->H

Sources

A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,4'-Dichloro-3-nitrobenzophenone is a critical starting material in the synthesis of various pharmaceuticals, most notably as a key precursor to the non-nucleoside reverse transcriptase inhibitor Nevirapine. The efficiency and purity of this intermediate directly impact the viability of the entire manufacturing process. The predominant synthetic route is the Friedel-Crafts acylation of chlorobenzene with 4-chloro-3-nitrobenzoyl chloride. The choice of catalyst in this electrophilic aromatic substitution is paramount, governing reaction yield, selectivity, cost, and environmental impact. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and protocols, to assist researchers in making informed decisions for both laboratory and industrial-scale synthesis.

The Core Reaction: Friedel-Crafts Acylation

The fundamental transformation involves the reaction of 4-chloro-3-nitrobenzoyl chloride with chlorobenzene. A catalyst is required to activate the acyl chloride, generating a highly electrophilic acylium ion that is subsequently attacked by the electron-rich chlorobenzene ring.[1] The chlorine substituent on the chlorobenzene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, this compound, is overwhelmingly favored.[2][3]

The primary challenge lies in the deactivating nature of both the nitro group on the acylating agent and the chloro group on the substrate, which can inhibit the reaction.[4] This necessitates a careful selection of the catalyst to achieve desirable reaction rates and yields.

Visualization: General Reaction Scheme

sub 4-Chloro-3-nitrobenzoyl Chloride + Chlorobenzene prod This compound sub->prod + HCl cat Catalyst cat->sub Activates

Caption: Generalized Friedel-Crafts acylation for this compound synthesis.

Catalyst Comparison: From Traditional Workhorses to Green Alternatives

The selection of a catalyst is a critical decision, balancing reactivity, cost, safety, and environmental concerns. We will explore the performance of traditional Lewis acids and contrast them with modern solid acid catalysts.

Conventional Lewis Acids: AlCl₃ and FeCl₃

Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the most traditional and widely documented catalysts for Friedel-Crafts reactions.[5][6] They function by coordinating with the acyl chloride, facilitating the formation of the reactive acylium ion.[7]

Mechanism Insight: The Lewis acid abstracts the chloride from the acyl chloride, generating a positively charged acylium ion. This electrophile is then attacked by the pi-electrons of the chlorobenzene ring. A subsequent deprotonation restores aromaticity and releases the catalyst.[1] However, the ketone product can form a stable complex with the Lewis acid, often necessitating stoichiometric or even excess amounts of the catalyst and a hydrolytic workup to liberate the product.[7]

Causality Behind Experimental Choices:

  • Stoichiometric Amounts: Due to the strong complexation between the Lewis acid and the carbonyl group of the benzophenone product, more than a catalytic amount is required. Typically, 1.3 to 1.5 molar equivalents of AlCl₃ are used to drive the reaction to completion.[8]

  • Anhydrous Conditions: AlCl₃ and FeCl₃ are highly sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive and generating corrosive HCl gas. All reagents and equipment must be scrupulously dried.

  • Quenching: The reaction must be carefully quenched, typically by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid, to decompose the catalyst-ketone complex and separate the product.[4][7]

Performance Data: Traditional Lewis Acids

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key Observations & DrawbacksReference
AlCl₃ 1.3 - 1.5 equiv.Benzene/Chlorobenzene80 - 904 - 6~90-95%High yield, but requires stoichiometric amounts. Corrosive, moisture-sensitive, generates large volumes of acidic aqueous waste.[8]
FeCl₃ StoichiometricDichloromethaneReflux5 - 8~85-90%Less reactive than AlCl₃ but cheaper and slightly less moisture-sensitive. Still poses significant waste disposal challenges.[9][9][10]

Experimental Protocol: AlCl₃-Catalyzed Synthesis

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (for HCl). Ensure all glassware is oven-dried.

  • Catalyst Suspension: Under an inert atmosphere (e.g., Nitrogen), charge the flask with anhydrous aluminum chloride (1.4 equivalents). Add chlorobenzene (which acts as both solvent and reactant, ~3-5 equivalents).

  • Reactant Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of chlorobenzene and add it to the dropping funnel. Add the solution dropwise to the catalyst suspension over 60-90 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction's progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, cautiously pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (e.g., from ethanol).

Solid Acid Catalysts: The Green Chemistry Approach

To overcome the environmental and handling issues associated with traditional Lewis acids, significant research has focused on developing heterogeneous, reusable solid acid catalysts.[5] These catalysts, such as zeolites, offer simplified product separation, reduced waste, and the potential for catalyst regeneration and reuse.[11][12]

Mechanism Insight: Solid acids like zeolites possess Brønsted and/or Lewis acid sites within their porous structures.[13] For Friedel-Crafts acylation, the reaction is believed to occur on these active sites within the zeolite pores. The shape-selective nature of zeolites can also enhance selectivity towards the desired para-isomer.[14]

Causality Behind Experimental Choices:

  • Catalyst Activation: Zeolites often require thermal activation (calcination) before use to remove adsorbed water from the acid sites, which is crucial for catalytic activity.

  • Higher Temperatures: Reactions with solid acid catalysts often require higher temperatures compared to their homogeneous counterparts to achieve comparable reaction rates.

  • Solvent Choice: The choice of solvent can influence catalyst activity and prevent pore blockage. High-boiling, non-polar solvents are often preferred.

Performance Data: Solid Acid Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key Observations & AdvantagesReference
Zeolite H-Beta 20 wt%o-dichlorobenzene150-1808 - 12~80-88%Reusable, non-corrosive, simple filtration to separate. Lower yield and harsher conditions than AlCl₃.[14][15]
Montmorillonite K-10 Clay 30 wt%None (Solvent-free)130 - 1406 - 10~75-85%Environmentally benign, low cost, solvent-free conditions possible. Catalyst deactivation can be an issue.[6]

Experimental Protocol: Zeolite H-Beta Catalyzed Synthesis

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 450-500 °C for 4 hours under a flow of dry air or nitrogen. Allow it to cool to room temperature in a desiccator.

  • Setup: In a flask equipped with a stirrer and condenser, add the activated Zeolite H-Beta (20% by weight of the limiting reagent), 4-chloro-3-nitrobenzoyl chloride (1 equivalent), and chlorobenzene (3-5 equivalents).

  • Reaction: Heat the stirred mixture to 160 °C. Monitor the reaction by taking small aliquots and analyzing them via GC or HPLC.

  • Work-up: After the reaction reaches completion (typically 8-12 hours), cool the mixture to room temperature.

  • Catalyst Recovery: Separate the catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., toluene), dried, and calcined for reuse.

  • Purification: The filtrate contains the product. Remove the excess chlorobenzene under vacuum. The resulting crude product can be purified by recrystallization.

Visualization: Catalyst Selection Workflow

start Start: Select Catalyst for Synthesis priority What is the primary priority? start->priority yield Highest Possible Yield & Speed priority->yield Performance green Environmental Impact & Reusability priority->green Sustainability alcl3 Use AlCl₃ (Stoichiometric) yield->alcl3 zeolite Use Zeolite H-Beta (Catalytic) green->zeolite alcl3_pros Pros: - Very High Yield (>90%) - Fast Reaction alcl3->alcl3_pros alcl3_cons Cons: - Stoichiometric Waste - Corrosive, Moisture Sensitive - Difficult Work-up alcl3->alcl3_cons zeolite_pros Pros: - Reusable Catalyst - 'Green' Process - Simple Filtration Work-up zeolite->zeolite_pros zeolite_cons Cons: - Lower Yield (~85%) - Slower Reaction - Higher Temperature Required zeolite->zeolite_cons

Caption: Decision workflow for catalyst selection based on research or production priorities.

Conclusive Summary and Future Outlook

The synthesis of this compound presents a classic case study in the evolution of catalytic chemistry.

  • For maximum yield and reaction speed , particularly in a laboratory setting where waste disposal is manageable, the traditional Aluminum Chloride (AlCl₃) catalyzed method remains a highly effective choice. Its primary drawbacks are the stoichiometric requirement and the generation of significant hazardous waste, making it less ideal for large-scale, environmentally conscious manufacturing.[8]

  • For sustainable and industrial applications , solid acid catalysts like Zeolite H-Beta represent the future.[12] While they currently may require more forcing conditions and result in slightly lower yields, the benefits of catalyst reusability, drastically reduced waste streams, and simplified, non-corrosive work-up procedures are compelling.[11][14] These advantages align with the principles of green chemistry and offer significant long-term economic and environmental benefits.

Future research will likely focus on enhancing the activity of solid acid catalysts to allow for milder reaction conditions and improved yields, potentially through the synthesis of hierarchical zeolites with improved accessibility to active sites or the development of novel supported catalyst systems. This would bridge the performance gap with traditional Lewis acids while retaining the crucial environmental advantages.

References

  • Benchchem. (n.d.). Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Asmita, et al. (2023). Catalytical reduction in green chemistry. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(2), 312-323.
  • International Journal of Chemical Studies. (2015).
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Doyle, A. M., et al. (2019).
  • Scribd. (n.d.).
  • Tomifuji, R., et al. (2018). FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Organic Letters, 20(23), 7474-7477.
  • Filo. (2024).
  • MDPI. (2020). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
  • Shamzhy, M. (2021).
  • Shamzhy, M. (2023).
  • Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077–1104.
  • ResearchGate. (n.d.).
  • Darvish, F., & Khazraee, S. (2015). FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. Semantic Scholar.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Chemical Intermediate

4,4'-Dichloro-3-nitrobenzophenone (DCNB) is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of quality assurance. The selection of an appropriate analytical method—and, critically, the demonstration of its suitability for purpose—is a decision that carries significant weight in research, development, and manufacturing.

This guide provides an in-depth comparison of two primary analytical techniques for the characterization of DCNB: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of procedures to explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[3][4]

Furthermore, we will detail the process of cross-validation, a critical exercise to ensure that different analytical methods yield comparable and consistent results, thereby providing a comprehensive and validated understanding of the analyte.[5][6] This document is intended for researchers, scientists, and drug development professionals who require a practical, scientifically rigorous framework for method selection, implementation, and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally sensitive compounds. For a molecule like DCNB, a reversed-phase HPLC method offers a reliable approach for assay and impurity determination.

The Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. DCNB, being a moderately polar molecule, will interact with the non-polar stationary phase. By carefully controlling the composition of the mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile, we can control the elution time of DCNB and separate it from potential impurities or related substances. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength where it strongly absorbs light.

Experimental Protocol: HPLC-UV Analysis of DCNB

This protocol is designed as a robust starting point for method development and validation.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the DCNB sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. Mix thoroughly.

    • Further dilute this stock solution as required to fall within the calibration range (e.g., dilute 1.0 mL to 100.0 mL for a nominal concentration of 5 µg/mL).

  • Instrumentation & Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.[7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 90
      20.0 90
      20.1 40

      | 25.0 | 40 |

Causality Behind Experimental Choices
  • C18 Column: This is the most common reversed-phase column and provides excellent retention and separation for a wide range of moderately polar compounds like benzophenone derivatives.[9]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates any residual silanols on the silica-based column packing, which prevents peak tailing for polar analytes and ensures sharp, symmetrical peaks.[8]

  • Gradient Elution: A gradient program, which increases the percentage of the strong organic solvent (acetonitrile) over time, is crucial. It ensures that the main DCNB peak elutes with a good shape and reasonable retention time, while also having sufficient elution strength to resolve and elute both more polar (early eluting) and less polar (late eluting) impurities within a single run.

  • Detection at 270 nm: DCNB possesses chromophores (the benzoyl group and the nitro-substituted aromatic ring) that absorb UV light. A wavelength of 270 nm is chosen to maximize sensitivity while minimizing interference from the mobile phase.[10]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Diluent Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Generate Report (Assay, Purity %) Quantify->Report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds and excels at identifying unknown impurities.

The Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is carried by an inert carrier gas (like helium) through the column, which contains a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. As components exit the column, they enter the ion source of the mass spectrometer. Here, they are fragmented into ions in a reproducible pattern. The mass spectrometer then separates these ions based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical "fingerprint," allowing for highly specific identification and quantification.[11]

Experimental Protocol: GC-MS Analysis of DCNB
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the DCNB sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a high-purity solvent such as ethyl acetate or dichloromethane. Mix thoroughly.

    • This stock solution (100 µg/mL) can be further diluted to prepare calibration standards.

  • Instrumentation & Conditions:

    • GC-MS System: An Agilent 8890 GC coupled with a 7000D Triple Quadrupole MS or equivalent.[12]

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for assay).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of DCNB (e.g., m/z 295, 173, 139).

Causality Behind Experimental Choices
  • HP-5ms Column: This is a low-polarity, robust, and versatile column suitable for a wide array of semi-volatile organic compounds. Its "ms" designation indicates low bleed, which is critical for achieving low detection limits and clean mass spectra.[13]

  • Splitless Injection: For quantifying low-level impurities, a splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity.

  • Oven Program: The temperature program starts at a moderate temperature to focus the analytes at the head of the column and then ramps up to elute DCNB and any higher-boiling impurities in a reasonable timeframe, ensuring they form sharp peaks.

  • Electron Ionization (EI): EI is a "hard" ionization technique that creates extensive and reproducible fragmentation. This is highly advantageous for structural elucidation and allows for the confident identification of compounds by matching their spectra against established libraries (e.g., NIST).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Solvent Inject Inject & Vaporize in GC Inlet Prep->Inject Separate Separation on HP-5ms Column (Temp Program) Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Analysis (Scan or SIM) Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Identify via Mass Spectrum Extract->Identify Quantify Quantify vs. Internal Standard Extract->Quantify

Caption: High-level workflow for the GC-MS analysis of this compound.

Performance Comparison and Validation Parameters

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] According to ICH guidelines, key performance characteristics must be evaluated.[14][15][16] The table below provides an objective comparison of the expected performance of the two methods for DCNB analysis.

Validation Parameter HPLC-UV GC-MS Rationale & Insights
Specificity Good to ExcellentExcellentHPLC specificity relies on chromatographic resolution.[17] GC-MS provides orthogonal confirmation through unique mass fragmentation patterns, making it superior for unequivocal identification.[3]
Linearity & Range Excellent (typically 0.1 - 100 µg/mL)Excellent (typically 0.01 - 10 µg/mL)Both techniques exhibit excellent linearity over several orders of magnitude. The GC-MS range is typically at lower concentrations due to its higher sensitivity.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. GC-MS accuracy can sometimes be affected by inlet activity or matrix effects if not properly optimized.
Precision (%RSD) ≤ 1.5%≤ 5%HPLC generally offers superior precision for routine assays due to the stability of liquid-phase injections compared to the complexities of GC vaporization and injection.[16]
Limit of Quantification (LOQ) ~50-100 ng/mL~0.5-5 ng/mL (SIM mode)GC-MS, especially in SIM mode, is significantly more sensitive, making it the clear choice for trace impurity analysis.
Robustness HighModerate to HighHPLC methods are typically very robust. GC methods can be sensitive to changes in inlet liner condition, carrier gas flow, and column aging.
The Cross-Validation Protocol: Bridging the Methods

Cross-validation is the process of demonstrating that two distinct analytical methods are equivalent for a specific purpose.[5][18] This is essential when, for example, a routine QC method (HPLC-UV) and a reference or investigational method (GC-MS) are used within the same product lifecycle.[6]

Objective

To demonstrate that the validated HPLC-UV and GC-MS methods provide comparable quantitative results for the assay of this compound.

Step-by-Step Cross-Validation Procedure
  • Sample Set Preparation: Prepare a minimum of 6 independent samples of DCNB. These should include samples spiked with known impurities (if available) and should cover the intended quantification range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using the validated HPLC-UV method and the validated GC-MS method.

  • Data Compilation: Record the assay value (%) obtained for each sample from both analytical procedures.

  • Statistical Comparison:

    • Calculate the mean, standard deviation, and %RSD for the results from each method.

    • For each sample, calculate the percentage difference between the mean result from the HPLC-UV method and the GC-MS method.

  • Acceptance Criteria: The results are considered equivalent if the percentage difference for each sample is within a pre-defined limit, typically not more than ±15.0%.[6]

Cross-Validation Decision Logic

CrossValidation start Prepare Sample Set (n≥6, varied levels) hplc Analyze by Validated HPLC-UV start->hplc gcms Analyze by Validated GC-MS start->gcms compare Statistically Compare Results (% Difference) hplc->compare gcms->compare pass Conclusion: Methods are Equivalent compare->pass All Results Meet Acceptance Criteria? (e.g., ≤15% Diff) [YES] fail Investigate Discrepancy (Method Bias, Sample Prep) compare->fail [NO]

Caption: Decision workflow for the cross-validation of HPLC-UV and GC-MS methods.

Senior Application Scientist's Recommendations

The choice between HPLC-UV and GC-MS is not about which method is "better," but which is more fit-for-purpose.

  • For Routine Quality Control (QC) and Batch Release: The HPLC-UV method is highly recommended. Its superior precision, robustness, and ease of use make it ideal for high-throughput environments where the primary goal is to confirm the identity and purity of DCNB against a known reference standard.

  • For Impurity Identification and Trace Analysis: The GC-MS method is the authoritative choice. Its high sensitivity is essential for detecting trace-level impurities, and its specificity provides unequivocal structural information needed to identify unknown by-products or degradants. This capability is invaluable during process development, stability studies, and troubleshooting.

Integrated Strategy: The most robust analytical strategy involves using both methods orthogonally. Employ the validated HPLC-UV method for all routine release testing. Concurrently, use the GC-MS method to characterize reference standards, investigate any out-of-specification results from the HPLC method, and perform in-depth impurity profiling on representative batches. A successful cross-validation study provides the critical link, ensuring that the data from both platforms are reliable and interchangeable, giving you ultimate confidence in your analytical results.

References
  • Pharmatech Associates. (2020).
  • SIELC Technologies. Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R2)
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonis
  • European Bioanalysis Forum. (2017).
  • Ohtsu, Y., et al. (2014).
  • Taylor & Francis. Analytical methods – Knowledge and References.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene.
  • International Council for Harmonisation. (2023).
  • AMSbiopharma. (2025).
  • Ministry of the Environment, Japan. III Analytical Methods.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzophenone.
  • Google Patents. (2015). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Stolarczyk, B., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
  • Agilent Technologies. (2015).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • United States Patent Office.
  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method.

Sources

A Senior Application Scientist's Guide to the In-Silico Prediction of Properties of 4,4'-Dichloro-3-nitrobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the ability to predict the properties of novel chemical entities prior to their synthesis is not merely an advantage; it is a necessity. The high attrition rates of drug candidates, often due to unfavorable pharmacokinetic or toxicity profiles, underscore the critical need for early-stage assessment.[1][2] In-silico methodologies provide a rapid and cost-effective means to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby enabling a more rational design of drug candidates.[2][3][4][5] This guide provides a comprehensive overview of the principles and practical application of in-silico tools for predicting the properties of a series of hypothetical derivatives of 4,4'-Dichloro-3-nitrobenzophenone, a scaffold of interest in medicinal chemistry.

The Rationale for In-Silico Analysis in Drug Discovery

The journey of a drug from conception to market is fraught with challenges, with a staggering 90% of candidates failing during clinical trials.[4] A significant portion of these failures can be attributed to poor ADMET properties.[1][6] The "fail early, fail cheap" paradigm is therefore a cornerstone of modern drug discovery, and in-silico ADMET prediction is a key enabling strategy.[2] By computationally screening compounds, we can prioritize those with a higher probability of success, thereby optimizing resource allocation and reducing the reliance on extensive animal testing.[7]

This guide will focus on a multi-faceted in-silico approach, encompassing the prediction of fundamental physicochemical properties, pharmacokinetic profiling, and key toxicity endpoints. We will explore how these predictions are generated and how they can be cohesively interpreted to guide the selection and optimization of lead compounds.

The Core Scaffold: this compound

The parent compound, this compound, possesses a chemical structure with features that warrant careful consideration in a drug design context. The presence of a nitroaromatic group, for instance, can be a liability due to potential genotoxicity.[8][9] Therefore, understanding how modifications to this scaffold impact its overall property profile is paramount.

For the purpose of this guide, we will consider a hypothetical series of derivatives where one of the chloro substituents is replaced by various functional groups, allowing us to explore the impact of these changes on the predicted properties.

A Multi-pronged Approach to In-Silico Property Prediction

Our in-silico evaluation will be structured around three key pillars:

  • Physicochemical Property Prediction: These fundamental properties govern a molecule's behavior in a biological system.[10][11][12][13][14]

  • ADMET Profiling: This involves predicting the pharmacokinetic and toxicity profiles of the compounds.[15][16]

  • Specific Toxicity Endpoint Prediction: A deeper dive into critical toxicity concerns such as cardiotoxicity and mutagenicity.

The following diagram illustrates the overall workflow for our in-silico analysis:

In-Silico Prediction Workflow Overall In-Silico Property Prediction Workflow cluster_Input Input cluster_Prediction Prediction Modules cluster_Analysis Analysis & Decision Making Molecule_Structure 2D Structure of This compound Derivatives Physicochemical Physicochemical Properties (LogP, Solubility, pKa, etc.) Molecule_Structure->Physicochemical Calculate ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecule_Structure->ADMET Predict Toxicity Specific Toxicity Endpoints (hERG, Mutagenicity, etc.) Molecule_Structure->Toxicity Predict Data_Integration Data Integration & Comparison Physicochemical->Data_Integration ADMET->Data_Integration Toxicity->Data_Integration Lead_Selection Lead Candidate Selection & Optimization Data_Integration->Lead_Selection

Caption: A high-level overview of the in-silico property prediction workflow.

Part 1: Prediction of Physicochemical Properties

The physicochemical properties of a drug molecule are the foundation upon which its biological activity is built.[10][11][12][13][14] They influence everything from solubility and permeability to target binding and metabolism.

Key Physicochemical Descriptors and Their Importance:
  • Molecular Weight (MW): Affects diffusion and permeability. Generally, lower molecular weight is preferred for oral absorption.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. An optimal LogP range is crucial for balancing solubility and membrane permeability.[10]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is a good predictor of intestinal absorption and blood-brain barrier penetration.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development, impacting bioavailability.[12]

  • pKa: The ionization state of a molecule at a given pH affects its solubility, permeability, and target binding.

Experimental Protocol: Physicochemical Property Prediction
  • Structure Input: Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Tool Selection: Utilize a reliable in-silico tool for physicochemical property prediction. Several free and commercial options are available, such as SwissADME, ChemAxon, and ACD/Percepta.[17][18]

  • Calculation: Submit the chemical structures to the selected tool. The software will employ algorithms based on atomic contributions and fragment-based methods to calculate the various physicochemical descriptors.

  • Data Compilation: Tabulate the predicted values for each derivative for comparative analysis.

Part 2: In-Silico ADMET Profiling

A comprehensive ADMET profile is essential for assessing the drug-likeness of a compound.[2][3][4][5]

Key ADMET Parameters:
  • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

  • Blood-Brain Barrier (BBB) Permeability: Crucial for drugs targeting the central nervous system, and an important consideration for avoiding off-target effects.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the bioavailability of drugs.[19][20][21][22][23] Predicting whether a compound is a substrate or inhibitor of P-gp is therefore critical.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.[24][25][26][27][28]

  • AMES Mutagenicity: A predictor of the mutagenic potential of a compound.

Experimental Protocol: ADMET Prediction
  • Tool Selection: Choose a suitable ADMET prediction tool. Several web-based servers and standalone software packages are available, including admetSAR, PreADMET, and various commercial platforms like Schrödinger's ADMET Predictor and ACD/Tox Suite.[17][29][30][31][32]

  • Model Selection: For each ADMET endpoint, the software utilizes pre-built Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms.[6] These models are trained on large datasets of compounds with known experimental values.

  • Prediction: Input the structures of the derivatives into the chosen platform. The software will calculate a range of molecular descriptors for each compound and use these as input for the predictive models.[33][34][35][36][37]

  • Results Interpretation: The output will typically be a qualitative prediction (e.g., "High" or "Low" GI absorption) or a quantitative value (e.g., a probability score for hERG inhibition).

The following diagram illustrates the general process of QSAR model development and application:

QSAR Workflow General QSAR Model Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Prediction Prediction for New Compounds Dataset Dataset of Molecules with Known Biological Activity Descriptors Calculation of Molecular Descriptors Dataset->Descriptors Algorithm Application of a Statistical/Machine Learning Algorithm Descriptors->Algorithm QSAR_Model Generated QSAR Model Algorithm->QSAR_Model Validation Internal & External Validation QSAR_Model->Validation Predicted_Activity Predicted Biological Activity QSAR_Model->Predicted_Activity Validation->QSAR_Model Refinement New_Compound New Compound Structure New_Descriptors Calculation of Descriptors for New Compound New_Compound->New_Descriptors New_Descriptors->QSAR_Model Input to Model

Caption: A simplified workflow for developing and applying a QSAR model.

Comparative Analysis of this compound Derivatives

To illustrate the utility of this in-silico approach, let's consider a hypothetical set of derivatives of this compound where one of the 4-chloro substituents is replaced with different functional groups.

DerivativeR-groupPredicted LogPPredicted LogSPredicted GI AbsorptionPredicted BBB PermeantPredicted hERG InhibitorPredicted AMES Mutagenicity
Parent -Cl4.5-5.2HighYesHigh ProbabilityHigh Probability
1 -OH3.8-4.5HighNoMedium ProbabilityHigh Probability
2 -NH23.5-4.2HighNoMedium ProbabilityMedium Probability
3 -OCH34.3-5.0HighYesHigh ProbabilityHigh Probability
4 -COOH3.2-3.8LowNoLow ProbabilityHigh Probability
5 -CN4.0-4.8HighYesHigh ProbabilityHigh Probability

Disclaimer: The values in this table are for illustrative purposes and are not the result of actual calculations from a specific software. They are intended to demonstrate the type of comparative data that can be generated.

  • The introduction of polar groups like hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) tends to decrease lipophilicity (LogP) and increase aqueous solubility (LogS).

  • The carboxylic acid derivative is predicted to have low GI absorption, likely due to its increased polarity and potential for ionization.

  • The introduction of polar groups generally reduces the likelihood of BBB permeation.

  • The amino derivative shows a potential reduction in predicted mutagenicity, a desirable outcome.

  • The parent compound and several derivatives are flagged as potential hERG inhibitors, highlighting a key area for optimization.

Part 3: Molecular Docking - A Glimpse into Target Interactions

While ADMET and physicochemical predictions provide a broad overview of a compound's properties, molecular docking can offer insights into its potential interactions with specific biological targets, including off-target interactions that can lead to toxicity. For example, docking studies against the hERG channel protein can help to rationalize the predicted cardiotoxicity and guide modifications to mitigate this risk.[24]

Experimental Protocol: Molecular Docking
  • Target Selection: Obtain the 3D structure of the protein of interest (e.g., the hERG potassium channel) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate the 3D conformers of the this compound derivatives.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the derivatives to the active site of the target protein.

  • Analysis: Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis for binding.

Conclusion and Future Directions

The in-silico prediction of the properties of this compound derivatives provides a powerful framework for guiding medicinal chemistry efforts. By integrating predictions of physicochemical properties, ADMET profiles, and specific toxicity endpoints, researchers can make more informed decisions about which compounds to synthesize and advance in the drug discovery pipeline. It is crucial to remember that in-silico predictions are models of reality and should be used in conjunction with experimental validation. However, as predictive algorithms and computational power continue to advance, the role of in-silico tools in shaping the future of drug discovery will only become more profound.

References

  • Arisoy, D. et al. (2007). Predictive models for HERG channel blockers: ligand-based and structure-based approaches. Current Medicinal Chemistry, 14(28), 3003-26. [Link]

  • Gleeson, M. P. et al. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 18(3), 392-414. [Link]

  • Wang, S. et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]

  • Sahoo, B. M. et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1073. [Link]

  • Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction. (2025). IEEE Access, 13, 81018-81028. [Link]

  • Deep Origin. (n.d.). Molecular Descriptors. Computational Chemistry Glossary. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research, 6(2), 455-463. [Link]

  • Li, Y. et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology, 43(10), 1462-1475. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. [Link]

  • Tega, Y. et al. (2021). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 18(2), 795-804. [Link]

  • Wang, S. et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Chen, L. et al. (2016). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. Molecules, 21(11), 1519. [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. [Link]

  • PharmaTutor. (2012). A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. [Link]

  • Tega, Y. et al. (2022). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry, 65(1), 475-486. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • Roy, K. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15152. [Link]

  • Salvi, A. et al. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of Computer-Aided Molecular Design, 27(4), 347-63. [Link]

  • Hao, Y. et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • Sahoo, B. M. et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1073. [Link]

  • ToxNavigation. (n.d.). Software Tools used in Computation Toxicology. [Link]

  • Do, N. T. et al. (2020). Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates. Journal of Chemical Information and Modeling, 60(9), 4447-4457. [Link]

  • Wisdomlib. (2025). Physicochemical properties of drug: Significance and symbolism. [Link]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. [Link]

  • Nguyen, T. H. et al. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. Pharmaceutics, 15(1), 289. [Link]

  • ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models. [Link]

  • Kumar, A. et al. (2016). Descriptors and their selection methods in QSAR analysis: paradigm for drug design. Frontiers in Pharmacology, 7, 21. [Link]

  • Kim, S. et al. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(10), 1645. [Link]

  • Fayet, G. et al. (2014). Global and Local QSPR Models to Predict the Impact Sensitivity of Nitro Compounds. Propellants, Explosives, Pyrotechnics, 39(5), 725-734. [Link]

  • ResearchGate. (2025). In Silico Prediction of Drug Properties. [Link]

  • Schrödinger. (n.d.). Computational Predictive Toxicology. [Link]

  • Hao, Y. et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • ResearchGate. (2018). Which tool is better for Toxicity prediction?. [Link]

  • Pantaleão, S. Q. et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 754. [Link]

  • Fayet, G. et al. (2014). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition. Journal of Molecular Modeling, 20(4), 2174. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Book Chapter. [Link]

  • Chandrasekaran, B. et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 896. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Protheragen. (n.d.). ADMET Prediction. [Link]

  • Khaldan, A. et al. (2025). Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors. Journal of Molecular Structure, 1313, 138356. [Link]

  • Yang, H. et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics, 11(1), 1-13. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Khaldan, A. et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry, 12(6), 7795-7811. [Link]

  • Li, Y. et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21659-21667. [Link]

Sources

Head-to-head comparison of the crystal growth methods for 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallization of 4,4'-Dichloro-3-nitrobenzophenone: A Head-to-Head Comparison of Growth Methodologies

For researchers in medicinal chemistry and materials science, the ability to produce high-quality single crystals of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The crystalline form of a compound dictates its physical properties, including solubility, stability, and bioavailability. Furthermore, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination. This compound (DCNB), a key intermediate in the synthesis of various organic compounds, presents a common challenge: obtaining crystals suitable for detailed analysis.[1][2]

This guide provides a head-to-head comparison of two fundamental and widely applicable crystal growth techniques—Slow Evaporation and Vapor Diffusion—as applied to DCNB. We will move beyond simple protocols to explore the underlying principles, offering insights into how experimental choices directly influence the quality of the final crystalline product.

The Critical Role of Crystallization

The arrangement of molecules in a crystal lattice is a highly specific, low-energy state. The process of crystallization is a self-purification method, as molecules that do not fit perfectly into the growing lattice are excluded into the solution. For a compound like DCNB, a well-defined crystalline form ensures batch-to-batch consistency and purity. The choice of crystallization method is therefore not trivial; it is a critical step that can dictate the success of subsequent structural analysis and development efforts.

Method 1: The Slow Evaporation Technique

The slow evaporation method is arguably the most straightforward approach to crystallization.[3] Its simplicity, however, belies the nuanced control required to achieve high-quality results. The technique relies on the gradual removal of solvent from a solution, which slowly increases the concentration of the solute until it surpasses the saturation point, inducing nucleation and subsequent crystal growth.

Underlying Principles and Causality

The driving force of this method is supersaturation achieved through solvent removal. The rate of evaporation is the most critical experimental parameter. Rapid evaporation leads to a rapid increase in concentration, causing a cascade of nucleation events that result in many small, often intergrown and poorly-formed crystals.[4] Conversely, very slow evaporation allows the system to remain close to equilibrium. This promotes the formation of a limited number of nucleation sites, upon which solute molecules can deposit in an orderly fashion, leading to larger and more perfect crystals.

The choice of solvent is equally crucial. An ideal solvent should exhibit moderate volatility at the chosen temperature and dissolve the compound to a reasonable extent. Highly volatile solvents like dichloromethane or diethyl ether tend to evaporate too quickly, making controlled growth difficult.[4] Solvents with very low volatility can prolong the experiment indefinitely. For benzophenone derivatives, chlorinated solvents and aromatic hydrocarbons are often effective.[5][6]

Experimental Protocol: Slow Evaporation
  • Solvent Selection & Solution Preparation:

    • Begin by determining the solubility of DCNB in a range of candidate solvents (e.g., chloroform, toluene, ethyl acetate).

    • Prepare a near-saturated solution of DCNB in the chosen solvent (e.g., chloroform) at room temperature. Ensure all solid material is completely dissolved. Gentle warming can be used to dissolve the solute, but the solution must be allowed to cool back to room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[4]

  • Crystallization Setup:

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Cover the opening of the vial with parafilm. Using a needle, pierce one to three small pinholes in the parafilm. The number and size of these holes will regulate the rate of solvent evaporation.[6] For a less volatile solvent, a loosely placed cap or cotton plug may suffice.

  • Crystal Growth and Harvesting:

    • Allow the setup to stand undisturbed for several days to weeks. Monitor the vessel periodically for crystal formation without agitating it.

    • Once suitable crystals have formed and the majority of the solvent has evaporated, carefully retrieve the crystals from the remaining mother liquor using forceps or by decanting the supernatant.

    • Gently wash the crystals with a small amount of a solvent in which DCNB is poorly soluble (e.g., hexane) to remove any residual mother liquor and allow them to air dry.

Workflow for Slow Evaporation

Slow_Evaporation cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Dissolve DCNB in a suitable solvent (e.g., Chloroform) B Filter solution to remove particulate impurities A->B C Transfer to clean vial and cover with pin-holed Parafilm B->C D Place in an undisturbed, -stable environment C->D E Solvent slowly evaporates, increasing concentration D->E F Nucleation & Crystal Growth (Days to Weeks) E->F G Retrieve crystals from mother liquor F->G H Wash and dry crystals G->H

Caption: Workflow diagram for the Slow Evaporation crystallization method.

Method 2: The Vapor Diffusion Technique

Vapor diffusion is a more sophisticated and gentle technique that often yields superior quality crystals, especially when only small amounts of the compound are available.[3][7] The method induces crystallization by slowly decreasing the solubility of the compound in a solution. This is achieved by allowing the vapor of a volatile "anti-solvent" (a liquid in which the compound is insoluble) to diffuse into the solution.

Underlying Principles and Causality

This technique operates by gradually changing the composition of the solvent system. A solution of DCNB is prepared in a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a reservoir of a volatile anti-solvent.[8] The anti-solvent must be miscible with the good solvent and have a higher vapor pressure (i.e., be more volatile).[9]

Over time, the anti-solvent evaporates into the sealed atmosphere of the chamber and subsequently condenses into the DCNB solution. This slow introduction of the anti-solvent reduces the overall solubility of DCNB, gently pushing the solution toward supersaturation and inducing crystallization. The rate of diffusion is controlled by the volatility of the anti-solvent and the ambient temperature, offering a high degree of control over the crystallization process.[3] Placing the setup in a cooler environment, such as a refrigerator, can further slow the diffusion rate, allowing more time for large crystals to grow.[3][10]

Experimental Protocol: Vapor Diffusion
  • Solvent System Selection:

    • Identify a solvent in which DCNB is readily soluble (e.g., dichloromethane (DCM) or THF).

    • Identify a miscible anti-solvent in which DCNB is poorly soluble and which is more volatile than the primary solvent (e.g., pentane, hexane, or diethyl ether). A common and effective system could be DCM (solvent) and pentane (anti-solvent).

  • Crystallization Setup:

    • Dissolve a few milligrams of DCNB in a minimal amount of the solvent (DCM) in a small, narrow container like a 1-dram vial or an NMR tube.

    • Place this inner vial, uncapped, inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).

    • Carefully add the anti-solvent (pentane) to the outer vessel, ensuring the level is well below the top of the inner vial to prevent direct mixing. The volume of the anti-solvent can be adjusted to control the speed of crystallization.[3]

    • Seal the outer vessel tightly with a screw cap or parafilm to create a closed system.

  • Crystal Growth and Harvesting:

    • Place the sealed system in an undisturbed location.

    • Crystals should begin to form in the inner vial over a period of 1 to 7 days, depending on the solvent system and temperature.

    • Once crystals of sufficient size have grown, carefully open the chamber and remove the inner vial.

    • Quickly remove the crystals from the solvent/anti-solvent mixture, as changes in the system upon opening can sometimes cause them to redissolve.

    • Dry the crystals for analysis.

Workflow for Vapor Diffusion

Vapor_Diffusion cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Dissolve DCNB in a 'good' solvent (e.g., DCM) in an inner vial B Place inner vial into a larger, sealed outer vial A->B C Add volatile 'anti-solvent' (e.g., Pentane) to outer vial B->C D Anti-solvent vapor diffuses into the DCNB solution C->D Seal Chamber E Solubility of DCNB gradually decreases, inducing supersaturation D->E F Controlled Nucleation & Crystal Growth (Days) E->F G Open sealed chamber F->G H Retrieve and dry crystals from the inner vial G->H

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Key Synthetic Building Block

4,4'-Dichloro-3-nitrobenzophenone (CAS No. 31431-17-1; Molecular Formula: C₁₃H₇Cl₂NO₃) is a substituted benzophenone derivative that serves as a crucial intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyestuffs.[1][2][3][4] Its molecular structure, featuring a reactive nitro group and two chlorine atoms, makes it a versatile precursor for a range of chemical transformations.

However, the very reactions that make it a useful synthon—typically Friedel-Crafts acylation followed by nitration—can also introduce a variety of impurities.[5][6] These can include regioisomers, unreacted starting materials, and by-products from over-nitration or side reactions. For researchers in drug development and materials science, the purity of this starting material is not a trivial specification; it is a critical parameter that directly influences reaction yield, impurity profiles of the final product, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API) or the performance of a material.

This guide provides a comprehensive framework for researchers and quality control scientists to rigorously assess the purity of commercially available this compound. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CofAs) and establish a multi-faceted, in-house validation system. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the quality of this critical reagent.

A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and blind spots. A robust purity assessment, therefore, relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. This strategy minimizes the risk of hidden biases or undetected impurities.[7][8]

The workflow below illustrates a logical progression for the comprehensive purity analysis of a crystalline organic solid like this compound.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Absolute Purity & Structural Confirmation cluster_3 Data Synthesis & Decision Start Receive Commercial Batch of This compound MP Melting Point Analysis Start->MP Quick Purity Check HPLC Reverse-Phase HPLC-UV (Area % Purity) MP->HPLC Proceed if sharp melt GCMS GC-MS Analysis (Volatile Impurities ID) HPLC->GCMS Orthogonal Check qNMR Quantitative ¹H-NMR (Absolute Purity Assay) GCMS->qNMR Confirm Identity & Quantify Report Compile Data & Generate Internal Purity Report qNMR->Report Decision Accept or Reject Batch Report->Decision

Caption: Workflow for comprehensive purity analysis.

Experimental Protocols & Methodologies

Melting Point Analysis: A Rapid, Qualitative Indicator

Expertise & Causality: The melting point is a fundamental thermochemical property of a crystalline solid. For a pure compound, the melting transition occurs over a very narrow temperature range (typically < 2 °C).[9][10] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and consequently lowering and broadening the melting point range.[1][11][12] This phenomenon, known as melting point depression, makes it an excellent, rapid first-pass assessment of purity.[12][13] A broad melting range immediately signals the presence of significant impurities, warranting further investigation.

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few milligrams) of the this compound on a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.

  • Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[10]

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • For an unknown sample, perform a rapid preliminary heating to approximate the melting point.

    • Allow the apparatus to cool.

    • For the accurate measurement, set the ramp rate to 1-2 °C per minute and begin heating from a temperature approximately 15-20 °C below the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is reported as T₁ - T₂.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Causality: HPLC is the cornerstone of purity determination in the pharmaceutical industry. For a molecule like this compound, which possesses a strong UV chromophore (the benzophenone core), reverse-phase HPLC with UV detection is the method of choice.[14][15][16] The principle is based on partitioning the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[17] By gradually increasing the organic solvent content of the mobile phase (a gradient elution), compounds are eluted based on their hydrophobicity. The area of the resulting chromatographic peak is proportional to the concentration of the eluting compound, allowing for precise quantification of purity as a percentage of the total detected peak area.

Experimental Protocol:

  • Standard & Sample Preparation:

    • Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~100 µg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • Formula: Purity (%) = (Areamain peak / ΣAreaall peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unknowns

Expertise & Causality: While HPLC is excellent for quantification, GC-MS provides unparalleled capability for the identification of volatile and semi-volatile impurities.[18][19] The compound and its impurities are separated based on their boiling points and polarity in a capillary column.[20] Upon elution, they are fragmented and ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound. This allows for the tentative identification of impurities by comparing their spectra to established libraries (e.g., NIST). This method is particularly useful for detecting residual solvents or volatile synthetic by-products.

Experimental Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 10 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any smaller peaks.

    • Perform a library search (e.g., NIST/Wiley) on the impurity spectra to tentatively identify their structures.

Quantitative ¹H-NMR (qNMR): The Absolute Purity Standard

Expertise & Causality: Unlike chromatographic methods that provide relative purity, quantitative NMR (qNMR) can determine the absolute purity (mass fraction) of a compound without needing a specific reference standard for the analyte itself.[21][22] The technique is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[23] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard, the purity of the sample can be calculated with high accuracy and precision.[7][8] This makes qNMR a primary ratio method of measurement.

Experimental Protocol:

  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard that is stable, non-volatile, and has proton signals that do not overlap with the analyte. Maleic anhydride is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial. Record the weight precisely (Wanalyte).

    • Accurately weigh ~5 mg of maleic anhydride into the same vial. Record the weight precisely (WIS).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Key Parameters for Quantification:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification).

      • Pulse Angle: 90°.

      • Number of Scans (NS): 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal for the analyte (Ianalyte) and a signal for the internal standard (IIS). For the analyte, a signal in the aromatic region is suitable. For maleic anhydride, the singlet for its two olefinic protons is ideal.

    • Calculation: Purity (%, w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * 100 Where:

      • I = Integral area

      • N = Number of protons for the integrated signal (e.g., NIS = 2 for maleic anhydride)

      • MW = Molecular Weight (Analyte: 296.11 g/mol ; Maleic Anhydride: 98.06 g/mol )

      • W = Weight

Comparative Summary of Techniques

The following table summarizes the strengths and limitations of each described method in the context of analyzing this compound.

TechniquePrimary PurposeStrengthsLimitations
Melting Point Rapid, qualitative purity checkFast, inexpensive, requires minimal sample. Good for detecting overall presence of impurities.[9][10]Not quantitative, insensitive to small amounts of impurities, not useful for amorphous solids.
HPLC-UV Precise quantification of impuritiesHigh resolution and sensitivity for UV-active compounds, robust and reproducible, industry standard.[24][25][26]Provides relative purity (area %), non-UV active impurities are not detected, requires analyte-specific method development.
GC-MS Identification of volatile impuritiesExcellent for structural elucidation of unknown volatile/semi-volatile impurities and residual solvents.[19][27]Not suitable for non-volatile or thermally labile compounds, quantification can be less precise than HPLC.
qNMR Absolute purity determinationProvides absolute mass fraction purity, non-destructive, requires no analyte-specific reference material, structurally informative.[8][21][23]Lower sensitivity than chromatography, requires a high-purity internal standard, potential for peak overlap issues.

Conclusion: Towards a Standard of Unquestionable Quality

Benchmarking the purity of a critical reagent like this compound is an exercise in rigorous scientific validation. Relying solely on a supplier's CofA is insufficient for applications where impurity profiles can have significant downstream consequences. By implementing a multi-pronged analytical strategy encompassing melting point analysis, HPLC-UV, GC-MS, and qNMR, a research or quality control laboratory can build a comprehensive and trustworthy profile of any commercial batch. This orthogonal approach ensures that the material meets the stringent quality standards required for successful drug development and advanced materials research, ultimately safeguarding the integrity of the scientific outcomes.

References

  • Study.com. (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials? Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Bundy, J. L., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969–1973. Retrieved from [Link]

  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]

  • Manitoba, M., et al. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. Retrieved from [Link]

  • Cui, M., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]

  • Gfeller, D., & Dénér superbly, J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9293–9295. Retrieved from [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

  • Kubica, P., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6943. Retrieved from [Link]

  • Chen, W.-L., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 19(9), 5585. Retrieved from [Link]

  • Beszterda, M., & Frański, R. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(1), 74-81. Retrieved from [Link]

  • ExportersIndia.com. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • SDI Group. (n.d.). 4 CHLORO 3 NITRO BENZOPHENONE. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Breunig, J., et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 25(6), 1413–1421. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Separation of Nitro and Halogenated Aromatic Compounds. Retrieved from [Link]

  • Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Nitro Compounds. Retrieved from [Link]

  • Mahrous, M. S., & Abdel-Khalek, M. M. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(1), 117–119. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Retrieved from [Link]

  • Adams, E., et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 455-460. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, including proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Dichloro-3-nitrobenzophenone, a chlorinated nitroaromatic compound. Our aim is to empower you with the knowledge to manage this chemical waste safely and in accordance with best practices, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound presents several hazards that necessitate strict adherence to safety protocols.

Personal Protective Equipment (PPE): The level of PPE required depends on the potential for exposure. For handling solid waste or preparing solutions for disposal, the following are mandatory[1][2]:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Double-gloving is recommended, especially when handling larger quantities.

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls:

  • Fume Hood: All handling and preparation of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Spill Response: In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment. For small spills, use an absorbent material, such as vermiculite or sand, to contain the solid. The contaminated absorbent material must then be disposed of as hazardous waste.

Waste Characterization and Storage

Proper characterization and storage of chemical waste are critical first steps in the disposal process.

Waste Identification: this compound is classified as a halogenated organic compound. Due to its chemical structure, it should be treated as a hazardous waste.

Segregation is Key: Never mix this compound waste with other waste streams. In particular, it must be segregated from[3][4][5]:

  • Non-halogenated organic waste: Mixing chlorinated and non-chlorinated solvents complicates disposal and increases costs.

  • Acids and Bases: To prevent any potential reactions.

  • Oxidizing agents: To avoid the risk of fire or explosion.

  • Aqueous waste: To prevent the formation of hazardous aqueous solutions containing halogenated compounds, which are often prohibited from landfill disposal.

Containerization:

  • Use a dedicated, clearly labeled, and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • The container must be in good condition, free from leaks or cracks.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources and direct sunlight.

  • Secondary containment, such as a chemically resistant tray, is highly recommended to contain any potential leaks.

Disposal Procedures: A Step-by-Step Approach

The recommended and most environmentally responsible method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility[6][7][8]. Landfilling of halogenated organic compounds is heavily restricted and generally not a viable option.

On-site Preparation for Off-site Incineration

Laboratory personnel are responsible for the safe and proper preparation of the waste for collection by a certified hazardous waste disposal vendor.

Step 1: Collection and Consolidation

  • Carefully transfer the solid this compound waste into the designated hazardous waste container using appropriate tools (e.g., a chemically resistant spatula).

  • If the compound is in a solution, do not attempt to evaporate the solvent. The entire solution should be collected as hazardous waste.

  • Ensure the outside of the waste container is clean and free of contamination.

Step 2: Secure Packaging

  • Tightly seal the lid of the waste container.

  • If multiple small vials or containers of the waste are being disposed of, they should be placed within a larger, secure container with absorbent material to prevent breakage and leakage during transport.

Step 3: Documentation and Labeling

  • Complete a hazardous waste tag or label as required by your institution's EHS department. This typically includes:

    • The full chemical name and CAS number (31431-17-1).

    • The hazard characteristics (e.g., Toxic, Irritant).

    • The quantity of waste.

    • The date of accumulation.

  • Attach the label securely to the waste container.

Step 4: Request for Pickup

  • Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or their designated contractor.

Off-site High-Temperature Incineration

High-temperature incineration is a robust method for the complete destruction of chlorinated organic compounds[5][6]. The process involves combustion at temperatures typically exceeding 1300°C, which breaks down the molecule into simpler, less harmful components[5].

The Chemistry of Destruction: During incineration, the organic structure of this compound is destroyed. The chlorine atoms are primarily converted to hydrogen chloride (HCl), which can be neutralized and scrubbed from the flue gas[6][9]. The nitrogen components are converted to nitrogen oxides (NOx), which are also treated in the incinerator's emission control system.

Mitigating Harmful Byproducts: A significant concern with the incineration of chlorinated compounds is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[10][11]. Modern hazardous waste incinerators are equipped with sophisticated air pollution control devices to minimize these emissions, including:

  • Afterburners: To ensure complete combustion and destruction of organic compounds.

  • Scrubbers: To remove acidic gases like HCl.

  • Activated Carbon Injection: To adsorb dioxins and furans.

  • Particulate Matter Control: Such as baghouses or electrostatic precipitators.

Alternative (Investigational) Treatment Methods

While not standard practice for bulk disposal from laboratories, research has explored chemical treatments for nitroaromatic compounds in wastewater, which may offer insights into future disposal technologies. These methods are generally not suitable for direct application in a laboratory setting without specialized equipment and expertise.

  • Reduction with Zero-Valent Iron: Studies have shown that zero-valent iron can reduce nitroaromatic compounds to their corresponding amines, which may be less toxic[12][13].

  • Fenton Oxidation: The use of Fenton's reagent (hydrogen peroxide and an iron catalyst) can degrade nitroaromatic compounds through the generation of highly reactive hydroxyl radicals[14].

These methods are primarily relevant for large-scale industrial wastewater treatment and are not recommended for routine laboratory waste disposal.

Data Summary

PropertyValueSource
Chemical Name This compoundPubChem[13]
CAS Number 31431-17-1Santa Cruz Biotechnology[15]
Molecular Formula C₁₃H₇Cl₂NO₃PubChem[13]
Molecular Weight 296.11 g/mol Santa Cruz Biotechnology[15]
Appearance SolidN/A
Primary Disposal Method High-Temperature IncinerationClean Harbors[5], Aarti Industries[7]
Landfill Disposal Prohibited for halogenated organic compoundsIllinois Pollution Control Board[1][9]

Experimental Protocols and Visualizations

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Off-site Disposal Facility A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate Waste (Halogenated Organic) B->C D Containerize & Label ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (Secondary Containment) D->E F Request EHS Pickup E->F G Transport by Certified Hazardous Waste Vendor F->G Transfer of Custody H High-Temperature Incineration (>1300°C) G->H I Air Pollution Control (Scrubbing, Carbon Injection) H->I J Final Emission & Ash Disposal I->J

Caption: Workflow for the proper disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from meticulous handling and segregation to ensuring disposal via high-temperature incineration—researchers can confidently manage this hazardous waste. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • AIDIC. (n.d.). Technological Proposal for Treating Wastewater Contaminated with Nitro Aromatic Compounds by Simulation. Retrieved from [Link]

  • PubMed. (n.d.). Dioxin formation from waste incineration. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Clean Harbors. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • Casa Verde Ambiental. (n.d.). Reduction of nitroaromatic pesticides with zero-valent iron. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Estonian Academy of Sciences. (2003, March 23). Degradation of nitroaromatics with the Fenton reagent. Retrieved from [Link]

  • Dioxins and other harmful incinerator emissions. (n.d.). Retrieved from [Link]

  • Scilit. (1993, December 31). Toxic combustion by-products from the incineration of chlorinated hydrocarbons and plastics. Retrieved from [Link]

  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2022, September 8). Personal Protective Equipment for Pesticide Application. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4,4'-Dichloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4,4'-Dichloro-3-nitrobenzophenone. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in authoritative sources, to ensure your safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical. Understanding its specific risks is the foundation of safe handling.

  • Acute Toxicity: It is harmful if it comes into contact with your skin or is inhaled.[1][2]

  • Physical State: It is typically a light yellow, odorless powder or solid.[2]

  • Primary Exposure Routes: The primary routes of exposure are through skin contact and inhalation of its dust or mists.[1][3]

Given these hazards, a thorough risk assessment is mandatory before any handling. This involves evaluating the quantity of the chemical to be used, the duration of the procedure, and the potential for generating dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.

  • Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required at all times.[4]

  • Enhanced Protection: A face shield worn over safety goggles is necessary when there is a risk of splashing or when handling larger quantities of the substance.[4][5]

The choice of glove material is critical for preventing skin contact. For this compound, a chlorinated and nitrated aromatic ketone, consider the following:

Glove MaterialRecommendationRationale
Nitrile Excellent for incidental contact/splash protection. Nitrile gloves offer good resistance to a variety of chemicals, including oils, greases, and some acids and bases.[6][7] They are a suitable choice for handling small quantities where prolonged contact is not expected.
Neoprene Recommended for extended contact. Neoprene provides good resistance to a broad range of chemicals, including acids, caustics, and alcohols.[8][9][10] It is a more robust option for procedures involving larger quantities or longer durations.
Butyl Rubber Consider for high-risk operations. Butyl rubber offers excellent protection against ketones, esters, and other highly corrosive chemicals.[9][10] It should be considered when the risk of significant exposure is high.

It is crucial to inspect gloves for any signs of degradation or punctures before each use and to replace them immediately if contact with the chemical occurs.

  • A laboratory coat is mandatory to protect against skin contact.[11]

  • For procedures with a higher risk of contamination, consider chemical-resistant aprons or coveralls.

Engineering controls, such as working in a certified chemical fume hood, are the primary means of controlling inhalation exposure. When engineering controls are not sufficient, or during spill clean-up, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator is necessary.

  • Cartridge Selection: Based on the chemical nature of this compound (a chlorinated and nitrated aromatic organic compound), the following cartridge combination is recommended:

    • Organic Vapor (OV) cartridge: To protect against the organic components of the molecule.[8][12][13][14]

    • P100 particulate filter: To protect against inhalation of the solid powder form.[8]

A formal respiratory protection program, including fit testing and training, is required for all personnel who use respirators. [6]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and PPE before starting work.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to minimize dust generation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Close the container tightly after use.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][15]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A solution of soap and water is generally effective for initial cleaning, followed by appropriate solvent rinses if necessary.

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Alert: Notify your supervisor and the appropriate safety personnel.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., ignition sources). Do not attempt to clean up a large spill or a spill of an unknown substance.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE as outlined above, including respiratory protection.

    • Contain the spill using absorbent pads or other suitable materials, working from the outside in.

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Decontaminate the spill area thoroughly.

    • All materials used for cleanup must be disposed of as hazardous waste.

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][2][15]

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][3]

    • Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[2]

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid.[15]

    • The container must be kept closed except when adding waste.[15][16]

    • Label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.

  • Pickup and Disposal:

    • Store the waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

Workflow Diagrams

Handling Workflow

prep Preparation - Designate area (fume hood) - Check safety equipment - Don PPE handle Handling - Weigh and transfer in hood - Keep container closed prep->handle post_handle Post-Handling - Wash hands - Decontaminate surfaces handle->post_handle end Procedure Complete post_handle->end generate Waste Generation - Pure chemical - Contaminated materials segregate Segregation - Place in 'Halogenated Organic Waste' container generate->segregate label_container Labeling - 'Hazardous Waste' - Full chemical name segregate->label_container store Storage - Seal container - Store in satellite area label_container->store pickup Disposal - Request EHS pickup store->pickup

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzophenone.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University Environmental Health & Safety.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzophenone.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Kent State University. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from Kent State University Division of Research and Sponsored Programs.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from San Jose State University Environmental Health & Safety.
  • SynQuest Laboratories, Inc. (2016, December 8). 4-Chloro-4'-nitrobenzophenone Safety Data Sheet.
  • 3M. (n.d.). Respirator Selection Guide.
  • Tennessee State University. (n.d.). Spill Response Procedures.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • University of Washington. (n.d.). Glove Selection Page 1 of 20. Retrieved from University of Washington Environmental Health & Safety.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from East Carolina University Office of Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • BenchChem. (2025). Proper Disposal of 2,4'-Dichlorobenzophenone: A Guide for Laboratory Professionals.
  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dichloro-3-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
4,4'-Dichloro-3-nitrobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.